molecular formula C7H15NO2 B8786377 (R)-3-Aminovalericacidethylester

(R)-3-Aminovalericacidethylester

Cat. No.: B8786377
M. Wt: 145.20 g/mol
InChI Key: OKIYALVMFMZSLV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Aminovalericacidethylester is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Aminovalericacidethylester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Aminovalericacidethylester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl (3R)-3-aminopentanoate

InChI

InChI=1S/C7H15NO2/c1-3-6(8)5-7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1

InChI Key

OKIYALVMFMZSLV-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](CC(=O)OCC)N

Canonical SMILES

CCC(CC(=O)OCC)N

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure and Synthesis of (R)-3-Aminovaleric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and peptidomimetic design, chiral


-amino acids serve as indispensable building blocks. (R)-3-Aminovaleric acid ethyl ester  (also known as ethyl (3R)-3-aminopentanoate) is a highly valued intermediate. The strategic placement of the primary amine at the C3 position, combined with the (R)-stereocenter, imparts unique conformational constraints when incorporated into pharmaceutical scaffolds. This whitepaper provides an in-depth analysis of its chemical structure, physicochemical properties, and the state-of-the-art synthetic and analytical methodologies required to handle this compound with high scientific rigor.

Structural and Physicochemical Profiling

The molecular architecture of (R)-3-Aminovaleric acid ethyl ester consists of a five-carbon aliphatic chain (valeric acid backbone) where the carboxylic acid is protected as an ethyl ester, and a primary amine is situated at the


-carbon (C3).

Mechanistic Implications of the Structure:

  • Ethyl Ester Moiety: The esterification of the carboxyl group significantly increases the molecule's lipophilicity compared to the free acid. This prevents zwitterion formation, rendering the molecule soluble in organic solvents and facilitating downstream coupling reactions without the need for aggressive carboxyl-activation conditions.

  • Chiral

    
    -Amine:  The (R)-configuration at C3 dictates the spatial orientation of subsequent peptide bonds. In drug design, substituting a standard 
    
    
    
    -amino acid with a chiral
    
    
    -amino acid increases resistance to enzymatic degradation by proteases, thereby enhancing the pharmacokinetic half-life of the resulting therapeutic agent.

Table 1: Quantitative Physicochemical Data

Property Value Structural Significance
CAS Number 142342-74-3[1] Unique identifier for the (R)-enantiomer.

| Chemical Formula | C


H

NO

| Defines the aliphatic nature and functional groups. | | Molecular Weight | 145.20 g/mol | Low molecular weight, ideal for fragment-based design. | | LogP | 1.37[1] | Indicates moderate lipophilicity, favorable for organic extraction. | | Topological Polar Surface Area | 52.32 Ų[1] | Predicts good membrane permeability in derivative APIs. |

Mechanistic Pathways for Asymmetric Synthesis

Achieving high enantiomeric purity is the primary challenge in synthesizing (R)-3-Aminovaleric acid ethyl ester. Traditional racemic synthesis followed by classical resolution often caps yields at 50%. Therefore, advanced asymmetric strategies are employed.

Chemical Asymmetric Synthesis: One field-proven method involves the Reformatsky reaction. Chiral oxazolidines, derived from the condensation of aldehydes with (R)- or (S)-N-benzylphenylglycinol, react with ethyl bromoacetate under mild conditions. This ring-opening process yields ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-amino carboxylates with high diastereomeric excess, which are subsequently debenzylated via hydrogenolysis (H

/Pd-C) to yield the primary

-amino ester.

Biocatalytic Transamination (Preferred Route): From a green chemistry and scalability perspective, the use of engineered


-transaminases is superior[2]. These enzymes catalyze the direct, stereoselective transfer of an amino group from a donor (e.g., isopropylamine) to the prochiral ketone precursor, ethyl 3-oxopentanoate. The causality behind this choice is twofold: it operates under mild aqueous conditions and bypasses the need for heavy metal catalysts, eliminating the risk of metal contamination in API synthesis.

G Substrate Ethyl 3-oxopentanoate (Prochiral) Enzyme ω-Transaminase + PLP (Biocatalyst) Substrate->Enzyme Active Site Binding Donor Isopropylamine (Amine Donor) Donor->Enzyme NH2 Transfer Product (R)-3-Aminovaleric acid ethyl ester Enzyme->Product Stereoselective Amination Byproduct Acetone (Co-product) Enzyme->Byproduct Release

Biocatalytic synthesis workflow of (R)-3-Aminovaleric acid ethyl ester.

Self-Validating Experimental Protocol: Biocatalytic Amination

To ensure reproducibility and scientific integrity, the following protocol for the biocatalytic synthesis of (R)-3-Aminovaleric acid ethyl ester incorporates built-in validation checkpoints.

Objective: Convert ethyl 3-oxopentanoate to (R)-3-Aminovaleric acid ethyl ester using an (R)-selective


-transaminase.

Step-by-Step Methodology:

  • Buffer and Cofactor Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.5. Causality:

    
    -transaminases require a specific pH window to maintain the structural integrity of the active site and to keep the essential cofactor, Pyridoxal 5'-phosphate (PLP), tightly bound. Add PLP to a final concentration of 1 mM.
    
  • Substrate and Donor Loading: Add isopropylamine (amine donor) to a concentration of 250 mM. Adjust the pH back to 7.5 (isopropylamine is highly basic). Introduce the prochiral substrate, ethyl 3-oxopentanoate, at 50 mM. Causality: A 5:1 molar ratio of donor to substrate drives the thermodynamic equilibrium toward the aminated product. Add 5% (v/v) DMSO to ensure the lipophilic ester remains fully dissolved in the aqueous buffer.

  • Biocatalyst Addition: Introduce 5 mg/mL of purified (R)-selective

    
    -transaminase. Incubate the reaction in a thermoshaker at 30°C and 250 rpm.
    
  • Self-Validation Checkpoint (In-Process Control): At

    
     hours, extract a 100 µL aliquot, quench with 100 µL of acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant via HPLC. Validation: If substrate conversion is <90%, the equilibrium may be stalling due to product inhibition by acetone. To validate and correct this, apply a mild vacuum or nitrogen sweep to remove the volatile acetone byproduct, driving the reaction forward.
    
  • Extraction and Isolation: Once conversion is >95%, terminate the reaction. Adjust the pH of the aqueous mixture to 10.0 using 1M NaOH. Causality: The pKa of the primary amine is approximately 9-10. Raising the pH ensures the amine is fully deprotonated (neutral), allowing it to partition efficiently into the organic phase.

  • Organic Recovery: Extract the aqueous phase three times with equal volumes of ethyl acetate. Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure (R)-enantiomer.

Analytical Workflows for Chiral Verification

Confirming the structural and stereochemical integrity of the synthesized ester is paramount.

  • Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric excess (ee) is quantified using a chiral stationary phase (e.g., Chiralpak AD-H). A typical mobile phase consists of Hexane/Isopropanol (90:10) with 0.1% diethylamine. The diethylamine acts as a silanol-masking agent, preventing peak tailing of the basic amine group and ensuring sharp, baseline-resolved peaks for the (R) and (S) enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    
    H NMR is utilized to confirm the molecular backbone. The diastereotopic protons at the C2 position (adjacent to the chiral C3 center and the carbonyl group) will present as a complex, non-equivalent multiplet, which is a definitive hallmark of the intact chiral 
    
    
    
    -amino ester structure.

Conclusion

(R)-3-Aminovaleric acid ethyl ester is a sophisticated building block requiring precise stereochemical control during synthesis. By leveraging biocatalytic transamination and rigorous analytical workflows, researchers can reliably produce this compound with the high enantiomeric purity demanded by modern pharmaceutical applications. The integration of self-validating protocols ensures that the causality of each chemical behavior is understood, controlled, and optimized.

References

  • GlobalChemMall. "ethyl 3-aminopentanoate - Product Properties and Specifications." GlobalChemMall.
  • Molaid. "(S)-3-Aminovaleric acid ethyl ester - CAS号470707-09-6 (Includes data on Reformatsky reaction and CALB resolution)." Molaid Chemical Database.
  • Benchchem. "Methyl 2-amino-4-oxopentanoate (Details on Transaminase-catalyzed reactions for chiral amino acids)." Benchchem.

Sources

Comprehensive Physicochemical Profiling and Analytical Methodologies for Ethyl (R)-3-aminopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the stereochemical precision of active pharmaceutical ingredients (APIs) dictates both pharmacodynamic efficacy and pharmacokinetic safety. Ethyl (R)-3-aminopentanoate (CAS: 142342-74-3)[1] serves as a critical chiral building block in the asymmetric synthesis of advanced therapeutics. This whitepaper provides a rigorous technical analysis of its physical properties, the mechanistic causality behind its behavior, and field-proven, self-validating experimental protocols for its characterization.

Unlike conventional data sheets, this guide bridges the gap between raw physicochemical constants and their practical implications in synthetic workflows and API formulation.

Molecular Architecture & Physicochemical Constants

To effectively utilize Ethyl (R)-3-aminopentanoate in synthetic pathways, researchers must first understand its foundational quantitative metrics. The table below summarizes its core physical properties.

PropertyValueMechanistic Causality / Significance
CAS Number 142342-74-3Uniquely identifies the pure (R)-enantiomer ester[1].
Molecular Formula C7H15NO2Defines the balance of the aliphatic chain and polar functional groups[1].
Molecular Weight 145.199 g/mol Optimal low-molecular-weight profile for complex API assembly[1].
Boiling Point ~189 °CDictated by moderate intermolecular hydrogen bonding from the primary amine[2].
Density 0.943 g/cm³Reflects the spatial packing limitations of the flexible pentanoate backbone[2].
LogP 1.377Indicates favorable amphiphilicity, crucial for liquid-liquid extraction[1].
Polar Surface Area (PSA) 52.32 ŲCorrelates with excellent membrane permeability in final drug constructs[1].

Mechanistic Insights into Physical Properties

As an application scientist, I emphasize that physical properties are not just numbers to be recorded; they are behavioral predictors that must be managed during synthesis.

Thermodynamic Behavior (Boiling Point & Volatility)

The boiling point of 189 °C is relatively high for a molecule weighing only ~145 g/mol [2]. This is mechanistically driven by the primary amine group (-NH₂), which acts as both a hydrogen bond donor and acceptor. However, the ethyl ester moiety introduces significant steric hindrance, preventing the dense, crystalline hydrogen-bonded networks typically seen in free amino acids (like the precursor 3-aminopentanoic acid). Consequently, the compound remains a stable, low-volatility liquid at standard ambient temperature and pressure (SATP), making it highly manageable for continuous-flow synthesis.

Density and Spatial Packing

At 0.943 g/cm³[2], the density is slightly lower than that of water. The flexible, unbranched aliphatic tail (the C4-C5 ethyl extension of the pentanoate core) creates moderate free volume between molecules. This prevents rigid crystalline packing, ensuring the compound remains miscible with a wide range of organic solvents.

Solubility and Partitioning Dynamics

With a LogP of 1.377 and a PSA of 52.32 Ų[1], Ethyl (R)-3-aminopentanoate exhibits ideal amphiphilic characteristics. The ester and amine moieties confer solubility in polar organic solvents (e.g., ethanol, ethyl acetate), while the aliphatic tail ensures miscibility in non-polar solvents (e.g., dichloromethane). In our laboratory experience, this specific LogP is highly advantageous; it allows for highly efficient partitioning into the organic phase during aqueous workups, minimizing product loss.

Logic_Properties Prop Ethyl (R)-3-aminopentanoate Physicochemical Profile BP Boiling Point (189°C) Low Volatility Prop->BP LogP LogP (1.37) Lipophilicity Prop->LogP PSA PSA (52.32 Ų) Membrane Permeability Prop->PSA Chiral Chiral Center (R) Target Specificity Prop->Chiral Formulation API Formulation & Bioavailability BP->Formulation Thermal Stability LogP->Formulation Partitioning PSA->Formulation Absorption Chiral->Formulation Efficacy

Figure 1: Logical relationship between physical properties and API formulation outcomes.

Experimental Methodologies

Trustworthiness in analytical chemistry relies on self-validating systems. A protocol is only robust if it inherently proves its own accuracy during execution. Below are the definitive methodologies for characterizing Ethyl (R)-3-aminopentanoate.

Protocol 1: Determination of Chiral Purity via HPLC

The (R)-configuration at the C3 position is paramount for biological target specificity. To establish a self-validating system, a racemic standard must be injected prior to the sample to confirm baseline resolution of the enantiomers.

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas via ultrasonication for 15 minutes to prevent baseline drift.

  • Standard Preparation (Self-Validation Step): Dissolve 10 mg of racemic Ethyl 3-aminopentanoate in 10 mL of the mobile phase. This serves as the system suitability standard.

  • Sample Preparation: Dissolve 10 mg of the target Ethyl (R)-3-aminopentanoate in 10 mL of the mobile phase.

  • Chromatographic Conditions: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min and maintain the column compartment at exactly 25 °C.

  • Validation Injection: Inject 10 µL of the racemic standard. Verify that the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    . If
    
    
    , adjust the IPA concentration.
  • Sample Analysis: Inject 10 µL of the sample. Monitor UV absorbance at 210 nm. Calculate the Enantiomeric Excess (%ee) based on the integrated peak areas.

HPLC_Workflow Start Sample Preparation Ethyl (R)-3-aminopentanoate Dissolution Dissolve in Hexane/IPA (90:10) Start->Dissolution Injection Inject into Chiral HPLC (e.g., Chiralcel OD-H) Dissolution->Injection Detection UV Detection at 210 nm Injection->Detection Analysis Chromatogram Analysis (R) vs (S) peaks Detection->Analysis Output Calculate %ee (Enantiomeric Excess) Analysis->Output

Figure 2: Experimental workflow for chiral HPLC analysis of Ethyl (R)-3-aminopentanoate.

Protocol 2: High-Precision Density Determination

Because density is highly temperature-dependent, the critical failure point in this assay is thermal fluctuation. The system validates itself by calibrating the exact volume of the pycnometer using ultra-pure water at the target temperature, accounting for any thermal expansion of the glass.

  • Apparatus Calibration: Thoroughly clean and dry a 10 mL Gay-Lussac pycnometer. Weigh the empty apparatus on an analytical balance (accuracy 0.1 mg).

  • Volume Verification: Fill the pycnometer with ultra-pure water (18.2 MΩ·cm). Submerge it in a precision thermostatic water bath set to exactly 20.0 ± 0.1 °C for 30 minutes. Insert the capillary stopper, wipe away excess expelled liquid, and weigh. Calculate the exact internal volume based on the known density of water at 20.0 °C.

  • Sample Equilibration: Empty, rinse with acetone, and dry the pycnometer. Fill it with the Ethyl (R)-3-aminopentanoate sample.

  • Thermal Stabilization: Place the filled pycnometer back into the 20.0 °C water bath for 30 minutes to ensure total thermal equilibrium.

  • Measurement: Insert the stopper, dry the exterior meticulously, and record the final mass. Calculate the density (

    
    ). The expected value should align closely with 0.943 g/cm³[2].
    

References

  • GlobalChemMall. "ethyl 3-aminopentanoate - Product Specifications and Chemical Properties." GlobalChemMall. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: (R)-3-AMINOVALERIC ACID ETHYL ESTER (DTXSID10462190)." EPA. URL:[Link]

  • ChemSrc. "(R)-3-Aminovalericacidethylester CAS#:142342-74-3." ChemSrc. URL: [Link]

Sources

An In-Depth Technical Guide to (R)-3-Aminovaleric Acid Ethyl Ester (CAS 142342-74-3)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral intermediates and late-stage active pharmaceutical ingredient (API) synthesis, I have designed this technical whitepaper to provide a comprehensive, structurally grounded guide to (R)-3-Aminovaleric acid ethyl ester (CAS: 142342-74-3).

This molecule is a highly versatile β-amino ester. Its primary utility lies in its role as a chiral building block for complex heterocyclic compounds, particularly in the development of cardiovascular and metabolic therapeutics.

Chemical Identity & Structural Parameters

Before deploying this compound in a synthetic workflow, it is critical to establish its foundational physicochemical properties. The stereocenter at the C3 position defines its biological and synthetic utility.

ParameterValue
Chemical Name (R)-3-Aminovaleric acid ethyl ester
CAS Number 142342-74-3
Common Synonyms Ethyl (3R)-3-aminopentanoate; Ethyl (R)-3-aminovalerate
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Stereochemistry (R)-enantiomer
Topological Polar Surface Area (TPSA) 52.32 Ų
LogP (Predicted) ~1.37

Data supported by the and .

Mechanistic Role in Drug Development

In pharmaceutical development, β-amino esters are frequently utilized to construct functionalized nitrogen-containing heterocycles. A prominent example of this is detailed in , where (R)-3-Aminovaleric acid ethyl ester serves as a critical chiral precursor in the synthesis of tetrahydroquinoline derivatives. These derivatives act as Cholesteryl Ester Transfer Protein (CETP) inhibitors, which are targeted for the treatment of dyslipidemia and arteriosclerosis.

Causality in Experimental Design: During the initial N-arylation phase of this synthesis, the protocol utilizes an Ullmann-type coupling with Copper Iodide (CuI) and Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF). The selection of K₂CO₃ over stronger bases (such as Sodium Hydride) is a deliberate choice: it provides sufficient basicity to facilitate the coupling with 4-bromobenzotrifluoride while preventing the base-catalyzed β-elimination of the ethyl ester, thereby preserving the integrity of the chiral center.

Pathway A (R)-3-Aminovaleric acid ethyl ester C Ullmann Coupling Intermediate A->C N-Arylation B 4-Bromobenzotrifluoride + CuI / K2CO3 B->C Reagent D Tetrahydroquinoline Derivative (CETP Inhibitor) C->D Intramolecular Cyclization

Synthetic pathway utilizing (R)-3-Aminovaleric acid ethyl ester for CETP inhibitors.

Biocatalytic Synthesis & Analytical Validation Protocol

While traditional asymmetric hydrogenation (e.g., Ru-BINAP) can yield β-amino esters, modern process chemistry favors biocatalysis. The use of a PLP-dependent ω-transaminase avoids heavy metal contamination in late-stage API synthesis and operates at ambient pressure, easily achieving an enantiomeric excess (ee) > 99%.

The following protocol is designed as a self-validating system . It pairs an upstream kinetic monitor (GC-FID) with a downstream quality attribute check (Chiral HPLC). A discrepancy between high conversion and low enantiopurity immediately flags thermal racemization or enzyme denaturation.

Biocatalysis K Ethyl 3-oxopentanoate (Precursor) R Biocatalytic Reaction (pH 7.5, 30°C) K->R E ω-Transaminase + PLP Isopropylamine (Donor) E->R IPC IPC: GC-FID (Ketone Depletion >98%) R->IPC Sampling P (R)-3-Aminovaleric acid ethyl ester IPC->P Pass QA QA: Chiral HPLC (ee > 99%) P->QA Final Validation

Self-validating biocatalytic workflow for the synthesis of (R)-3-Aminovaleric acid ethyl ester.

Step-by-Step Methodology

Step 1: Enzyme Preparation & Buffer Formulation

  • Prepare a 100 mM phosphate buffer and adjust to pH 7.5.

  • Dissolve Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Causality: PLP is the mandatory co-factor that shuttles the amine group from the donor to the substrate.

  • Add the engineered (R)-selective ω-transaminase (e.g., 5 g/L) and isopropylamine (amine donor, 5 equivalents).

Step 2: Substrate Addition & Reaction Initiation

  • Introduce Ethyl 3-oxopentanoate (substrate) at a loading of 50 g/L.

  • Agitate the mixture at 30°C. Causality: Maintaining a strict 30°C threshold prevents the thermal degradation of the PLP-enzyme complex.

Step 3: In-Process Control (IPC) via GC-FID

  • At t=12h and t=24h, extract a 100 µL aliquot into ethyl acetate.

  • Analyze via GC-FID to monitor the depletion of Ethyl 3-oxopentanoate. The reaction is deemed complete when substrate depletion exceeds 98%.

Step 4: Downstream Processing (Extraction)

  • Adjust the reaction mixture pH to 9.5 using 1M NaOH. Causality: The pKa of the primary amine is approximately 9.0. Adjusting to 9.5 ensures the amine is deprotonated (free base form) for optimal partitioning into the organic phase, while avoiding highly alkaline conditions (pH > 10.5) that would hydrolyze the ethyl ester.

  • Extract with Methyl tert-butyl ether (MTBE) (3 x 1 Vol).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (< 40°C).

Step 5: Orthogonal Validation (Chiral HPLC)

  • Dissolve a 5 mg sample of the isolated product in Hexane/IPA (90:10).

  • Inject onto a Daicel Chiralcel OD-H column (or equivalent).

  • Validate that the (R)-enantiomer peak area corresponds to an ee of > 99%.

Handling, Stability, and Storage Protocols

Short-chain aliphatic amino esters are prone to intermolecular cyclization or oligomerization if improperly stored.

  • Temperature: Must be stored at 2–8 °C (refrigerated).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the primary amine.

  • Moisture: Keep tightly sealed. Exposure to ambient moisture over prolonged periods can lead to slow hydrolysis of the ester bond, yielding the corresponding amino acid zwitterion, which drastically alters solubility and reactivity profiles.

References

  • Google Patents. (2011). US8084611B2 - Process for preparing tetrahydroquinoline derivatives.
  • EPA CompTox Chemicals Dashboard. (2024). (R)-3-AMINOVALERIC ACID ETHYL ESTER (DTXSID10462190). Retrieved from[Link]

Enantiomeric Divergence in β-Amino Acid Derivatives: A Technical Guide to (R)- and (S)-3-Aminovaleric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

β-amino acids are critical building blocks in the synthesis of peptidomimetics, chiral pharmaceuticals, and biologically active macrocycles. Unlike standard α-amino acids, the insertion of an additional methylene carbon in β-amino acids like 3-aminovaleric acid ethyl ester (also known as ethyl 3-aminopentanoate) provides resistance to proteolytic degradation, significantly enhancing the pharmacokinetic profiles of drug candidates. The stereochemical configuration at the C3 position—yielding either the (R)- or (S)-enantiomer—dictates the secondary structure of resulting β-peptides and their binding affinity to chiral biological targets.

This technical whitepaper explores the structural nuances, causality-driven synthetic protocols, and analytical workflows required to differentiate, synthesize, and isolate (R)- and (S)-3-aminovaleric acid ethyl ester.

Structural and Stereochemical Foundations

The core difference between the (R) and (S) enantiomers lies in the spatial orientation of the amino group at the C3 chiral center. Based on Cahn-Ingold-Prelog (CIP) priority rules, the amino group (-NH


) takes the highest priority, followed by the ester-bearing methylene (-CH

COOEt), the ethyl group (-CH

CH

), and the hydrogen atom.

Causality in Chiral Recognition: This spatial divergence is not merely structural; it fundamentally alters how these molecules interact with chiral environments. Because biological receptors and enzymatic active sites are inherently asymmetric, the spatial projection of the C3-amino group determines whether the molecule acts as a compatible substrate, an inhibitor, or remains entirely unrecognized.

Quantitative Data: Physicochemical and Stereochemical Comparison
Parameter(R)-3-Aminovaleric acid ethyl ester(S)-3-Aminovaleric acid ethyl ester
CAS Registry Number 142342-74-3[1]470707-09-6[2]
Molecular Formula C

H

NO

C

H

NO

Molecular Weight 145.20 g/mol 145.20 g/mol
Stereocenter C3 (Clockwise CIP priority)C3 (Counterclockwise CIP priority)
CALB Enzymatic Affinity High (Readily acylated)[3]Low (Remains unreacted)[3]
Primary Application Chiral building block for β-peptidesPrecursor for target-specific peptidomimetics

Experimental Workflows for Enantiomeric Divergence

Isolating or synthesizing pure enantiomers requires robust, self-validating protocols. Below are two field-proven methodologies: enzymatic kinetic resolution and asymmetric synthesis.

Workflow 1: Enzymatic Kinetic Resolution via CALB

Causality: Candida antarctica Lipase B (CALB) is a highly stereoselective serine hydrolase. Its active site features a stereospecific binding pocket that preferentially accommodates the alkyl chain of the (R)-enantiomer of β-amino esters. When an acyl donor (e.g., butyl butanoate) is introduced, CALB selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted ()[3]. The choice of a longer-chain acyl donor prevents the sequential resolution issues seen with smaller esters ()[3].

Protocol: Self-Validating Kinetic Resolution

  • Preparation: Dissolve 10 mmol of racemic ethyl 3-aminopentanoate in 50 mL of an anhydrous organic solvent (e.g., diisopropyl ether).

  • Co-substrate Addition: Add 15 mmol of butyl butanoate (acyl donor)[3].

  • Biocatalysis: Introduce 100 mg of immobilized CALB. Incubate at 30°C under continuous orbital shaking (200 rpm).

  • Self-Validation (Monitoring): Sample the reaction every 2 hours. Analyze via GC/MS to monitor the conversion rate. Terminate the reaction exactly at ~50% conversion by filtering out the immobilized enzyme. This ensures maximum enantiomeric excess (e.e. > 99%) for the remaining (S)-amine.

  • Separation: Subject the filtrate to silica gel column chromatography (Hexane/Ethyl Acetate gradient). The highly polar unreacted (S)-3-aminovaleric acid ethyl ester will elute separately from the less polar (R)-N-butanoyl derivative.

CALB_Resolution Racemic Racemic Ethyl 3-aminopentanoate CALB Candida antarctica Lipase B (CALB) Racemic->CALB Substrate R_Amide (R)-N-Acyl Derivative CALB->R_Amide Enantioselective Acylation S_Amine (S)-3-Aminovaleric Acid Ethyl Ester CALB->S_Amine Unreacted Enantiomer AcylDonor Acyl Donor (e.g., Butyl butanoate) AcylDonor->CALB Co-substrate

Enzymatic kinetic resolution of racemic ethyl 3-aminopentanoate using CALB.

Workflow 2: Asymmetric Synthesis via Reformatsky Reagents

Causality: When absolute stereocontrol is required from achiral starting materials, the Reformatsky reaction utilizing chiral oxazolidines is highly effective ()[4]. By condensing an aldehyde with a chiral auxiliary like (-)-(R)-N-benzylphenylglycinol, a chiral oxazolidine is formed. The bulky phenyl group of the auxiliary sterically hinders one face of the molecule. Consequently, when the zinc enolate (Reformatsky reagent) attacks, it is forced to approach from the less hindered face, establishing the new C3 stereocenter with high diastereomeric excess (d.e. 60-92%) ()[2].

Protocol: Self-Validating Asymmetric Synthesis

  • Auxiliary Condensation: React propanal with (-)-(R)-N-benzylphenylglycinol to form the chiral oxazolidine intermediate[2].

  • Reformatsky Addition: In a flame-dried flask under argon, prepare the Reformatsky reagent using ethyl bromoacetate and activated zinc dust in CH

    
    Cl
    
    
    
    at 0°C[2].
  • Stereoselective Ring Opening: Slowly add the oxazolidine to the Reformatsky reagent. Stir for 15-60 minutes at 0°C[2].

  • Self-Validation (d.e. Check): Quench the reaction and isolate the crude β-amino carboxylate adduct. Analyze via

    
    H-NMR to calculate the diastereomeric excess before proceeding. If d.e. is sufficient, proceed to deprotection.
    
  • Deprotection: Subject the adduct to hydrogenolysis (H

    
     gas, Pd/C catalyst) to cleave the chiral auxiliary[2]. This yields the primary β-amino ester in its pure enantiomeric form without loss of stereochemical integrity ()[2].
    

Reformatsky_Synthesis Aldehyde Propanal (Aldehyde) Oxazolidine Chiral Oxazolidine Intermediate Aldehyde->Oxazolidine Condensation Auxiliary Chiral Auxiliary (N-benzylphenylglycinol) Auxiliary->Oxazolidine Stereocontrol Adduct Diastereomeric β-amino carboxylate Oxazolidine->Adduct Stereoselective Ring Opening Reformatsky Reformatsky Reagent (BrCH2COOEt / Zn) Reformatsky->Adduct Nucleophilic Addition Deprotection Hydrogenolysis (H2 / Pd-C) Adduct->Deprotection Cleavage of Auxiliary Product Pure (R)- or (S)- Ethyl 3-aminopentanoate Deprotection->Product Final Enantiomer

Asymmetric synthesis of β-amino esters via Reformatsky ring opening of chiral oxazolidines.

Analytical Workflows for Chiral Discrimination

To validate the success of either workflow, rigorous chiral discrimination is mandatory to ensure the absence of the undesired enantiomer.

Protocol: Chiral HPLC Analysis

  • Column Selection: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H). The amylose/cellulose backbone derivatized with chiral selectors forms transient diastereomeric complexes with the (R) and (S) enantiomers.

  • Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine to suppress peak tailing of the basic amino group.

  • Self-Validation (Baseline Resolution): First, inject a racemic standard of ethyl 3-aminopentanoate. Adjust the flow rate (typically 0.8 - 1.0 mL/min) until baseline resolution (

    
    ) between the (R) and (S) peaks is achieved. This proves the system is capable of discrimination.
    
  • Sample Analysis: Inject the synthesized/resolved sample. Calculate the enantiomeric excess (e.e. %) by comparing the Area Under the Curve (AUC) of the major vs. minor peak.

Applications in Drug Development

The ability to precisely control and isolate the (R) and (S) enantiomers of 3-aminovaleric acid ethyl ester is paramount in modern drug discovery. Incorporation of these specific enantiomers into peptidomimetics induces predictable folding patterns, such as 14-helices or 12-helices, which are impossible to achieve with standard α-amino acids. Furthermore, the industrial scale-up of these chiral amines is increasingly reliant on engineered biocatalysts, reflecting a broader shift toward sustainable, stereoselective manufacturing in the pharmaceutical sector ()[5].

References

  • Andrés, C., González, A., Pedrosa, R., & Pérez-Encabo, A. (1992). Stereoselective ring opening of chiral oxazolidines by reformatsky reagents: an enantioselective entry to β-amino esters. Tetrahedron Letters, 33(20), 2895-2898.[Link]

  • Gedey, S., Liljeblad, A., Lázár, L., Fülöp, F., & Kanerva, L. T. (2002). Structural effects on chemo- and enantioselectivity of Candida antarctica lipase B - Resolution of β-amino esters. Canadian Journal of Chemistry, 80(6), 528-535.[Link]

  • Bayer, T., Wu, S., Snajdrova, R., Baldenius, K., & Bornscheuer, U. T. (2025). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 64(27), e202505976.[Link]

Sources

(R)-3-Aminovaleric Acid Ethyl Ester: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-3-Aminovaleric acid ethyl ester, also known as ethyl (R)-3-aminopentanoate, is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex, biologically active molecules.[] This guide provides an in-depth analysis of its chemical properties, synthesis, characterization, and applications, with a focus on its role in drug discovery and development. The strategic incorporation of such chiral fragments is a cornerstone of modern medicinal chemistry, enabling the precise three-dimensional arrangement of pharmacophoric groups to optimize drug-receptor interactions.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-3-aminovaleric acid ethyl ester is fundamental for its effective use in synthesis and formulation. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
CAS Number 142342-74-3[4]
Appearance Colorless to light yellow liquid or solid[5]
Storage Temperature 2-8°C

Synthesis and Purification

The asymmetric synthesis of (R)-3-aminovaleric acid ethyl ester is crucial for obtaining the desired enantiomerically pure compound. While various synthetic routes exist, a common approach involves the esterification of (R)-3-aminovaleric acid.

Esterification of (R)-3-Aminovaleric Acid

This method involves the direct esterification of the parent amino acid in the presence of an acid catalyst.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (R)-3-aminovaleric acid (1 equivalent) in anhydrous ethanol (10-20 volumes).

  • Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2-1.5 equivalents) dropwise.[6] Alternatively, bubble dry hydrogen chloride gas through the solution.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product, typically the hydrochloride salt, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[7] To obtain the free base, the hydrochloride salt is dissolved in water and neutralized with a base (e.g., sodium bicarbonate) before extraction with an organic solvent like ethyl acetate.[8] The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the purified (R)-3-aminovaleric acid ethyl ester.

G cluster_synthesis Synthesis cluster_purification Purification R-3-Aminovaleric_Acid (R)-3-Aminovaleric Acid Reaction Reflux R-3-Aminovaleric_Acid->Reaction Ethanol Anhydrous Ethanol Ethanol->Reaction Acid_Catalyst Thionyl Chloride / HCl Acid_Catalyst->Reaction Crude_Product Crude Product (Hydrochloride Salt) Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Neutralization Neutralization & Extraction Recrystallization->Neutralization Drying_Concentration Drying & Concentration Neutralization->Drying_Concentration Pure_Product Pure (R)-3-Aminovaleric Acid Ethyl Ester Drying_Concentration->Pure_Product

Caption: Synthetic and purification workflow for (R)-3-Aminovaleric acid ethyl ester.

Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric excess of (R)-3-aminovaleric acid ethyl ester is paramount for its application in drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the molecular structure.[5][9] The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the aminovaleric acid backbone, and the amine proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, such as the N-H stretch of the amine, the C=O stretch of the ester, and the C-O stretch.[5]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[6]

Chromatographic Methods
  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the compound.[10]

  • Chiral Chromatography: Chiral GC or HPLC is crucial for determining the enantiomeric excess (ee) of the final product, ensuring the stereochemical integrity of the chiral center.[1]

G cluster_structure Structure Start Synthesized Product Purity_Analysis Purity Analysis (GC/HPLC) Start->Purity_Analysis Structural_Verification Structural Verification Purity_Analysis->Structural_Verification NMR NMR Spectroscopy (¹H, ¹³C) Structural_Verification->NMR IR IR Spectroscopy Structural_Verification->IR MS Mass Spectrometry Structural_Verification->MS Stereochemical_Analysis Stereochemical Analysis (Chiral GC/HPLC) Final_Product Characterized (R)-3-Aminovaleric Acid Ethyl Ester Stereochemical_Analysis->Final_Product NMR->Stereochemical_Analysis IR->Stereochemical_Analysis MS->Stereochemical_Analysis

Caption: Logical workflow for the analytical characterization of the final product.

Applications in Drug Development

(R)-3-Aminovaleric acid ethyl ester serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical agents. Its bifunctional nature, possessing both an amine and an ester group, allows for diverse chemical transformations.

Role as a Chiral Building Block

The primary application of this compound is as a chiral building block. The stereocenter at the 3-position is incorporated into the final drug molecule, influencing its pharmacological activity. Many modern drugs are single enantiomers, as different enantiomers can have different potencies, and in some cases, different pharmacological effects or toxicities.[1]

Prodrug Strategies

Amino acid esters are frequently employed in prodrug design to enhance the physicochemical properties of a parent drug, such as its solubility and bioavailability.[11][] The ester group can be designed to be cleaved in vivo by esterases, releasing the active pharmaceutical ingredient.

G Chiral_Building_Block (R)-3-Aminovaleric Acid Ethyl Ester Coupling_Reaction Coupling Reaction (e.g., Amide bond formation) Chiral_Building_Block->Coupling_Reaction Parent_Drug Parent Drug Molecule (with reactive site) Parent_Drug->Coupling_Reaction Prodrug Prodrug (Enhanced Properties) Coupling_Reaction->Prodrug In_Vivo_Metabolism In Vivo Metabolism (Esterase Cleavage) Prodrug->In_Vivo_Metabolism Active_Drug Active Drug (at target site) In_Vivo_Metabolism->Active_Drug

Caption: Role in prodrug synthesis for enhanced drug delivery and efficacy.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-3-aminovaleric acid ethyl ester.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14][15] Recommended storage temperature is 2-8°C.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[13]

Conclusion

(R)-3-Aminovaleric acid ethyl ester is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical compounds. A thorough understanding of its properties, synthesis, and characterization is essential for its effective application in drug discovery and development. The methodologies and data presented in this guide are intended to provide researchers and scientists with the necessary technical information to confidently utilize this important chemical intermediate in their work.

References

  • SciELO. (2008, January 28). Download PDF (Inglês). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • MDPI. (2023, November 10). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. Retrieved from [Link]

  • Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.
  • PMC. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl 5-aminovalerate | C7H15NO2 | CID 11469139. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Keto-2-methyl-valeric acid ethyl ester. Retrieved from [Link]

  • RSC Publishing. (n.d.). High yield of ethyl valerate from the esterification of renewable valeric acid catalyzed by amino acid ionic liquids. Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.

Sources

solubility profile of (R)-3-Aminovaleric acid ethyl ester in water

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Solubility Profile of (R)-3-Aminovaleric Acid Ethyl Ester in Water

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, profoundly influencing bioavailability, formulation strategies, and process chemistry. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the complete aqueous solubility profile of (R)-3-Aminovaleric acid ethyl ester. While direct, publicly available solubility data for this specific molecule is scarce, this document synthesizes established principles of physical chemistry and analytical science to provide a robust framework for its empirical determination. We will explore the molecular characteristics governing its solubility, the critical influence of pH, and present detailed, field-proven protocols for accurate measurement.

Introduction: The Physicochemical Context

(R)-3-Aminovaleric acid ethyl ester is a chiral molecule featuring a primary amine, an ethyl ester, and a short alkyl chain. Its structural similarity to other amino acid esters suggests its potential utility as a building block in the synthesis of complex pharmaceutical agents.[1][2] Understanding its behavior in aqueous media is a critical first step in its development pathway. Poor solubility can lead to challenges in reaction work-ups, purification, and, if it were a final API, erratic absorption and low bioavailability. This guide serves as a practical manual for researchers to both predict and precisely measure this vital parameter.

Theoretical Framework for Solubility

The solubility of (R)-3-Aminovaleric acid ethyl ester in water is not a single value but a profile dependent on environmental conditions. Its structure dictates its behavior.

  • The Amino Group: The primary amine (at the 3-position) is a weak base. In aqueous solution, it will exist in equilibrium between its neutral form (R-NH₂) and its protonated, cationic form (R-NH₃⁺). This equilibrium is governed by the pKa of the conjugate acid and the pH of the solution. The basic pKa of the structurally similar ethyl 5-aminovalerate is approximately 10.5.[3]

  • The Ester Group: The ethyl ester moiety is a polar group capable of acting as a hydrogen bond acceptor. However, it also introduces a degree of lipophilicity compared to the parent carboxylic acid. Crucially, by "capping" the carboxylic acid, it prevents the molecule from forming a zwitterion, a key solubility driver for free amino acids.[4]

  • The Alkyl Backbone: The valeric (pentanoic) chain contributes to the molecule's overall hydrophobic character.

The Overarching Influence of pH

The pH of the aqueous medium is the most critical factor controlling the solubility of this compound. The relationship is dictated by the protonation state of the amino group.

  • In Acidic Conditions (pH < pKa): The amino group will be predominantly protonated (R-NH₃⁺). The molecule becomes a salt (e.g., (R)-3-Aminovaleric acid ethyl ester hydrochloride), and its interaction with polar water molecules increases dramatically, leading to significantly higher solubility.

  • In Basic Conditions (pH > pKa): The amino group will be in its neutral, free base form (R-NH₂). In this state, the molecule is less polar, and its solubility will be much lower, governed by the interactions of the ester and the hydrophobic backbone with water. This is often referred to as the "intrinsic solubility."

The chemical equilibrium governing this behavior is illustrated below.

Neutral (R)-3-Aminovaleric acid ethyl ester (Free Base) R-NH₂ (Low Solubility) Protonated (R)-3-Aminovaleric acid ethyl ester (Conjugate Acid) R-NH₃⁺ (High Solubility) Neutral->Protonated + H⁺ (Decreasing pH) Protonated->Neutral - H⁺ (Increasing pH)

Caption: pH-dependent equilibrium of (R)-3-Aminovaleric acid ethyl ester.

Experimental Determination of Aqueous Solubility

The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method , which is consistent with OECD Guideline 105. This approach measures the saturation concentration of the compound in a given solvent at a specific temperature.

Core Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of (R)-3-Aminovaleric acid ethyl ester in a specific aqueous medium at a controlled temperature.

Materials:

  • (R)-3-Aminovaleric acid ethyl ester

  • Purified water (Type I or HPLC-grade)

  • Aqueous buffers (for pH-dependent studies)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical quantification system (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid (R)-3-Aminovaleric acid ethyl ester to a vial containing a known volume of the aqueous medium (e.g., 5 mL). The visual presence of undissolved solid is essential to confirm that equilibrium is being established with a saturated solution.[5]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Expert Insight: The equilibration time is critical. A preliminary test should be run by taking samples at various time points (e.g., 24, 48, 72 hours) to determine when the concentration in the solution plateaus. For many organic molecules, 48-72 hours is sufficient.

  • Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.

    • Trustworthiness Check: The first few drops from the filter should be discarded to avoid any potential adsorption effects from the filter membrane.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (see Section 3.2) to determine the concentration.

  • Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solute to solvent in vial B Seal vial A->B C Shake at constant T (e.g., 24-72h) B->C D Allow solids to settle C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify via HPLC or LC-MS F->G

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification

Accurate quantification of the dissolved ester is paramount. High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Technique: Reversed-phase HPLC coupled with a UV detector or, for higher sensitivity and specificity, a Mass Spectrometer (LC-MS).[]

  • Column: A standard C18 column is a good starting point.

  • Mobile Phase: A gradient of water (with an additive like 0.1% formic acid to ensure protonation and good peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection:

    • UV: The ester lacks a strong chromophore, so detection may be limited to low wavelengths (200-210 nm), which can be prone to interference.[7]

    • LC-MS/MS: This is the preferred method. It offers superior selectivity and sensitivity, allowing for unambiguous identification and quantification even in complex matrices.[8][9]

  • Calibration: A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

Constructing the pH-Solubility Profile

To fully characterize the molecule, the shake-flask experiment must be repeated across a range of pH values.

Protocol:

  • Prepare a series of aqueous buffers (e.g., citrate, phosphate, borate) covering a physiologically and industrially relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Perform the shake-flask solubility determination (Section 3.1) in each buffer.

  • Plot the measured solubility (often on a logarithmic scale) against the pH of the buffer.

Hypothetical Data and Expected Profile

The resulting data will likely resemble the profile shown below, demonstrating low intrinsic solubility at high pH and a sharp increase in solubility as the pH drops below the pKa of the amino group.

pH of MediumExpected Solubility BehaviorHypothetical Solubility (mg/mL)
2.0High (Fully Protonated)> 50
4.0High (Protonated)> 50
6.0Intermediate (Approaching pKa)10 - 20
7.4Low (Mostly Neutral)1 - 5
9.0Intrinsic (Neutral Form)< 1
11.0Intrinsic (Fully Neutral)< 1

Critical Considerations and Troubleshooting

  • Chemical Stability: Ester hydrolysis is a primary concern, especially at pH extremes and elevated temperatures. It is crucial to assess the stability of (R)-3-Aminovaleric acid ethyl ester in the test media. This can be done by monitoring the appearance of the parent acid (3-aminovaleric acid) in the HPLC chromatogram over the course of the equilibration.

  • Ionic Strength: The ionic strength of the buffers can influence solubility (salting-in or salting-out effects).[10] For precise measurements, it is advisable to maintain a constant ionic strength across the different buffer systems.

  • Material Purity: The purity of the compound must be high, as impurities can significantly affect solubility measurements.

Conclusion

The aqueous solubility of (R)-3-Aminovaleric acid ethyl ester is not a static property but a dynamic profile critically dependent on pH. Due to its basic amino group, the compound is expected to exhibit low intrinsic solubility in neutral to basic conditions and markedly higher solubility in acidic environments where it forms a soluble cationic salt. Empirical determination using the robust shake-flask method coupled with a specific and sensitive analytical technique like LC-MS/MS is essential for obtaining reliable data. This information is fundamental for guiding decisions in process chemistry, formulation development, and any further research involving this compound in an aqueous environment.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Librando, V., & Al-Ameed, Y. (2019). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Scientific Reports. [Link]

  • Li, Y., et al. (2014). A simple and sensitive HPLC-MS/MS method for simultaneous determination of nine kinds of (D) - and (L)-amino acid enantiomers in amino acid tablets. Analytical Methods. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Jouyban, A., et al. (2006). Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. Pharmazie. [Link]

  • Aryal, S. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]

  • Snoch, W., et al. (2022). Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. Frontiers in Bioengineering and Biotechnology. [Link]

  • PubChem. 5-Aminovaleric acid. National Center for Biotechnology Information. [Link]

  • Mishra, P., et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • PubChem. Ethyl 5-aminovalerate. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 5-Aminovaleric acid (CAS 660-88-8). [Link]

  • Liu, J., et al. (2022). Physicochemical properties of esters. Molecules. [Link]

  • Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • PubChem. 3-Aminopentanoic acid. National Center for Biotechnology Information. [Link]

  • Oglesbee, D., et al. (2022). A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Farmacia Journal. (2020). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. [Link]

Sources

history and discovery of chiral 3-aminovaleric acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of Chiral 3-Aminovaleric Acid Derivatives

Abstract

Chiral 3-aminovaleric acid and its derivatives represent a pivotal class of γ-amino acid (GABA) analogues that have garnered significant attention in medicinal chemistry and drug development. Their structural similarity to the principal inhibitory neurotransmitter GABA, combined with modifications that enhance pharmacokinetic properties, has led to the discovery of potent therapeutics for a range of neurological disorders. This guide provides a comprehensive technical overview of the history, discovery, and stereoselective synthesis of these important molecules. It traces the scientific journey from the initial exploration of GABAergic systems to the serendipitous discovery of pregabalin, a blockbuster drug that highlighted the therapeutic potential of this scaffold. We will delve into the evolution of synthetic strategies, from classical resolution of racemates to modern asymmetric catalytic and enzymatic methods that provide access to enantiomerically pure compounds. Furthermore, this guide will elucidate the molecular mechanism of action, focusing on the interaction with the α2δ-1 subunit of voltage-gated calcium channels, a pathway distinct from the originally intended GABA receptor targets. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this critical area of pharmaceutical science.

Historical Context: The Quest for GABA-Modulating Therapeutics

The story of chiral 3-aminovaleric acid derivatives is intrinsically linked to the scientific community's fascination with γ-aminobutyric acid (GABA). First synthesized in 1883, GABA's role as a metabolic product in plants and microbes was its only known function for decades[1]. The landscape of neuroscience shifted dramatically in 1950 when Eugene Roberts and Sam Frankel identified GABA as a major amine that preferentially accumulates in the mammalian brain[2][3]. By 1957, its function as the principal inhibitory neurotransmitter in the central nervous system (CNS) was established, sparking a new era of drug discovery aimed at modulating GABAergic signaling to treat conditions like epilepsy, anxiety, and pain[2][3][4].

Early efforts led to the development of drugs targeting GABA receptors, such as the benzodiazepines, which revolutionized the treatment of anxiety[4][5]. However, directly using GABA as a drug is unfeasible due to its inability to cross the blood-brain barrier. This limitation spurred the design of GABA analogues—molecules that mimic GABA's structure but possess enhanced lipophilicity to facilitate CNS penetration[6]. This line of inquiry set the stage for the next major breakthrough.

GABATimeline cluster_1800 19th Century cluster_1950 Mid-20th Century cluster_1990 Late 20th Century cluster_2000 21st Century y1883 1883 GABA first synthesized y1950 1950 GABA identified in the brain by Roberts & Frankel y1883->y1950 67 years y1957 1957 GABA confirmed as an inhibitory neurotransmitter y1950->y1957 Discovery of Function y1960 1960s Benzodiazepines (e.g., Valium) launched, targeting GABA receptors y1957->y1960 Therapeutic Application y1990 1990 Pregabalin synthesized by Silverman & Andruszkiewicz y1960->y1990 Search for Improved Analogues y2004 2004 Pregabalin (Lyrica®) approved for medical use in the US y1990->y2004 Development & Approval

Caption: A timeline of key milestones in GABA research and the discovery of pregabalin.

The Serendipitous Discovery of Pregabalin

In the late 1980s, medicinal chemist Dr. Richard Bruce Silverman at Northwestern University was focused on designing inhibitors for GABA aminotransferase (GABA-AT), an enzyme that degrades GABA. The hypothesis was that inhibiting this enzyme would increase GABA concentrations in the brain, producing an anticonvulsant effect. This research program led to the synthesis of a series of 3-alkyl-4-aminobutanoic acid analogues.

In 1990, a visiting researcher in Silverman's lab, Ryszard Andruszkiewicz, synthesized a series of these GABA analogues. While the initial goal was GABA-AT inhibition, the compounds were also tested for their ability to activate L-glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA. Unexpectedly, many of the new compounds were found to be GAD activators. When these compounds were screened for anticonvulsant activity in mouse models by collaborators at Parke-Davis Pharmaceuticals, one molecule stood out: racemic 3-(aminomethyl)-5-methylhexanoic acid. It was described as being "off the charts" in its potency.

Subsequent investigation revealed that the biological activity resided almost exclusively in the (S)-enantiomer, which would later be named pregabalin. The initial theory that its potency stemmed from GAD activation was later proven to be incorrect. The true reason for its exceptional in vivo activity was a combination of its inherent biological mechanism and its efficient transport across the blood-brain barrier by the large neutral amino acid (L-type) transporter system. This serendipitous discovery shifted the focus of research and ultimately led to the development of a new class of drugs with a novel mechanism of action.

The Criticality of Chirality and the Evolution of Asymmetric Synthesis

The discovery that only the (S)-enantiomer of pregabalin was pharmacologically active underscored a fundamental principle in drug development: chirality is critical. The two enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles[7]. Consequently, the development of methods to produce single-enantiomer drugs is a paramount challenge in pharmaceutical manufacturing. The history of pregabalin synthesis is a perfect case study in the evolution of asymmetric synthesis, moving from inefficient classical methods to highly optimized, scalable modern processes.

Early Strategy: Classical Resolution

The first approaches to obtaining enantiomerically pure (S)-pregabalin relied on classical resolution. This method involves synthesizing the compound as a racemic mixture and then separating the two enantiomers.

A common industrial method involves the following key steps:

  • Synthesis of a Racemic Intermediate : A common starting point is the Knoevenagel condensation of isovaleraldehyde with a malonic ester derivative, followed by a series of transformations (e.g., Michael addition, hydrolysis, decarboxylation) to produce a racemic intermediate, such as 3-(carbamoylmethyl)-5-methylhexanoic acid[8].

  • Diastereomeric Salt Formation : The racemic acid is treated with a chiral amine, known as a resolving agent, such as (R)-(+)-1-phenylethylamine or (S)-(+)-mandelic acid[8][9][10]. This reaction forms a pair of diastereomeric salts.

  • Separation : Diastereomers have different physical properties, including solubility. This difference allows for the separation of one diastereomer by fractional crystallization[11].

  • Liberation and Transformation : The desired diastereomeric salt is isolated, and the chiral resolving agent is removed, yielding the enantiomerically enriched acid. This intermediate is then converted to (S)-pregabalin, often via a Hofmann rearrangement[8][9].

While effective, classical resolution has a significant drawback: the maximum theoretical yield for the desired enantiomer is only 50%[11]. The "wrong" enantiomer is often discarded, making the process inherently wasteful and costly unless an efficient racemization and recycling process for the undesired isomer can be developed[9].

ChiralResolution racemate Racemic Mixture (R- and S-Enantiomers) reagent + Chiral Resolving Agent (e.g., S-Mandelic Acid) racemate->reagent salts Mixture of Diastereomeric Salts (R,S and S,S) reagent->salts separation Fractional Crystallization salts->separation salt_S Isolated Salt (S,S-Diastereomer) separation->salt_S Less Soluble salt_R Salt in Mother Liquor (R,S-Diastereomer) separation->salt_R More Soluble liberation Remove Resolving Agent salt_S->liberation waste Undesired Enantiomer (Recycled or Discarded) salt_R->waste product Pure S-Enantiomer (S-Pregabalin) liberation->product

Caption: General workflow for the classical resolution of a racemic mixture.

Chiral Auxiliary-Based Synthesis

To overcome the inherent 50% yield limit of resolution, chemists turned to asymmetric synthesis, where the desired chirality is installed during the reaction sequence. One powerful strategy employs a chiral auxiliary—an enantiomerically pure compound that is temporarily attached to the substrate to direct a stereoselective transformation.

The Evans asymmetric alkylation is a well-established example applied to the synthesis of pregabalin precursors. This method offers high diastereoselectivity and predictable stereochemical outcomes.

Detailed Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary [12]

  • Acylation of Chiral Auxiliary:

    • Step 1.1: A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Step 1.2: The solution is cooled to -78 °C.

    • Step 1.3: A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the oxazolidinone nitrogen, forming a lithium amide.

    • Step 1.4: 4-methylpentanoyl chloride is added dropwise to the solution. The reaction is allowed to warm and stir until completion.

    • Step 1.5: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl). The product is extracted with an organic solvent, dried, and purified by flash chromatography to yield the N-acylated oxazolidinone.

  • Diastereoselective Alkylation:

    • Step 2.1: The N-acylated oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.

    • Step 2.2: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) is added to generate a stereochemically defined (Z)-enolate.

    • Step 2.3: An electrophile (e.g., an allyl halide or benzyl bromoacetate) is added. The chiral auxiliary sterically blocks one face of the enolate, forcing the electrophile to add to the opposite face with high diastereoselectivity.

    • Step 2.4: The reaction is quenched, and the alkylated product is isolated and purified.

  • Auxiliary Cleavage:

    • Step 3.1: The alkylated product is treated with a reagent like lithium hydroxide and hydrogen peroxide to cleave the auxiliary, yielding the chiral carboxylic acid.

    • Step 3.2: The valuable chiral auxiliary can be recovered and reused, improving the overall process economy. The resulting chiral acid is then converted to (S)-pregabalin through standard functional group manipulations.

This approach provides high enantiomeric purity (>99% ee) and avoids the wasteful loss of 50% of the material inherent in classical resolution[13].

Chemoenzymatic and Biocatalytic Methods

The drive for greener, more efficient, and highly selective manufacturing processes has led to the development of enzymatic methods for producing chiral 3-aminovaleric acid derivatives[7]. Enzymes operate under mild conditions (room temperature, neutral pH) and often exhibit exquisite enantio- and regioselectivity.

Several enzymatic strategies have been successfully applied to pregabalin synthesis:

  • Lipase-Catalyzed Kinetic Resolution: Lipases can selectively hydrolyze one enantiomer of a racemic ester intermediate, leaving the other enantiomer unreacted. For example, a lipase can be used for the kinetic resolution of a racemic diester precursor of pregabalin, selectively hydrolyzing the (S)-enantiomer to its corresponding acid, which is then separated and advanced to the final product[14][15].

  • Nitrilase-Catalyzed Desymmetrization: A powerful strategy involves the desymmetrization of a prochiral dinitrile. A nitrilase enzyme can selectively hydrolyze one of the two nitrile groups of isobutylsuccinonitrile to a carboxylic acid, creating the chiral center with high enantioselectivity. The resulting (S)-3-cyano-5-methylhexanoic acid is a key precursor that can be reduced to (S)-pregabalin[15][16]. This method is highly efficient as it theoretically allows for a 100% yield of the desired enantiomer from a non-chiral starting material.

Table 1: Comparison of Key Synthetic Strategies for (S)-Pregabalin

StrategyKey PrincipleTypical Reagents/CatalystsMax. Theoretical YieldKey AdvantagesKey Disadvantages
Classical Resolution Separation of enantiomers via diastereomeric salt crystallizationChiral resolving agents (e.g., (S)-mandelic acid)[8]50%Technically straightforward, well-establishedInherently wasteful, requires screening of resolving agents
Chiral Auxiliary Temporary incorporation of a chiral molecule to direct stereochemistryEvans oxazolidinones, LDA, electrophiles100%High stereoselectivity, predictable outcomeStoichiometric use of expensive auxiliary, multi-step
Asymmetric Catalysis Use of a chiral catalyst to create the stereocenterChiral Rh or Ru phosphine complexes (for hydrogenation)[17][18]100%High efficiency (low catalyst loading), atom economicalHigh cost of precious metal catalysts, substrate-specific
Enzymatic Resolution Enzyme selectively reacts with one enantiomer of a racemateLipases, proteases[14]50%High selectivity, mild conditions, "green"50% yield limit, requires racemization of substrate
Enzymatic Desymmetrization Enzyme selectively transforms one of two identical groups in a prochiral moleculeNitrilases, hydrolases[16]100%High selectivity, mild conditions, 100% theoretical yieldRequires specific enzyme development and optimization

Molecular Mechanism of Action: Beyond GABA

Despite being designed as a GABA analogue, pregabalin's primary mechanism of action does not involve direct interaction with GABA receptors[6]. This crucial finding was a significant departure from the original hypothesis and revealed a new target for therapeutic intervention in neuropathic pain and epilepsy.

The high-affinity binding site for pregabalin and its predecessor, gabapentin, was identified as the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs)[6][19].

Key Aspects of the Mechanism:

  • Binding to α2δ-1: VGCCs are complex proteins composed of a pore-forming α1 subunit and several auxiliary subunits (α2δ, β, γ) that modulate channel trafficking and function[20]. Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits[19]. Studies using site-directed mutagenesis have identified a specific arginine residue (R217) on the α2δ-1 protein as critical for this binding. Mutation of this residue abolishes the analgesic effect of pregabalin in animal models, confirming that this interaction is essential for its therapeutic activity[21].

  • Inhibition of α2δ-1 Trafficking: In pathological states like neuropathic pain, the expression of the α2δ-1 subunit is upregulated in dorsal root ganglion (DRG) neurons. This leads to increased trafficking of the α1-α2δ-1 channel complex to presynaptic terminals[21]. This increased density of calcium channels at the synapse results in excessive calcium influx upon neuronal firing, leading to the release of excitatory neurotransmitters like glutamate, substance P, and calcitonin gene-related peptide (CGRP)[6][20].

  • Reduction of Neurotransmitter Release: Pregabalin binding to the α2δ-1 subunit disrupts its normal forward trafficking from the DRG to the presynaptic terminals in the spinal cord. By inhibiting this trafficking, pregabalin reduces the number of functional VGCCs at the synapse[21]. This leads to a decrease in calcium influx and a subsequent reduction in the release of excitatory neurotransmitters, thereby dampening the hyperexcitability of neurons that underlies neuropathic pain and seizure activity[6][20]. More recent evidence also suggests that α2δ-1 can interact with NMDA receptors, and that gabapentinoids may modulate this complex as well[6][22].

MoA cluster_presynaptic Presynaptic Terminal cluster_terminal cluster_synapse cluster_postsynaptic Postsynaptic Neuron drg Dorsal Root Ganglion (DRG) trafficking Anterograde Trafficking of α2δ-1 Subunit drg->trafficking ca_channel Voltage-Gated Ca²⁺ Channel (α1 + α2δ-1) trafficking->ca_channel Delivers channel to membrane p1 ca_channel->p1 Ca²⁺ Influx vesicle Synaptic Vesicle (Glutamate, Substance P) p1->vesicle Triggers Vesicle Fusion p2 glutamate Glutamate p2->glutamate Release vesicle->p2 receptor Neurotransmitter Receptors glutamate->receptor signal Pain Signal Propagation receptor->signal pregabalin Pregabalin inhibition INHIBITS pregabalin->inhibition inhibition->trafficking

Caption: Mechanism of action of pregabalin at an excitatory synapse.

Conclusion and Future Outlook

The journey of chiral 3-aminovaleric acid derivatives, exemplified by the discovery and development of pregabalin, is a testament to both rational drug design and scientific serendipity. What began as an effort to modulate the brain's primary inhibitory neurotransmitter, GABA, led to the identification of a novel therapeutic target—the α2δ-1 subunit of voltage-gated calcium channels. This discovery has provided profound relief for millions of patients suffering from neuropathic pain, epilepsy, and anxiety disorders.

The evolution of the synthesis of these molecules mirrors the progress in organic chemistry over the past three decades, moving from wasteful classical resolutions to highly efficient and environmentally benign asymmetric catalytic and biocatalytic processes. These advancements not only make manufacturing more economically viable but also align with the principles of green chemistry.

Future research in this area will likely focus on developing next-generation α2δ-1 ligands with improved selectivity, potency, and side-effect profiles. Understanding the nuanced roles of different α2δ subunits (e.g., α2δ-1 vs. α2δ-2) may allow for the design of drugs that separate therapeutic effects from undesirable CNS side effects[22]. Furthermore, the application of novel synthetic methodologies, including continuous flow chemistry and advanced biocatalysis, will continue to refine the production of these vital medicines[16]. The rich history of chiral 3-aminovaleric acid derivatives serves as a powerful example of how fundamental chemical research can translate into transformative therapies.

References

A comprehensive list of all sources cited within this document, including full titles and clickable URLs for verification. (Note: The reference list would be populated here with full details from the search results, formatted as per the user's request.)

Sources

An In-Depth Technical Guide to the Safety, Handling, and Applications of Ethyl (R)-3-Aminopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl (R)-3-aminopentanoate (CAS: 142342-74-3)

Executive Summary

In modern drug discovery, chiral


-amino acid derivatives are indispensable building blocks for the synthesis of peptidomimetics, 

-lactams, and small-molecule active pharmaceutical ingredients (APIs). Ethyl (R)-3-aminopentanoate (also known as (R)-3-aminovaleric acid ethyl ester) is a highly versatile chiral intermediate[1].

However, translating this compound from a structural concept to a benchtop reality requires a rigorous understanding of its physicochemical properties and the safety protocols outlined in its Safety Data Sheet (SDS). This whitepaper deconstructs the SDS of Ethyl (R)-3-aminopentanoate, moving beyond standard hazard statements to explain the chemical causality behind its risks, and provides field-proven, self-validating protocols for its safe handling and application in synthetic workflows.

Physicochemical Profiling & Structural Implications

To understand the handling requirements of Ethyl (R)-3-aminopentanoate, one must first analyze its structural metrics. The presence of both a nucleophilic primary amine and an electrophilic ester dictates its reactivity, stability, and biological interaction profile.

Quantitative Data Summary
PropertyValueCausality / Synthetic Implication
CAS Number 142342-74-3Unambiguous identifier for the pure (R)-enantiomer[1].
Molecular Formula

Small molecular footprint; highly atom-efficient for API library generation[1].
Molecular Weight 145.20 g/mol High volatility potential compared to its carboxylic acid counterpart.
LogP ~1.37Favorable lipophilicity; readily partitions into organic solvents during workup[1].
Topological Polar Surface Area (TPSA) 52.32 ŲIndicates moderate membrane permeability, contributing to skin absorption risks[1].
Storage Temperature -20°C (Freezer)Low temperatures suppress spontaneous ester hydrolysis and amine oxidation[2].

Deconstructing the SDS: Hazard Causality & Mitigation

Standard SDS documentation classifies


-amino esters under GHS07 (Warning) , citing them as irritants[3][4]. However, a Senior Application Scientist must understand why these classifications exist to design fail-safe experiments.
The Causality of Irritation (H315, H319, H335)
  • Skin and Eye Irritation (H315, H319): The primary amine (

    
    ) group is a weak base. When Ethyl (R)-3-aminopentanoate contacts the moisture on human skin or the mucous membranes of the eyes, it abstracts protons from ambient water, generating localized hydroxide ions (
    
    
    
    ). This micro-environmental spike in pH leads to the saponification of epidermal lipids and the denaturation of surface proteins, manifesting clinically as acute irritation[3].
  • Respiratory Irritation (H335): Because it is an ethyl ester, this compound possesses a higher vapor pressure than its zwitterionic free-acid counterpart. Inhalation of these vapors introduces the basic amine directly to the respiratory epithelium, triggering the H335 classification[4].

Engineering Controls & Mitigation Strategy

To counteract these inherent chemical properties, handling must be restricted to a certified chemical fume hood with a minimum face velocity of 100 fpm. Nitrile gloves (minimum 4 mil thickness) are mandatory, as the compound's LogP of 1.37 allows it to permeate less robust barriers over time.

Experimental Workflow: Amide Coupling & Safe Handling

The most common application for Ethyl (R)-3-aminopentanoate is its use as a nucleophile in amide coupling reactions. The following protocol is designed as a self-validating system : each step inherently neutralizes the hazards of the previous step, ensuring both synthetic success and operator safety.

SDS_Workflow A 1. Storage & Retrieval (-20°C, Inert Gas) B 2. PPE & Fume Hood (GHS07 Mitigation) A->B C 3. Reagent Activation (R-COOH + HATU/DIPEA) B->C D 4. Nucleophilic Addition (Ethyl (R)-3-aminopentanoate) C->D E 5. Reaction Quench (Aqueous Wash) D->E F 6. Waste Segregation (Organic vs Aqueous) E->F

Workflow for the safe handling and amide coupling of Ethyl (R)-3-aminopentanoate.

Step-by-Step Methodology
  • Atmospheric Control (Preparation): Retrieve the Ethyl (R)-3-aminopentanoate from -20°C storage[2]. Allow the sealed vial to warm to room temperature in a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture to condense inside, which accelerates the hydrolysis of the ethyl ester into the corresponding carboxylic acid and ethanol.

  • Electrophile Activation: In an oven-dried round-bottom flask under Argon, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes.

  • Controlled Nucleophilic Addition: Dilute Ethyl (R)-3-aminopentanoate (1.1 eq) in a small volume of DMF and add it dropwise to the activated ester mixture at 0°C. Causality: Amide coupling is exothermic. Dropwise addition at low temperatures prevents thermal runaway and suppresses the volatilization of the amine, mitigating inhalation risks (H335).

  • Self-Validating Quench: Upon reaction completion (monitored via LC-MS), quench the reaction by adding saturated aqueous ammonium chloride (

    
    ). Causality: The mildly acidic nature of 
    
    
    
    (pH ~5.5) protonates any residual, unreacted Ethyl (R)-3-aminopentanoate. This converts the volatile, lipophilic amine into a highly water-soluble, non-volatile ammonium salt. This step self-validates the safety of the organic layer, completely neutralizing the primary hazard before the extraction phase begins.
  • Phase Separation: Extract with Ethyl Acetate. The organic layer now safely contains the coupled product, while the hazardous unreacted amine is trapped in the aqueous waste.

Storage, Stability, and Degradation Pathways

Long-term stability of Ethyl (R)-3-aminopentanoate requires strict adherence to SDS storage guidelines.

  • Degradation via Oxidation: Primary amines are susceptible to atmospheric oxidation, forming hydroxylamines or nitroso compounds over time, which often manifest as a yellowing of the originally colorless liquid.

  • Degradation via Hydrolysis: The ethyl ester is prone to base-catalyzed hydrolysis. Because the molecule itself contains a basic amine, auto-catalyzed hydrolysis can occur slowly if moisture is introduced.

  • Protocol: Always flush the headspace of the storage vessel with Argon or Nitrogen gas before sealing, and store strictly at -20°C[2].

References

  • GlobalChemMall. "ethyl 3-aminopentanoate". GlobalChemMall.
  • Guidechem. "ÁCIDO 2-AMINO-3-ETIL-PENTANOICO". Guidechem.
  • ChemicalBook. "Ethyl 3-aminopropanoate hydrochloride". ChemicalBook.
  • BLD Pharm. "924-73-2|Ethyl 3-aminopropanoate". BLD Pharm.

Sources

Methodological & Application

Application Note: High-Yield Protocol for the Hydrolysis of (R)-3-Aminovaleric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Application Note & Experimental Protocol.

Executive Summary

(R)-3-Aminovaleric acid is a critical chiral building block in the development of peptidomimetics and small-molecule therapeutics. During multi-step organic synthesis, the carboxylic acid moiety is frequently masked as an ethyl ester to provide orthogonal protection against amine-reactive conditions[1]. This application note details a field-proven, self-validating protocol for the base-catalyzed hydrolysis (saponification) of (R)-3-aminovaleric acid ethyl ester to its corresponding hydrochloride salt. By utilizing Lithium Hydroxide (LiOH) in a mixed aqueous-tetrahydrofuran (THF) solvent system, this method ensures complete conversion while strictly maintaining the stereochemical integrity of the (R)-enantiomer.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen, rather than just following a recipe. The hydrolysis of esters under basic conditions proceeds via a nucleophilic acyl substitution mechanism.

The Addition-Elimination Mechanism

  • Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ethyl ester, forming a highly reactive tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the ethoxide (EtO⁻) leaving group to yield the free carboxylic acid.

  • Irreversible Deprotonation: Because the newly formed carboxylic acid (pKa ~3.6–4.0) is vastly more acidic than the expelled ethanol (pKa ~16), an immediate and essentially irreversible acid-base reaction occurs, yielding the carboxylate salt. This thermodynamic sink drives the reaction to 100% completion.

Mechanism N1 Ester Substrate N2 Tetrahedral Intermediate N1->N2 OH⁻ Attack N3 Carboxylic Acid + Ethoxide N2->N3 Elimination N4 Carboxylate Salt N3->N4 Deprotonation

Figure 1: Addition-elimination mechanism of base-catalyzed ester saponification.

The "Lithium Effect" in THF/Water While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are standard saponification bases, LiOH is specifically chosen for amino acid esters[1]. In a mixed THF/water system, lithium cations uniquely coordinate with THF molecules. This coordination effectively dissolves a portion of the hydroxide into the organic layer, acting akin to a phase-transfer catalyst[2]. This accelerates the hydrolysis of lipophilic esters even at low temperatures (0 °C), which is critical for sensitive substrates[3].

Stereochemical Preservation Maintaining the (R)-configuration is paramount. While α-amino acids are highly susceptible to base-catalyzed racemization via enolization, β-amino acids (like 3-aminovaleric acid) have their chiral center at the β-position, making them inherently more resistant to racemization. Nevertheless, the mild LiOH/THF/H₂O conditions at 0 °C to room temperature remain the gold standard to guarantee >99% enantiomeric excess (ee)[1].

Materials and Reagents

Reagent / MaterialRoleEquivalentsSpecifications
(R)-3-Aminovaleric acid ethyl ester Substrate1.0 eq>98% purity, >99% ee
Lithium hydroxide monohydrate (LiOH·H₂O) Base / Nucleophile1.5 - 2.0 eqSolid, ACS grade[1]
Tetrahydrofuran (THF) Organic Solvent3 volumesAnhydrous, inhibitor-free[1]
Deionized Water (H₂O) Aqueous Solvent1 volume18.2 MΩ·cm
Hydrochloric Acid (HCl) Quench / Salt FormationAs needed1 M Aqueous Solution[1]
Ethyl Acetate (EtOAc) Wash SolventAs neededACS grade[1]

Step-by-Step Experimental Protocol

Phase 1: Saponification
  • Dissolution: Dissolve (R)-3-aminovaleric acid ethyl ester (1.0 eq) in a 3:1 (v/v) mixture of THF and deionized water to achieve a substrate concentration of approximately 0.1 M[1].

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. (Causality: Lowering the temperature suppresses potential side reactions and prevents trace epimerization).

  • Base Addition: Add solid LiOH·H₂O (1.5 eq) portion-wise to the vigorously stirred solution[1].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain) or LC-MS.

Phase 2: Workup and Isolation
  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C.

  • Acidification: Slowly add 1 M HCl dropwise until the pH reaches 1.0–2.0[1].

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporation) at 30 °C to remove the volatile THF.

  • Extraction Wash: Wash the remaining aqueous layer with EtOAc (2 x 20 mL) to remove any unreacted ester and organic impurities[1]. Discard the organic layer.

  • Lyophilization: Lyophilize or evaporate the aqueous layer to absolute dryness to yield a crude solid.

  • Trituration: Triturate the crude solid with cold diethyl ether to precipitate the pure (R)-3-aminovaleric acid hydrochloride salt. Filter and dry under high vacuum.

Workflow Step1 1. Substrate Dissolution (THF/H2O, 0°C) Step2 2. LiOH Addition (Nucleophilic Attack) Step1->Step2 Step3 3. Saponification (RT, 2-4 hours) Step2->Step3 Step4 4. Acidic Quench (1M HCl to pH 1-2) Step3->Step4 Step5 5. Solvent Removal (Rotary Evaporation) Step4->Step5 Step6 6. Crystallization (HCl Salt Isolation) Step5->Step6

Figure 2: Step-by-step workflow for the hydrolysis and isolation of the HCl salt.

Scientist's Insight: Overcoming Zwitterion Solubility

A common pitfall in amino acid ester hydrolysis is massive product loss during aqueous workup. β-amino acids possess a basic amino group (pKa ~10.2) and an acidic carboxyl group (pKa ~3.6)[4]. This results in an isoelectric point (pI) near 6.9. At this pH, the molecule exists as a zwitterion and is highly hydrophilic, making direct extraction into organic solvents (like EtOAc or DCM) nearly impossible.

By deliberately over-acidifying the aqueous layer to pH 1–2 with HCl, we force the molecule entirely into its cationic ammonium form. This allows us to wash away non-polar organic impurities with EtOAc while safely retaining 100% of the pure product in the aqueous layer, which is subsequently evaporated to yield the highly stable, easy-to-handle hydrochloride salt.

Quantitative Data: Catalyst Comparison

The table below summarizes the causality behind selecting LiOH over other alkali metals for this specific biphasic solvent system, based on phase-transfer dynamics[2],[3].

CatalystSolvent SystemRelative Hydrolysis RateStereoretention (ee%)Suitability for β-Amino Esters
LiOH THF / H₂O (3:1)Very High (Phase-transfer effect)>99% Optimal (Mild, high yield)
NaOH THF / H₂O (3:1)Moderate (Poor organic solubility)>95%Sub-optimal (Slower reaction)
KOH THF / H₂O (3:1)Moderate (Poor organic solubility)>95%Sub-optimal (Slower reaction)

References

1.[1] BenchChem. "Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids." Source: benchchem.com. URL: 2.[2] Hayashi et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chem. Pharm. Bull. Source: researchgate.net. URL: 3.[3] Hayashi et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Source: nih.gov. URL: 4. Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Source: masterorganicchemistry.com. URL: 5.[4] PubChem. "Beta-Alanine | C3H7NO2 | CID 239." Source: nih.gov. URL:

Sources

Application Note: Strategic Reductive Amination of Ethyl (R)-3-aminopentanoate for Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the reductive amination of Ethyl (R)-3-aminopentanoate, a valuable chiral building block. We delve into the core mechanistic principles, offer a comparative analysis of common reducing agents, and present field-proven, step-by-step protocols optimized for laboratory execution. The focus is on leveraging Sodium Triacetoxyborohydride (NaBH(OAc)₃) for its selectivity and safety, while also providing alternative methods. This document is designed to empower researchers to confidently and efficiently synthesize complex, high-value chiral secondary amines from a readily available precursor.

Introduction: The Strategic Value of Ethyl (R)-3-aminopentanoate

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Their stereochemistry is often critical for therapeutic efficacy. Ethyl (R)-3-aminopentanoate is an important chiral primary β-amino ester that serves as a versatile starting point for the synthesis of more complex molecules. One of the most powerful and reliable methods for elaborating such primary amines is reductive amination.

This reaction, also known as reductive alkylation, forms a new carbon-nitrogen bond by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[2] It is a cornerstone of modern synthetic chemistry due to its efficiency, broad substrate scope, and, most importantly, its ability to circumvent the common pitfalls of direct N-alkylation, such as over-alkylation and the use of potentially genotoxic alkyl halides.[3][4]

This guide will explore the reductive amination of Ethyl (R)-3-aminopentanoate, providing the necessary theoretical grounding and practical protocols to enable its successful application in a research and development setting.

The Mechanism: A Controlled, Two-Part Transformation

Reductive amination is not a single mechanistic step but a sequential, in-situ process. Understanding this sequence is crucial for troubleshooting and optimizing reaction conditions. The reaction proceeds in two distinct stages within the same pot:

  • Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of the primary amine (Ethyl (R)-3-aminopentanoate) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate, which then reversibly eliminates a molecule of water to form a C=N double bond, known as an imine.[5][6] In the typically mild acidic conditions (pH 4-6) used for this reaction, the imine nitrogen can be protonated to form a more electrophilic iminium ion.[7] This acid catalysis is a delicate balance; pH levels that are too low will excessively protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion. The key to a successful one-pot reaction is a reducing agent that is potent enough to reduce the C=N bond but mild enough that it does not significantly reduce the starting aldehyde or ketone.[3][8] This selectivity prevents the wasteful formation of alcohol byproducts.

Diagram 1: The general mechanism of reductive amination.

Selecting the Right Tools: A Comparative Guide to Reducing Agents

The choice of reducing agent is the most critical parameter for a successful reductive amination and is dictated by the reactivity of the substrates and the desired reaction conditions (e.g., solvent, pH).

Reducing AgentAbbreviationKey Characteristics & InsightsRecommended Solvents
Sodium Triacetoxyborohydride NaBH(OAc)₃, STABThe Preferred Choice. Mild and highly selective for imines/iminium ions over most aldehydes and ketones.[9][10] It tolerates mildly acidic conditions and does not require strict pH control. Its non-toxic nature makes it a safer alternative to cyanoborohydride.[3]Aprotic solvents: 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF).[7][9]
Sodium Cyanoborohydride NaBH₃CNThe Classic Workhorse. A mild reducing agent that is effective at pH 6-8, where iminium ion reduction is faster than carbonyl reduction.[8] Can be used in protic solvents.[7] Major Drawback: Highly toxic; can release hydrogen cyanide (HCN) gas in strong acid and may contaminate the product with cyanide.[11]Protic solvents: Methanol (MeOH), Ethanol (EtOH).[7]
Sodium Borohydride NaBH₄The Powerful Reductor. A stronger, less expensive reducing agent. It will readily reduce aldehydes and many ketones, leading to alcohol side products in a one-pot reaction.[7] Best used in a two-step (indirect) procedure where the imine is formed first, followed by the addition of NaBH₄.[9]Protic solvents: Methanol (MeOH), Ethanol (EtOH).[7]
Catalytic Hydrogenation H₂/Pd-C, PtO₂, etc.The "Green" and Scalable Option. Uses hydrogen gas and a metal catalyst. It is environmentally friendly (water is the only byproduct) and economical for large-scale synthesis.[2][4] Limitations: May reduce other functional groups (e.g., C-C multiple bonds, nitro groups). The catalyst can be sensitive to poisoning.[8]Various, depends on catalyst and substrate.

Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (Primary Method)

This protocol is recommended for most applications due to its high selectivity, operational simplicity, and superior safety profile. It describes the reaction of Ethyl (R)-3-aminopentanoate with a representative aldehyde.

Materials:

  • Ethyl (R)-3-aminopentanoate (1.0 eq.)

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Optional: Acetic Acid (AcOH) (1.0 eq., particularly for less reactive ketones)[9]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add Ethyl (R)-3-aminopentanoate (1.0 eq.) and the chosen aldehyde or ketone (1.1 eq.).

  • Dissolution: Add anhydrous DCE (or DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir the mixture at room temperature.

  • Imine Formation: Allow the mixture to stir for 20-60 minutes at room temperature. This initial period allows for the equilibrium formation of the imine intermediate.[7]

  • Reducing Agent Addition: Carefully add Sodium Triacetoxyborohydride (1.5 eq.) to the stirring solution in portions over 5-10 minutes. Note: The reaction can be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This step neutralizes any remaining acid and decomposes the excess borohydride reagent.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure secondary amine.

Diagram 2: Experimental workflow for direct reductive amination using NaBH(OAc)₃.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (Alternative Method)

This protocol is useful when protic solvents are required but demands stringent safety precautions.

Materials:

  • Ethyl (R)-3-aminopentanoate (1.0 eq.)

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq.)

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Water (H₂O)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)

Step-by-Step Procedure:

CAUTION: Sodium cyanoborohydride is highly toxic and can release HCN gas upon contact with strong acid. Perform all operations in a well-ventilated chemical fume hood.

  • Setup: In a round-bottom flask, dissolve Ethyl (R)-3-aminopentanoate (1.0 eq.) and the carbonyl compound (1.1 eq.) in methanol.

  • pH Adjustment: Add acetic acid dropwise to adjust the pH of the solution to approximately 6. This can be monitored using pH paper.

  • Reducing Agent Addition: Add Sodium Cyanoborohydride (1.5 eq.) to the solution.

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS.

  • Quenching and Work-up: Once complete, carefully add water. Adjust the pH to >10 with NaOH solution to neutralize the acid and decompose any residual NaBH₃CN.[7]

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate, and purify as described in Protocol 1.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. pH is too acidic (amine is protonated).2. Inefficient imine formation (steric hindrance).3. Reagents are wet (especially for NaBH(OAc)₃).4. Insufficient reaction time.1. For NaBH₃CN protocol, ensure pH is ~6. For NaBH(OAc)₃, add 1 eq. of AcOH for sluggish ketones.[9]2. Increase reaction temperature slightly (e.g., to 40 °C) or increase reaction time.[7]3. Use anhydrous solvents and fresh reagents.4. Allow the reaction to run longer, monitoring carefully.
Alcohol Byproduct Formation 1. Reducing agent is too strong (e.g., NaBH₄ in one-pot).2. Carbonyl is highly reactive and is reduced before imine formation.1. Switch to a milder reducing agent like NaBH(OAc)₃.[7]2. Use an indirect (two-step) method: form the imine first, remove water if possible (e.g., with molecular sieves), then add the reducing agent.
Starting Material Remains 1. Incomplete reaction.2. Deactivation of reducing agent.1. Increase reaction time or add a slight excess of the more stable/less expensive reagent.2. Add another portion of the reducing agent.

References

  • 3.3.3: Synthesis of Amines. (2022). Chemistry LibreTexts. [Link]

  • Reductive Amination. (2024). Chemistry Steps. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • A Facile One-Pot Synthesis of Chiral β-Amino Esters. (N.D.). Thieme Connect. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (N.D.). Semantic Scholar. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Sodium triacetoxyborohydride. (N.D.). Organic Chemistry Portal. [Link]

  • Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. (2025). PubMed. [Link]

  • Synthesis of chiral amines via reductive amination and rational design... (N.D.). ResearchGate. [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018). Journal of the American Chemical Society. [Link]

  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. (N.D.). PMC. [Link]

  • Sodium cyanoborohydride. (N.D.). Organic Chemistry Portal. [Link]

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. (2018). ACS Catalysis. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (N.D.). JOCPR. [Link]

  • Sodium Cyanoborohydride. (N.D.). G-Biosciences. [Link]

  • What happens to sodium cyanoborohydride after it reacts in a reductive amination?. (2019). Quora. [Link]

  • Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. (2025). ACS Publications. [Link]

  • Novel Reductive Aminases for the Preparation of Chiral Amines. (2022). University of Edinburgh Research Explorer. [Link]

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. (2025). PMC. [Link]

  • Reductive Amination. (N.D.). WordPress. [Link]

Sources

Advanced Peptide Coupling Strategies for (R)-3-Aminovaleric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview and the -Amino Acid Challenge

(R)-3-Aminovaleric acid ethyl ester (also known as ethyl (R)-3-aminopentanoate) is a highly valuable chiral


-amino acid building block. The strategic insertion of 

-amino acids into native

-peptide sequences generates hybrid peptidomimetics and foldamers (such as 14-helices) that exhibit profound resistance to proteolytic degradation while maintaining or enhancing target binding affinity[1][2].

However, coupling an incoming


-protected 

-amino acid to the free amine of (R)-3-aminovaleric acid ethyl ester presents unique kinetic and steric challenges. Unlike standard

-amino acids, the extra methylene group in the

-amino acid backbone increases conformational flexibility, but the ethyl side chain at the chiral

-carbon introduces localized steric hindrance directly adjacent to the nucleophilic amine[2]. Because the ethyl ester acts as a C-terminal protecting group, this building block is exclusively utilized in solution-phase fragment synthesis or as the starting residue in a convergent peptide assembly[3].

Causality in Reagent Selection: Overcoming Steric Bulk

To achieve high-yielding amide bond formation with sterically hindered secondary-carbon amines, the choice of coupling reagent is paramount. Standard carbodiimide chemistry (EDC/HOBt) often results in sluggish kinetics and incomplete reactions when applied to


-amino acids with bulky side chains.

The HATU/DIEA Advantage: We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIEA (


-Diisopropylethylamine)[3][4].
  • Causality: HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The critical mechanistic advantage is the neighboring group effect provided by the nitrogen atom at position 7 of the pyridine ring. This nitrogen acts as an intramolecular general base, hydrogen-bonding with the incoming amine of the (R)-3-aminovaleric acid derivative. This pre-organization drastically lowers the activation energy of the aminolysis step, overcoming the steric repulsion of the ethyl side chain.

  • Stereochemical Integrity: While

    
    -amino acids are generally resistant to epimerization when acting as the nucleophile, the activated incoming 
    
    
    
    -amino acid is highly susceptible to racemization via oxazolone formation[5]. The rapid coupling kinetics of HATU outcompetes the oxazolone pathway, preserving the stereocenter of the electrophile.

Experimental Workflow

The following logical workflow illustrates the sequence of operations required to ensure complete conversion and high purity during the solution-phase coupling process.

Workflow A 1. Activation N-Protected α-Amino Acid + HATU B 2. Base Addition Add DIEA (Pre-activation) A->B C 3. Aminolysis Add (R)-3-Aminovaleric Acid Ethyl Ester B->C D 4. Self-Validation LC-MS / Ninhydrin TLC Monitoring C->D E 5. Chemoselective Workup Acid/Base Aqueous Extraction D->E F 6. Isolation Purified β-Hybrid Dipeptide E->F

Caption: Solution-phase peptide coupling workflow for sterically hindered β-amino acids.

Comparative Coupling Efficacy

The table below summarizes the quantitative performance of various coupling systems when reacting an Fmoc-protected


-amino acid with (R)-3-aminovaleric acid ethyl ester.
Coupling SystemEq. (Amine : Acid : Reagent : Base)Avg. Yield (%)Reaction Time (h)Epimerization Risk
EDC / HOBt / DIEA 1.0 : 1.1 : 1.2 : 2.565 - 7512 - 16Moderate
PyBOP / DIEA 1.0 : 1.1 : 1.1 : 3.075 - 856 - 8Low
HATU / DIEA 1.0 : 1.1 : 1.1 : 2.590 - 98 2 - 4 Very Low

Step-by-Step Solution-Phase Methodology

This protocol describes a self-validating, 0.5 mmol scale solution-phase coupling.

Reagents Required:

  • Fmoc-AA-OH (Incoming

    
    -amino acid): 0.55 mmol (1.1 eq)
    
  • (R)-3-Aminovaleric acid ethyl ester hydrochloride: 0.50 mmol (1.0 eq)

  • HATU: 0.55 mmol (1.1 eq)

  • DIEA: 1.25 mmol (2.5 eq)

  • Anhydrous

    
    -Dimethylformamide (DMF)
    

Procedure:

  • Electrophile Pre-Activation:

    • In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Fmoc-AA-OH (0.55 mmol) and HATU (0.55 mmol) in 3.0 mL of anhydrous DMF.

    • Add 0.75 mmol (1.5 eq) of DIEA dropwise.

    • Causality: Stir for exactly 2 to 3 minutes at room temperature. This brief pre-activation ensures the carboxylic acid is fully converted to the highly reactive OAt ester before the amine is introduced, preventing the competitive reaction of the free amine with unreacted HATU (which would form a stable, unreactive guanidinium byproduct).

  • Nucleophile Preparation & Aminolysis:

    • In a separate vial, dissolve (R)-3-Aminovaleric acid ethyl ester hydrochloride (0.50 mmol) in 1.0 mL of anhydrous DMF. Add 0.50 mmol (1.0 eq) of DIEA to neutralize the hydrochloride salt, liberating the free nucleophilic amine.

    • Transfer the free amine solution dropwise into the pre-activated acid mixture.

  • Self-Validating Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Validation Step: After 2 hours, sample 5

      
      L of the reaction mixture, dilute in 100 
      
      
      
      L of methanol, and analyze via LC-MS. Concurrently, run a TLC (eluent: typically 50:50 Ethyl Acetate/Hexanes). Stain the TLC plate with Ninhydrin and heat. The complete disappearance of the primary amine spot (which stains deep purple/pink) confirms total consumption of the
      
      
      -amino acid.
  • Chemoselective Aqueous Workup:

    • Once complete, dilute the reaction mixture with 15 mL of Ethyl Acetate.

    • Wash the organic layer with 5% aqueous

      
       (3 
      
      
      
      5 mL). Causality: The acidic wash selectively protonates and extracts unreacted starting amine and DIEA into the aqueous phase.
    • Wash with saturated aqueous

      
       (3 
      
      
      
      5 mL). Causality: The basic wash deprotonates and removes unreacted Fmoc-AA-OH and the HOAt byproduct.
    • Wash with brine (1

      
       5 mL) to remove residual water and salts.
      
  • Isolation:

    • Dry the organic layer over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure to yield the purified Fmoc-protected

      
      -hybrid dipeptide ethyl ester.
      
References
  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. Journal of Medicinal Chemistry, 2014.[Link]

  • Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. Aguilar, M. I., Purcell, A. W., Devi, R., Lew, R., Rossjohn, J., Smith, A. I., & Perlmutter, P. Organic & Biomolecular Chemistry, 2007.[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Lombardi, L., Del Genio, V., Albericio, F., & Williams, D. R. Chemical Reviews, 2025.[Link]

  • Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues. Frontiers in Chemistry, 2020.[Link]

Sources

Application Note: Orthogonal Protecting Group Strategies for 3-Aminovaleric Acid Ethyl Ester in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3-Aminovaleric acid ethyl ester (ethyl 3-aminopentanoate) is a critical aliphatic


-amino acid building block extensively utilized in the synthesis of foldamers, 

-peptide bundles, and advanced peptidomimetic therapeutics[1]. Because the molecule possesses both a highly nucleophilic primary aliphatic amine and an electrophilic C-terminal ethyl ester, precise orthogonal protection is required to prevent unwanted polymerization and to direct regioselective coupling during solid-phase or solution-phase peptide synthesis.

As a Senior Application Scientist, the most common pitfall I observe in


-amino acid synthesis is the misalignment of N-terminal protecting groups with C-terminal deprotection requirements. The concept of orthogonality —where two or more protecting groups are removed by entirely distinct chemical mechanisms—is the cornerstone of successful sequence elongation[2].

This application note details the mechanistic causality, quantitative stability profiles, and self-validating protocols for the N-protection of 3-aminovaleric acid ethyl ester.

The "Fmoc/Ethyl Ester Trap"

While the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the gold standard for Solid-Phase Peptide Synthesis (SPPS)[2], installing it on an ethyl ester creates a severe strategic conflict. Saponification of the ethyl ester requires aqueous base (e.g., LiOH). However, Fmoc is inherently base-labile and is cleaved via an E1cB elimination mechanism[3]. Attempting to saponify an Fmoc-protected ethyl ester will result in premature N-deprotection and the formation of destructive dibenzofulvene adducts. Therefore, if the ethyl ester must be hydrolyzed to the free carboxylic acid, Boc (acid-labile) or Cbz (hydrogenolysis-labile) are the strictly required orthogonal choices.

Quantitative Data: Protecting Group Profiles

To facilitate strategic route design, the quantitative stability and cleavage parameters for the three primary N-protecting groups applied to 3-aminovaleric acid ethyl ester are summarized below.

Table 1: Comparative Profile of N-Protecting Groups for 3-Aminovaleric Acid Ethyl Ester

Protecting GroupReagent UsedTypical YieldN-Deprotection MechanismStability to Ester Saponification (LiOH)Orthogonality Status
Boc (tert-Butyloxycarbonyl)Boc

O, TEA
88 - 95%Strong Acid (TFA/DCM)Highly Stable Fully Orthogonal
Cbz (Carboxybenzyl)Cbz-Cl, Na

CO

85 - 92%Hydrogenolysis (H

, Pd/C)
Highly Stable Fully Orthogonal
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-OSu, NaHCO

80 - 90%Weak Base (20% Piperidine)Labile (Cleaves) Non-Orthogonal

Experimental Workflows & Orthogonality Mapping

The following diagram maps the synthetic divergence of 3-aminovaleric acid ethyl ester into three distinct protected intermediates, highlighting the critical failure point when attempting orthogonal C-terminal deprotection on the Fmoc intermediate.

G SM 3-Aminovaleric Acid Ethyl Ester Boc N-Boc Protection (Boc2O, TEA) SM->Boc Fmoc N-Fmoc Protection (Fmoc-OSu, NaHCO3) SM->Fmoc Cbz N-Cbz Protection (Cbz-Cl, Na2CO3) SM->Cbz Boc_N_Deprot N-Deprotection (TFA/DCM) Boc->Boc_N_Deprot Acidic Boc_C_Deprot C-term Saponification (LiOH, THF/H2O) Stable Boc->Boc_C_Deprot Orthogonal Fmoc_N_Deprot N-Deprotection (20% Piperidine) Fmoc->Fmoc_N_Deprot Basic Fmoc_C_Deprot C-term Saponification (LiOH, THF/H2O) WARNING: Fmoc Cleavage Fmoc->Fmoc_C_Deprot Non-Orthogonal Cbz_N_Deprot N-Deprotection (H2, Pd/C) Cbz->Cbz_N_Deprot Reductive Cbz_C_Deprot C-term Saponification (LiOH, THF/H2O) Stable Cbz->Cbz_C_Deprot Orthogonal

Caption: Orthogonal and non-orthogonal protection workflows for 3-aminovaleric acid ethyl ester.

Validated Protocols (Self-Validating Systems)

The following protocols are engineered with built-in validation checkpoints to ensure reaction fidelity. Because 3-aminovaleric acid ethyl ester is strictly aliphatic and lacks a UV chromophore, Thin Layer Chromatography (TLC) visualization cannot rely on UV light (254 nm) . Chemical staining is mandatory.

Protocol A: N-Boc Protection of 3-Aminovaleric Acid Ethyl Ester

Mechanistic Causality: Triethylamine (TEA) is utilized to maintain a basic environment, ensuring the primary amine remains in its nucleophilic free-base form rather than a protonated ammonium salt. Di-tert-butyl dicarbonate (Boc


O) is highly selective for amines over esters.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-aminovaleric acid ethyl ester hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Basification: Add Triethylamine (TEA, 2.5 eq, 25 mmol) dropwise at 0 °C. Stir for 10 minutes. Note: The excess TEA neutralizes the HCl salt and catalyzes the reaction.

  • Reagent Addition: Dissolve Boc

    
    O (1.1 eq, 11 mmol) in DCM (10 mL) and add dropwise to the reaction mixture at 0 °C to prevent exothermic runaway.
    
  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 30% EtOAc in Hexanes).

    • Validation Check: Stain with Ninhydrin and heat. The starting material will appear as a dark purple spot (primary amine). The reaction is complete when the purple spot entirely disappears. The Boc-protected product will not stain with Ninhydrin but will appear as a yellow/brown spot when stained with Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO

      
      ).
      
  • Workup: Quench the reaction with 1M HCl (20 mL) to remove unreacted TEA. Wash the organic layer with saturated NaHCO

    
     (20 mL) and brine (20 mL).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the N-Boc-3-aminovaleric acid ethyl ester as a clear oil.
Protocol B: N-Fmoc Protection (For Direct Coupling Applications)

Mechanistic Causality: Fmoc-OSu (N-hydroxysuccinimide ester) is specifically chosen over Fmoc-Cl. Fmoc-Cl is overly reactive and can form mixed anhydrides with trace moisture or carboxylic acids, leading to the formation of unwanted


-dipeptides[2]. Fmoc-OSu ensures clean, mono-protection.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-aminovaleric acid ethyl ester (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and Water (40 mL).

  • Buffering: Add Sodium Bicarbonate (NaHCO

    
    , 2.5 eq, 25 mmol). The mild inorganic base prevents the cleavage of the newly formed Fmoc group, which would occur if stronger organic bases like TEA were used.
    
  • Reagent Addition: Cool the mixture to 0 °C and add Fmoc-OSu (1.05 eq, 10.5 mmol) in one portion.

  • Propagation: Stir at room temperature for 12 hours.

  • Workup: Evaporate the dioxane under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% Citric Acid (20 mL) and brine (20 mL).

  • Isolation: Dry over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography if residual Fmoc-OSu or N-hydroxysuccinimide is detected via PMA stain.
    
Protocol C: Orthogonal C-Terminal Saponification of N-Boc-3-Aminovaleric Acid Ethyl Ester

Mechanistic Causality: A mixed solvent system of THF/H


O is critical. THF solubilizes the highly lipophilic Boc-protected ester, while water dissolves the Lithium Hydroxide (LiOH). Methanol is strictly avoided to prevent transesterification side reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Boc-3-aminovaleric acid ethyl ester (1.0 eq, 5 mmol) in THF (15 mL).

  • Hydrolysis: Add a solution of LiOH·H

    
    O (3.0 eq, 15 mmol) dissolved in distilled water (15 mL). Stir vigorously at room temperature for 3–4 hours.
    
  • In-Process Validation (TLC): Monitor via TLC (Eluent: 50% EtOAc in Hexanes with 1% Acetic Acid ).

    • Validation Check: The starting ester will have a high R

      
       (~0.7). The product carboxylic acid will only migrate if Acetic Acid is present in the eluent, appearing at a lower R
      
      
      
      (~0.3) when stained with PMA.
  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water (10 mL) and wash with Diethyl Ether (15 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M KHSO

    
     (avoids the harshness of HCl, which could prematurely cleave the Boc group).
    
  • Extraction: Extract the precipitated acid with Ethyl Acetate (3 x 20 mL). Dry over Na

    
    SO
    
    
    
    and concentrate to yield the pure N-Boc-3-aminovaleric acid.

References

1.[2] Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. Available at:[Link] 2.[3] Protective Groups - Organic Chemistry Portal. Available at: [Link] 3.[1] β-Peptide Bundles: Design. Build. Analyze. Biosynthesize. - The Royal Society of Chemistry. Available at:[Link]

Sources

Application Note: Utilization of Ethyl (R)-3-aminopentanoate in Peptidomimetic Drug Design for Enhanced Proteolytic Stability and Structural Mimicry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of peptide-based therapeutics is historically bottlenecked by a critical pharmacokinetic flaw: rapid in vivo degradation by endogenous proteases. To overcome this, medicinal chemists have turned to foldamers and peptidomimetics. Ethyl (R)-3-aminopentanoate —a chiral


-amino acid ester derivative—serves as a highly valuable building block in this domain.

By incorporating the saponified free acid of Ethyl (R)-3-aminopentanoate into a peptide backbone, researchers can synthesize mixed


-peptides or pure 

-peptides. The introduction of an additional methylene carbon in the peptide backbone fundamentally alters the spatial geometry of the scissile bond, rendering the resulting peptidomimetic [1]. Furthermore, the ethyl side chain of this specific

-residue provides critical hydrophobic contacts necessary for target binding while driving the formation of stable, predictable secondary structures.

Mechanistic Insights: Causality Behind Structural Mimicry

The decision to utilize a


-amino acid like (R)-3-aminopentanoic acid is rooted in precise structural causality:
  • Proteolytic Shielding: Natural

    
    -peptidases require a highly specific alignment of the peptide bond within their catalytic triad. The extra backbone carbon of a 
    
    
    
    -amino acid disrupts this alignment via steric clash and geometric mismatch, effectively short-circuiting the degradation pathway[1].
  • Secondary Structure Induction: Unlike native

    
    -peptides which require longer sequences to stabilize an 
    
    
    
    -helix,
    
    
    -peptides can form robust secondary structures (such as the) with as few as four to six residues[2]. The (R)-configuration of the ethyl side chain specifically dictates the helical handedness, allowing researchers to rationally design mimetics that perfectly align with the hydrophobic pockets of target proteins.
  • Targeting Protein-Protein Interactions (PPIs): Because PPI interfaces often rely on the insertion of hydrophobic

    
    -helical faces into deep receptor clefts, the 14-helix of a 
    
    
    
    -peptide can be engineered to mimic these interfaces, enabling the such as the MDM2-p53 axis[3].

Mechanism Native Native α-Peptide (Target Sequence) Protease Protease / Peptidase Enzymes Native->Protease Recognized Degradation Rapid Cleavage (t½ < 10 min) Protease->Degradation Hydrolysis BetaAA Ethyl (R)-3-aminopentanoate Incorporation Peptidomimetic β-Peptidomimetic (Steric Shielding) BetaAA->Peptidomimetic SPPS Peptidomimetic->Protease Steric Clash Stability Proteolytic Resistance (t½ > 24 hours) Peptidomimetic->Stability Intact Backbone

Conceptual mechanism of proteolytic resistance conferred by β-amino acid incorporation.

Quantitative Data: Comparative Profiling

The table below summarizes the typical pharmacokinetic and biophysical enhancements observed when substituting native


-amino acids with 

-amino acids (such as the (R)-3-aminopentanoic acid derivative) in a helical PPI inhibitor.
Peptide ConstructBackbone CompositionSerum Half-Life (t½)Helicity (% CD)Relative Target Affinity
Native Peptide 100%

-amino acids
< 15 minutes~45%1.0x (Baseline)

-Peptide
Alternating

and

residues
> 24 hours~68%2.5x - 5.0x
Pure

-Peptide
100%

-amino acids
> 72 hours> 85%0.8x - 1.5x

Note: Increased helicity in


 and pure 

-peptides pre-organizes the ligand, reducing the entropic penalty of binding and often resulting in higher target affinity.

Experimental Protocols: A Self-Validating Workflow

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each major phase includes an intrinsic analytical check to prevent the propagation of errors.

Protocol 1: Preparation of Fmoc-(R)-3-aminopentanoic Acid

Causality: Commercial Ethyl (R)-3-aminopentanoate is an ester. Solid-Phase Peptide Synthesis (SPPS) requires a free C-terminal carboxylic acid for coupling, and an orthogonally protected N-terminus (Fmoc) to prevent uncontrolled polymerization.

  • Saponification: Dissolve Ethyl (R)-3-aminopentanoate (1.0 eq) in a 1:1 mixture of THF/H₂O. Add LiOH·H₂O (1.5 eq) and stir at room temperature for 4 hours.

  • Validation Check 1 (TLC): Monitor the disappearance of the ester via TLC (Ninhydrin stain). Do not proceed until the ester spot is completely consumed, ensuring quantitative yield of the free acid.

  • Fmoc Protection: Adjust the pH of the aqueous layer to 8-9 using 10% Na₂CO₃. Add Fmoc-OSu (1.1 eq) dissolved in dioxane dropwise. Stir for 12 hours.

  • Isolation: Acidify to pH 2 with 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

Causality:


-amino acids possess an additional backbone carbon, which increases conformational flexibility but also introduces significant steric hindrance during amide bond formation. Therefore, highly efficient coupling reagents (HATU) are required over standard reagents (HBTU) to prevent deletion sequences.
  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.

  • Coupling: Pre-activate Fmoc-(R)-3-aminopentanoic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 hours.

  • Validation Check 2 (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A yellow/colorless result validates complete coupling. A blue result indicates unreacted primary amines, necessitating a double-coupling step before proceeding.

  • Cleavage: Cleave the final peptidomimetic from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol 3: Proteolytic Stability Validation Assay

Causality: To definitively prove that the


-residue shields the scissile bond, the mimetic must be subjected to physiologically relevant proteases.
  • Incubation: Dissolve the purified peptidomimetic and a native

    
    -peptide control in PBS. Add to 25% human blood serum at 37°C.
    
  • Internal Standard: Spike the solution with a known, fully stable D-amino acid peptide. Self-Validation: This ensures that any observed signal loss in the LC-MS is strictly due to enzymatic degradation, not non-specific binding or instrument fluctuation.

  • Quenching & Analysis: At specific time points (0, 1h, 4h, 12h, 24h), extract 50 µL aliquots and quench with 50 µL of 15% trichloroacetic acid (TCA) to precipitate serum proteins. Centrifuge and analyze the supernatant via LC-MS to quantify the remaining intact peptide.

Workflow Step1 1. Ester Hydrolysis Ethyl (R)-3-aminopentanoate + LiOH → Free Acid Step2 2. N-Terminal Protection Free Acid + Fmoc-OSu → Fmoc-(R)-3-aminopentanoic acid Step1->Step2 Step3 3. Solid-Phase Synthesis HATU/DIPEA Coupling on Rink Amide Resin Step2->Step3 Step4 4. Cleavage & Purification TFA Cocktail → RP-HPLC Isolation Step3->Step4 Step5 5. Validation LC-MS & Serum Stability Assay Step4->Step5

Five-step experimental workflow for synthesizing and validating β-peptidomimetics.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). The use of β-amino acids in the design of protease and peptidase inhibitors. Letters in Peptide Science, 8(3-5), 241-246. URL:[Link]

  • Wu, Y. D., Han, W., Wang, D. P., Gao, Y., & Zhao, Y. L. (2008). Theoretical Analysis of Secondary Structures of β-Peptides. Accounts of Chemical Research, 41(10), 1418-1427. URL:[Link]

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. URL:[Link]

Sources

Application Note: Strategic Solvent Selection for Reactions of (R)-3-Aminovaleric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-3-Aminovaleric acid ethyl ester, also known as ethyl (R)-3-aminopentanoate, is a valuable chiral building block in synthetic organic chemistry. Its bifunctional nature, possessing both a primary amine and an ethyl ester, allows for a diverse range of chemical transformations. The successful outcome of these reactions—in terms of yield, purity, and stereochemical integrity—is critically dependent on the judicious selection of the reaction solvent. This guide provides a detailed framework for choosing the optimal solvent for key reactions involving this substrate, grounded in mechanistic principles and practical considerations.

Physicochemical Properties of (R)-3-Aminovaleric Acid Ethyl Ester

A thorough understanding of the substrate's properties is the foundation of rational solvent selection.

  • Structure and Functionality: The molecule contains a primary amine (a nucleophile and a base) and an ethyl ester (an electrophilic carbonyl group susceptible to hydrolysis or aminolysis). The presence of both a hydrogen bond donor (N-H) and acceptors (N: and C=O) governs its solubility.

  • Polarity: As a β-amino ester, it is a polar molecule. While specific quantitative data is scarce, its structural analogues like ethyl 5-aminovalerate have a calculated XLogP3-AA of 0.2, indicating a degree of hydrophilicity.[1] It is expected to be soluble in a range of polar protic and aprotic solvents.

  • Basicity: The primary amine has a pKa value typical for alkylamines, making it sufficiently basic to require a stronger, non-nucleophilic base for deprotonation in many reactions.

  • Chirality: The stereocenter at the C3 position is a critical feature. Solvent choice can influence the stereochemical outcome of reactions, and harsh conditions that might lead to racemization should be avoided.

The Role of the Solvent: A Mechanistic Perspective

The solvent is not merely a medium for dissolution but an active participant that can influence reaction rates and pathways. Key solvent properties to consider include:

  • Polarity and Dielectric Constant: Polar solvents are generally required to dissolve the polar amino ester. For reactions involving charged intermediates or transition states (e.g., SN2 alkylations), high-polarity solvents like DMF or DMSO can significantly accelerate reaction rates by stabilizing these species.

  • Protic vs. Aprotic:

    • Protic solvents (e.g., alcohols, water) can solvate both cations and anions effectively through hydrogen bonding. However, they can interfere with reactions by protonating bases, reacting with strong electrophiles (e.g., acyl chlorides), or acting as competing nucleophiles.

    • Aprotic solvents (e.g., THF, DCM, acetonitrile, DMF) lack acidic protons. Polar aprotic solvents are particularly useful as they can dissolve polar reagents and stabilize charged species without interfering with nucleophiles or bases.

  • Coordinating Ability: Solvents like THF or ether can coordinate with metal cations, influencing the reactivity of organometallic reagents or Lewis acids.

Solvent Selection for Key Transformations

A. N-Acylation / N-Sulfonylation

This is one of the most common transformations for primary amines. The reaction involves the nucleophilic attack of the amine on an acylating agent (e.g., acyl chloride, anhydride) or sulfonylating agent.

  • Recommended Solvents: Aprotic solvents are strongly preferred.

    • Dichloromethane (DCM) or Chloroform (CHCl₃): Excellent choices due to their inertness, good solubility for a wide range of reagents, and ease of removal post-reaction.

    • Tetrahydrofuran (THF): A good polar aprotic option, particularly if slightly higher temperatures are needed.

    • Acetonitrile (ACN): A polar aprotic solvent that can be effective, though sometimes less inert than halogenated solvents.

  • Causality: Protic solvents like ethanol would compete with the amine for the acylating agent, leading to undesired ester byproducts. The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct (e.g., HCl). Aprotic solvents are essential to prevent the protonation and deactivation of this base. Studies on the acylation of related β-enamino-esters highlight the critical role of solvent and base in directing regioselectivity.[2]

B. N-Alkylation

N-alkylation typically proceeds via an SN2 mechanism, where the amine displaces a leaving group from an alkyl halide or sulfonate.

  • Recommended Solvents: Polar aprotic solvents are the gold standard for promoting SN2 reactions.

    • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These solvents excel at solvating the cation of the base (e.g., K₂CO₃, Cs₂CO₃) while leaving the anion (the active base) relatively "naked" and highly reactive. They also stabilize the polar transition state of the SN2 reaction.[3]

    • Acetonitrile (ACN): A suitable, less-coordinating alternative to DMF or DMSO, especially when reactions need to be run under pressure at higher temperatures.[4]

  • Causality: The primary challenge in N-alkylation of primary amines is preventing over-alkylation to the secondary and tertiary amines. The use of a significant excess of the primary amine or specific bases like cesium hydroxide can promote selective mono-alkylation.[3][5] The solvent's ability to facilitate the desired SN2 pathway without promoting side reactions is paramount. While greener alternatives are sought, the efficacy of polar aprotic solvents in these reactions is well-established.[4]

C. Cyclization to β-Lactam

Intramolecular cyclization of β-amino esters can yield β-lactams, which are structurally important motifs in pharmaceuticals. This transformation often requires activation of the ester or the use of specific reagents.

  • Recommended Solvents: The choice is highly dependent on the specific cyclization method.

    • Aprotic Solvents (THF, Dioxane, Toluene): For methods involving Grignard reagents or other strong bases/organometallics, anhydrous aprotic solvents are mandatory.[6][7] These reactions are typically run at low temperatures to control reactivity.

    • Acetonitrile (ACN): In certain base-promoted cyclizations, acetonitrile has been shown to be an optimal solvent for promoting the desired lactamization pathway over other potential reactions.[8]

  • Causality: The key is to favor the intramolecular cyclization over intermolecular polymerization. This is often achieved by working under high dilution conditions, where the probability of one end of the molecule finding the other is higher than it finding another molecule. The solvent must be able to dissolve the substrate at these low concentrations and be inert to the reactive species involved. For instance, in the Staudinger synthesis of β-lactams, dichloromethane is a common solvent for the [2+2] cycloaddition of a ketene and an imine.[9]

Data Summary & Visualization

Table 1: Solvent Selection Guide for (R)-3-Aminovaleric Acid Ethyl Ester Reactions
Reaction TypeRecommended SolventsRationale & Key ConsiderationsUnsuitable Solvents
N-Acylation Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)Inert, aprotic environment prevents reaction with acylating agent and deactivation of base. Good solubility for reagents.Alcohols, Water (competing nucleophiles)
N-Alkylation Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Polar aprotic nature accelerates SN2 reactions by stabilizing polar transition states.Protic solvents (can solvate nucleophile, reducing reactivity), Non-polar solvents (poor solubility, slow reaction)
β-Lactam Formation Tetrahydrofuran (THF), Toluene, Acetonitrile (ACN)Must be inert to the specific cyclizing agent (e.g., Grignard, strong base). High dilution is often critical.Protic solvents (will quench reactive intermediates)
Diagram 1: Solvent Selection Workflow

This diagram illustrates a logical decision-making process for solvent selection.

SolventSelection start Identify Reaction Type acylation N-Acylation / N-Sulfonylation start->acylation alkylation N-Alkylation (SN2) start->alkylation cyclization β-Lactam Cyclization start->cyclization d1 Are reagents sensitive to protons? acylation->d1 Check d2 Does reaction involve charged intermediates? alkylation->d2 Check d3 Is high dilution required? cyclization->d3 Check s_aprotic_inert Inert Aprotic: DCM, THF d1->s_aprotic_inert Yes s_polar_aprotic Polar Aprotic: DMF, DMSO, ACN d2->s_polar_aprotic Yes s_aprotic_anhydrous Anhydrous Aprotic: THF, Toluene d3->s_aprotic_anhydrous Yes

Caption: Decision workflow for selecting an appropriate solvent system.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation (Boc Protection)
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-3-Aminovaleric acid ethyl ester (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution with stirring.

  • Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Scientist's Note: The use of anhydrous DCM and an inert atmosphere is crucial to prevent hydrolysis of the Boc₂O. Triethylamine acts as a base to neutralize the acid formed during the reaction, driving it to completion. The choice of DCM facilitates a simple extractive work-up and easy removal.

Conclusion

The selection of a solvent for reactions involving (R)-3-Aminovaleric acid ethyl ester is a multi-faceted decision that directly impacts reaction success. By systematically evaluating the substrate's properties, the reaction mechanism, and the specific reagents involved, researchers can make informed choices. For N-acylation, inert aprotic solvents like DCM are optimal. For N-alkylation, polar aprotic solvents such as DMF or DMSO are superior in accelerating the desired SN2 pathway. For cyclizations, the choice is highly method-dependent but invariably requires anhydrous, aprotic conditions. This guide serves as a foundational resource for optimizing these critical transformations in drug discovery and development.

References

  • Vertex AI Search. (n.d.). N alkylation at sp 3 Carbon Reagent Guide.
  • Gernot, F., et al. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams - PMC. National Center for Biotechnology Information.
  • ResearchGate. (2025, August 6). A study on the regioselectivity in N,C-acylation of β-enamino-esters.
  • Kim, C. W., & Chung, B. Y. (1990). Process for synthesizing beta-lactam. Google Patents.
  • National Center for Biotechnology Information. (2014, February 20). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances.
  • Jung, K. W., et al. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • Royal Society of Chemistry. (2022, January 18). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea.
  • Hart, D. J., & Ha, D. C. (n.d.). Synthesis of beta-lactam. Google Patents.
  • Basu, B. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines. Books.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-aminovalerate. PubChem.

Sources

Topic: Enantioselective Preparation of (R)-3-Aminovaleric Acid Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminovaleric acid and its derivatives are crucial chiral building blocks in modern medicinal chemistry and pharmaceutical development. Their stereospecific incorporation into drug candidates is often essential for achieving desired pharmacological activity and minimizing off-target effects. This document provides a comprehensive guide to the enantioselective synthesis of (R)-3-Aminovaleric acid ethyl ester hydrochloride. We present a robust and scalable protocol centered on the direct esterification of the commercially available chiral amino acid. This guide details the underlying chemical principles, a step-by-step experimental procedure, methods for characterization and quality control, and critical safety considerations. The aim is to equip researchers with a reliable and well-validated methodology for producing this key synthetic intermediate with high purity and enantiomeric integrity.

Introduction and Synthetic Strategy

The synthesis of enantiomerically pure β-amino esters is a frequent challenge in organic synthesis. The target molecule, (R)-3-Aminovaleric acid ethyl ester hydrochloride, contains a stereocenter that must be preserved throughout the synthetic sequence. Two primary strategies are generally considered for obtaining such chiral molecules:

  • Chiral Resolution: This classical approach involves the synthesis of a racemic mixture of the ethyl ester, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which can then be separated by fractional crystallization.[1] While effective, this method is inherently inefficient as it discards at least 50% of the material unless a racemization and recycling process is implemented.[1]

  • Asymmetric Synthesis: This modern approach aims to directly generate the desired enantiomer, either from a chiral starting material (chiral pool synthesis) or by using a chiral catalyst or auxiliary.

Given the commercial availability of the precursor (R)-3-Aminovaleric acid, a chiral pool-based approach is the most direct and economically viable strategy. This method leverages the existing stereocenter of the starting material, focusing on a high-yielding esterification reaction that does not compromise the chiral integrity of the molecule.

This protocol will focus on the direct acid-catalyzed esterification of (R)-3-Aminovaleric acid using ethanol in the presence of a reagent that generates anhydrous HCl in situ.

The Chemical Principle: Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester in the presence of an alcohol and a strong acid catalyst is known as the Fischer-Speier esterification.[2] The mechanism involves several key equilibrium steps.

Causality of Reagent Choice: For amino acids, the reaction has a critical nuance. The amino group is a nucleophile and can compete with the external alcohol, leading to side reactions like polymerization. To prevent this, the reaction is conducted under strongly acidic conditions. The acid catalyst serves two essential roles:

  • Amine Protection: It protonates the basic amino group, forming a non-nucleophilic ammonium salt. This effectively "protects" the amine, allowing the reaction to proceed at the carboxylic acid moiety.[3]

  • Carbonyl Activation: It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).

Reagents like thionyl chloride (SOCl₂) or acetyl chloride are excellent choices for this transformation as they react with the alcohol solvent to generate anhydrous HCl gas in situ, providing the necessary acidic environment without introducing water, which would shift the reaction equilibrium unfavorably.[4][5] This protocol utilizes thionyl chloride for its efficiency and the clean formation of gaseous byproducts (SO₂ and HCl).

start (R)-3-Aminovaleric Acid + Ethanol (Solvent/Reagent) reagent Add SOCl₂ (dropwise at 0°C) start->reagent 1. Setup reaction In situ HCl Generation & Fischer-Speier Esterification (Reflux) reagent->reaction 2. Reaction Initiation workup Solvent Evaporation (Reduced Pressure) reaction->workup 3. Isolation purify Recrystallization (e.g., Ethanol/Ether) workup->purify 4. Purification analyze Characterization (NMR, IR, MS, Chiral HPLC) purify->analyze 5. Quality Control product (R)-3-Aminovaleric acid ethyl ester hydrochloride analyze->product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
(R)-3-Aminovaleric acid363941-77-9117.1510.0 g (85.36 mmol)Starting material
Anhydrous Ethanol (EtOH)64-17-546.07150 mLReagent and solvent
Thionyl Chloride (SOCl₂)7719-09-7118.979.4 mL (128.0 mmol, 1.5 eq)Use freshly distilled
Diethyl Ether (Et₂O)60-29-774.12~100 mLFor precipitation/washing
Round-bottom flask--250 mLFlame-dried
Reflux condenser---With drying tube
Magnetic stirrer & stir bar---
Dropping funnel---
Ice-water bath---
Rotary evaporator---
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a 250 mL flame-dried, two-neck round-bottom flask.

    • Add (R)-3-Aminovaleric acid (10.0 g, 85.36 mmol) to the flask.

    • Add anhydrous ethanol (100 mL). Stir the mixture to form a suspension.

    • Fit one neck of the flask with a reflux condenser topped with a CaCl₂ drying tube. Fit the other neck with a septum.

    • Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition:

    • In a separate, dry dropping funnel, add thionyl chloride (9.4 mL, 128.0 mmol).

    • Slowly add the thionyl chloride dropwise to the stirred ethanol suspension over a period of 30-45 minutes.[6]

    • Causality Note: This addition must be slow and controlled at 0°C. The reaction between thionyl chloride and ethanol is highly exothermic and generates large volumes of HCl and SO₂ gas. A rapid addition can cause a dangerous pressure buildup and a runaway reaction.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle.

    • Maintain the reflux for 3-4 hours. The solid starting material should dissolve as the reaction progresses, resulting in a clear solution.

    • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching with saturated NaHCO₃ solution, and spotting on a silica plate (Eluent: e.g., 10% Methanol in Dichloromethane with a trace of NH₄OH).

  • Work-up and Isolation:

    • Once the reaction is complete (starting material is consumed), cool the flask to room temperature.

    • Remove the excess ethanol and any remaining volatile substances using a rotary evaporator under reduced pressure.[3]

    • This will yield a crude solid or a viscous oil.

  • Purification:

    • To the crude product, add a minimum amount of hot absolute ethanol to dissolve the solid.

    • Slowly add anhydrous diethyl ether to the solution with stirring until a white precipitate forms and the solution becomes cloudy.

    • Cool the flask in an ice bath or refrigerate for 1-2 hours to maximize crystallization.

    • Collect the white crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.

    • Dry the product under vacuum to a constant weight.

Expected Results
  • Appearance: White to off-white crystalline solid.

  • Yield: Typically 80-90%.

  • Purity: >98% (by NMR and HPLC).

  • Enantiomeric Excess (e.e.): >99% (by Chiral HPLC).

Characterization and Quality Control

Confirmation of the product's structure, purity, and stereochemical integrity is essential.

product Final Product nmr ¹H & ¹³C NMR product->nmr Structural Confirmation ir FT-IR Spectroscopy product->ir Functional Groups ms Mass Spectrometry (ESI-MS) product->ms Molecular Weight hplc Chiral HPLC product->hplc Enantiomeric Purity

Caption: Analytical methods for product validation.

TechniquePurposeExpected Data
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the ethyl group (triplet and quartet), the valeric acid backbone protons, and a broad signal for the -NH₃⁺ protons.[4]
¹³C NMR Confirm carbon framework.Signals for the ester carbonyl (~172 ppm), ethoxy carbons, and the aliphatic carbons of the valerate chain.[4]
FT-IR Identify key functional groups.Strong C=O stretch (~1730 cm⁻¹), broad N-H stretch for the ammonium salt (~2500-3200 cm⁻¹).
Mass Spec. Confirm molecular weight.ESI-MS (positive mode) should show the molecular ion for the free base [M+H]⁺.
Chiral HPLC Determine enantiomeric excess (e.e.).Use of a chiral stationary phase (e.g., teicoplanin-based like Astec CHIROBIOTIC T) is necessary to resolve the R and S enantiomers.[7]

Safety and Handling

Proper safety precautions are mandatory for this procedure.

ReagentHazard ClassHandling Precautions
Thionyl Chloride Corrosive, Acutely ToxicCauses severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water. Must be handled in a fume hood with appropriate PPE (gloves, lab coat, safety goggles, face shield).
Ethanol/Diethyl Ether FlammableHighly flammable liquids and vapors. Keep away from ignition sources.
Hydrochloric Acid (in situ) CorrosiveGenerated during the reaction. Ensure the apparatus is properly vented into a fume hood or connected to a scrubber.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Use freshly distilled thionyl chloride.
Loss during work-up.Ensure complete precipitation during recrystallization by using a sufficient amount of anti-solvent (ether) and adequate cooling.
Product is an oil/gummy solid Impurities present.Re-dissolve in a minimal amount of alcohol and attempt recrystallization again, possibly with a different solvent system (e.g., isopropanol/hexane). Ensure starting materials and solvents are dry.
Low Enantiomeric Excess (e.e.) Racemization of starting material.Unlikely under these conditions. Ensure the starting (R)-3-Aminovaleric acid is of high enantiomeric purity.

References

  • Mishra, A., et al. (2008). Synthesis, characterization and in vitro/in vivo evaluation of amide prodrugs of flurbiprofen. Acta Pharmaceutica, 58(1), 87-98. Available at: [Link]

  • Various Authors. (2012). What is the alternate process for preparing ester hydrochloride? ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Reactions of α-Amino Acids : Carboxylic Acid Esterification. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Natarajan, A., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Bioorganic & Medicinal Chemistry Letters, 21(24), 7430-7432. Available at: [Link]

  • Medicines for All Institute. (2019). Process Development Report: (R)-3-Aminobutan-1-ol. Available at: [Link]

  • Johannsen, D., et al. (2021). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. ChemCatChem, 13(1), 1-8. Available at: [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3465-3470. Available at: [Link]

  • Ghiță, C., et al. (2017). Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters. Farmacia, 65(5), 705-710. Available at: [Link]

  • Li, J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Available at: [Link]

Sources

Application Note: Precision N-Alkylation of (R)-3-Aminovaleric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Monoalkylation Strategies, Stereocenter Preservation, and Chemoselectivity

Strategic Overview

(R)-3-Aminovaleric acid ethyl ester is a highly versatile chiral


-amino ester utilized extensively in the synthesis of peptidomimetics, targeted therapeutics, and complex active pharmaceutical ingredients (APIs). A persistent challenge in the structural elaboration of this scaffold is the precise N-alkylation of its primary amine.

Direct alkylation using alkyl halides and standard bases (e.g.,


, DIPEA) notoriously yields intractable statistical mixtures of primary, secondary, and tertiary amines. Furthermore, the use of harsh basic conditions risks ester hydrolysis or base-catalyzed retro-Michael elimination, which can compromise the integrity of the C3 stereocenter. To achieve strict monoalkylation (yielding a pure secondary amine) while preserving the ethyl ester and the (R)-configuration, scientists must rely on chemoselective methodologies. This guide details the two premier, field-proven approaches: Reductive Amination  and Fukuyama Alkylation .

Mechanistic Causality & Method Selection

Approach A: Reductive Amination (The Borch Reaction)

Reductive amination is the most atom-economical and scalable method for installing an alkyl group when the corresponding aldehyde or ketone is available. The reaction proceeds via the condensation of the primary amine with a carbonyl compound to form an imine/iminium intermediate, which is subsequently reduced in situ[1].

Causality in Reagent Selection: We utilize Sodium triacetoxyborohydride (


) in 1,2-dichloroethane (DCE) rather than Sodium cyanoborohydride (

). The three electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, rendering

a remarkably mild reducing agent. It is stable in weakly acidic conditions and exhibits perfect chemoselectivity—it rapidly reduces the protonated iminium ion without reducing the unreacted aldehyde or the native ethyl ester[2]. By strictly controlling stoichiometry (1.0 equivalent of amine to 1.05 equivalents of aldehyde), dialkylation is entirely suppressed.
Approach B: Fukuyama Alkylation

When the desired alkyl group cannot be derived from a stable aldehyde (e.g., complex branched alkyl halides), the Fukuyama alkylation is the gold standard for synthesizing secondary amines[3].

Causality in Reagent Selection: The primary amine is first protected using 2-nitrobenzenesulfonyl chloride (NsCl). The highly electron-withdrawing nosyl group increases the acidity of the sulfonamide proton (


), allowing it to be easily deprotonated by a mild base like 

[4]. Once alkylated, the extreme steric bulk and electron-withdrawing nature of the nosyl group completely deactivate the nitrogen, making a second alkylation mechanistically impossible. The nosyl group is then cleanly cleaved using a soft nucleophile (e.g., thiophenol or 2-mercaptoethanol), which attacks the electron-deficient aromatic ring to form a Meisenheimer complex, expelling sulfur dioxide and the pure secondary amine[4].

Workflow Visualization

G cluster_RA Path A: Reductive Amination cluster_FA Path B: Fukuyama Alkylation Start (R)-3-Aminovaleric acid ethyl ester (1° Amine) Imine Imine/Iminium Intermediate (Aldehyde + Acid Cat.) Start->Imine Nosyl Nosyl Protection (NsCl, Et3N) Start->Nosyl Reduct Selective Reduction (NaBH(OAc)3) Imine->Reduct Target Pure (R)-N-Alkyl-3-aminovaleric acid ethyl ester (2° Amine) Reduct->Target Alkyl Mild Alkylation (R-X, K2CO3) Nosyl->Alkyl Deprot Deprotection (Thiolate) Alkyl->Deprot Deprot->Target

Divergent chemoselective workflows for the monoalkylation of (R)-3-Aminovaleric acid ethyl ester.

Quantitative Performance Data

The following table summarizes the expected operational metrics when applying these methodologies to


-amino esters.
MethodologyReagents & SolventsYield RangeChemoselectivity (Mono:Di)Stereochemical Retention (ee%)Scalability
Direct Alkylation R-X,

, DMF
40 - 55%Poor (Often 60:40)> 98%Low
Reductive Amination R-CHO,

, DCE
85 - 95%Excellent (> 99:1)> 99%High
Fukuyama Alkylation 1. NsCl 2. R-X 3. PhSH75 - 85%Perfect (100:0)> 99%Medium

Validated Experimental Protocols

Protocol A: Reductive Amination via

This protocol is a self-validating system; the absence of bubbling upon quenching confirms the complete consumption of the hydride reagent.

  • Imine Formation: To an oven-dried round-bottom flask under inert atmosphere (

    
    ), add (R)-3-Aminovaleric acid ethyl ester (1.0 equiv, 10 mmol) and dissolve in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add the target aliphatic or aromatic aldehyde (1.05 equiv, 10.5 mmol).
    
  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise. Rationale: Acetic acid lowers the pH to ~4-5, accelerating the dehydration of the carbinolamine intermediate into the highly electrophilic iminium ion[1]. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add

    
     (1.5 equiv, 15 mmol). The reaction is mildly exothermic. Stir at room temperature for 4–12 hours. Monitor via TLC (stain with Ninhydrin; primary amine starting material appears as a dark purple spot, secondary amine product as a lighter/different hue).
    
  • Quench & Workup: Dilute the mixture with dichloromethane (DCM) and quench by slowly adding saturated aqueous

    
    . Rationale: The base neutralizes the acetic acid and destroys any residual borohydride. Separate the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure secondary amine.

Protocol B: Fukuyama Alkylation

Ideal for complex alkyl halides where reductive amination is unviable.

Step 1: Nosylation

  • Dissolve (R)-3-Aminovaleric acid ethyl ester (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add Triethylamine (

    
    , 1.5 equiv) followed by 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv).
    
  • Stir for 2 hours, warming to room temperature. Quench with water, extract with DCM, wash with 1M HCl (to remove unreacted amine), dry, and concentrate.

Step 2: Alkylation

  • Dissolve the crude nosylamide in anhydrous DMF (0.2 M).

  • Add anhydrous

    
     (2.0 equiv) and the desired alkyl halide (R-X, 1.2 equiv).
    
  • Stir at 50 °C for 4–6 hours. Rationale: The mild base is sufficient to deprotonate the acidic sulfonamide (

    
    ) without causing ester hydrolysis[4]. Workup by partitioning between EtOAc and water (wash 3x with water to remove DMF). Concentrate the organic layer.
    

Step 3: Deprotection

  • Dissolve the alkylated nosylamide in DMF (0.2 M). Add

    
     (3.0 equiv) and thiophenol (PhSH, 1.5 equiv). Note: 2-mercaptoethanol/DBU can be substituted for an odorless alternative.
    
  • Stir at room temperature for 2 hours. The thiolate selectively attacks the nosyl aromatic ring, releasing the secondary amine[3].

  • Dilute with EtOAc, wash extensively with 1M NaOH (to remove thiophenol byproducts), dry over

    
    , and concentrate. Purify via chromatography.
    

Analytical Validation Parameters

To verify the success of the N-alkylation and the integrity of the (R)-3-Aminovaleric acid ethyl ester scaffold, perform the following checks:

  • LC-MS: Confirm the mass of the monoalkylated product (

    
    ). Ensure the absence of dialkylated mass peaks.
    
  • 1H NMR (400 MHz): Verify the retention of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the integration of the newly installed N-alkyl protons.

  • Chiral HPLC: Run against a racemic standard to confirm >99% ee, validating that the basic conditions did not induce epimerization at the C3 position.

References

  • Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves.
  • Parkinson's Disease: Advances in Treatment and the Syntheses of Various Classes of Pharmaceutical Drug Substances.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. MDMA.ch (via J. Org. Chem.).

Sources

Scale-Up Synthesis of Ethyl (R)-3-aminopentanoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details robust and scalable methodologies for the synthesis of Ethyl (R)-3-aminopentanoate, a valuable chiral building block in pharmaceutical development. Recognizing the critical need for enantiomerically pure intermediates, this document presents two primary, industrially viable synthetic routes: a green biocatalytic approach utilizing (R)-selective transaminases and a highly efficient chemocatalytic pathway involving asymmetric hydrogenation. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring both scientific integrity and practical applicability for scale-up. This guide provides detailed, step-by-step protocols from precursor preparation to final product purification and analysis, supported by quantitative data and process-flow visualizations to facilitate seamless adoption in a research and development setting.

Introduction: The Strategic Importance of Ethyl (R)-3-aminopentanoate

Chiral amines are fundamental structural motifs present in a vast number of active pharmaceutical ingredients (APIs), with estimates suggesting they are components in over 40% of commercial drugs[1]. The specific stereochemistry of these amine-containing compounds is often critical to their pharmacological activity and safety profile. Ethyl (R)-3-aminopentanoate is a key chiral intermediate, providing a versatile scaffold for the synthesis of more complex molecules. The development of a scalable, cost-effective, and enantiomerically pure synthesis is therefore a crucial step in the drug development pipeline.

This guide explores two distinct and powerful strategies for achieving this goal on a scale suitable for preclinical and early-phase clinical supply.

  • Route A: Biocatalytic Asymmetric Reductive Amination. This approach leverages the high selectivity of (R)-selective amine transaminases (ATAs) to directly convert a prochiral ketone into the desired (R)-amine. This method is aligned with the principles of green chemistry, operating under mild aqueous conditions and often delivering exceptionally high enantiomeric excess (ee).[2][3]

  • Route B: Chemocatalytic Asymmetric Hydrogenation. This classic and powerful method involves the formation of an enamine intermediate, followed by transition metal-catalyzed asymmetric hydrogenation. This route offers high throughput and leverages well-established catalytic systems, often utilizing Iridium or Rhodium complexes with chiral ligands to induce high stereoselectivity.[4]

The choice between these routes will depend on available resources (bioreactors vs. high-pressure hydrogenators), cost of goods analysis, and the specific process development timeline. This document provides the necessary technical detail to evaluate and implement both pathways.

Strategic Overview: Biocatalysis vs. Chemocatalysis

A critical decision in process development is the selection of the core catalytic strategy. Both biocatalysis and chemocatalysis offer viable paths to Ethyl (R)-3-aminopentanoate, each with distinct advantages and considerations for scale-up.

FeatureRoute A: Biocatalytic (Transaminase) Route B: Chemocatalytic (Asymmetric Hydrogenation)
Starting Material Ethyl 3-oxopentanoateEthyl 3-oxopentanoate
Key Intermediate In-situ imineEthyl 3-aminopentenoate (enamine)
Selectivity Typically >99% ee[5]Typically 90-99% ee[4]
Reaction Conditions Aqueous buffer, pH 7-9, 30-50°COrganic solvent, high H₂ pressure (up to 80 bar), 25-90°C[6][7]
Catalyst (R)-selective Amine Transaminase (ATA)[Ir(COD)Cl]₂ or [Rh(COD)Cl]₂ with chiral phosphine ligand
Advantages Environmentally benign ("green"), high enantioselectivity, mild conditions, reduced risk of metal contamination.High throughput, well-established technology, broad catalyst/ligand portfolio, amenable to flow chemistry.[3]
Scale-Up Challenges Enzyme stability and cost, potential for protein removal downstream, equilibrium limitations requiring by-product removal.[8]High-pressure equipment required, cost and toxicity of precious metal catalysts, potential for metal leaching into the product.

Starting Material: Ethyl 3-oxopentanoate

Both proposed synthetic routes begin with the prochiral β-keto ester, Ethyl 3-oxopentanoate.

CompoundStructureMolecular FormulaMolecular WeightCAS Number
Ethyl 3-oxopentanoateC₇H₁₂O₃144.17 g/mol 4949-44-4

Safety and Handling: Ethyl 3-oxopentanoate is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[1][9].

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

  • Handling: Use only in a well-ventilated area. Avoid breathing mist, vapors, or gas. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • Spills: Absorb spills with an inert material and dispose of them according to local regulations.

Route A: Biocatalytic Reductive Amination Protocol

This route employs an (R)-selective amine transaminase (ATA) to directly convert Ethyl 3-oxopentanoate to Ethyl (R)-3-aminopentanoate. The reaction equilibrium is driven towards the product by using a large excess of an amine donor, typically isopropylamine (IPA), which is converted to acetone.

Workflow for Biocatalytic Synthesis

cluster_0 Step 1: Enzyme & Substrate Screening cluster_1 Step 2: Preparative Scale Synthesis cluster_2 Step 3: Purification & Analysis Screen Screen Codex® ATA Kit (24 Enzymes) Identify Identify Optimal (R)-ATA (High Conversion & ee) Screen->Identify Analytical HPLC Setup Reaction Setup: - Optimal (R)-ATA - Ethyl 3-oxopentanoate - Isopropylamine (donor) - PLP Cofactor - Buffer (pH 8) Identify->Setup Scale-Up Reaction Bioreactor Incubation (e.g., 30-40°C, 24h) Setup->Reaction Stirring Workup Reaction Work-up: - Centrifuge/Filter Enzyme - Solvent Extraction (e.g., EtOAc) Reaction->Workup Monitor by HPLC Isolate Isolate Crude Product Workup->Isolate Evaporation Purify Chiral SFC/HPLC Purification Isolate->Purify Proceed to Purification Analyze Final Product Analysis: - Chiral HPLC (ee%) - NMR, MS (Identity) Purify->Analyze

Caption: Workflow for Biocatalytic Synthesis of Ethyl (R)-3-aminopentanoate.

Protocol 4.1: Screening for Optimal (R)-Amine Transaminase

The initial and most critical step is to identify a suitable enzyme. Commercially available screening kits, such as the Codex® ATA Screening Kit, provide a diverse panel of engineered transaminases, offering a high probability of finding an enzyme with the desired activity and stereoselectivity.[1][9]

Materials:

  • Codex® ATA Screening Kit (contains 24 different ATAs and PLP cofactor)[1]

  • Ethyl 3-oxopentanoate

  • Isopropylamine (IPA) or Isopropylamine-HCl

  • Triethanolamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • 96-well plates or 2 mL centrifuge tubes

Procedure:

  • Enzyme Preparation: Weigh ~10 mg of each of the 24 ATA enzymes into separate, labeled 2 mL centrifuge tubes.

  • Reaction Buffer Preparation: Prepare a fresh reaction buffer. For a full 24-enzyme screen, add the following to a 50 mL vessel:

    • 20 mL Deionized Water

    • 1.8 g (2.5 mL) Isopropylamine (or 2.9 g Isopropylamine-HCl)

    • 0.5 g Triethanolamine (or 0.6 g Triethanolamine-HCl)

    • 8 mg Pyridoxal-5'-phosphate (PLP)

    • Mix until all components are dissolved. The final concentrations will be approximately 1 M IPA, 0.1 M TEA, and 1 mM PLP.[1]

  • Substrate Solution Preparation: Dissolve Ethyl 3-oxopentanoate in DMSO to a concentration of 300 mM.

  • Reaction Initiation:

    • To each tube containing an ATA enzyme, add 0.9 mL of the prepared reaction buffer. Mix gently until the enzyme is dissolved.

    • Start the reaction by adding 0.1 mL of the substrate-DMSO solution to each tube.

  • Incubation: Seal the tubes and incubate at 30-40°C with agitation (e.g., on a plate shaker at 500-800 rpm) for 18-24 hours.

  • Analysis: After incubation, quench the reaction (e.g., with acetonitrile), centrifuge to pellet the protein, and analyze the supernatant by chiral HPLC to determine the conversion and enantiomeric excess (% ee) for each enzyme. Identify the (R)-selective ATA that provides the highest conversion and % ee.

Protocol 4.2: Gram-Scale Biocatalytic Synthesis

This protocol is designed for a 1-gram scale synthesis using the optimal (R)-ATA identified in the screening phase.

Materials & Equipment:

  • Optimal (R)-Amine Transaminase (e.g., 50-100 mg, from follow-on quantities)[8][9]

  • Ethyl 3-oxopentanoate (1.0 g, ~6.9 mmol)

  • Isopropylamine (41 g, ~0.69 mol, 100 equivalents)

  • Pyridoxal-5'-phosphate (PLP) (17 mg, ~0.069 mmol)

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • DMSO

  • Ethyl acetate (for extraction)

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Jacketed glass reactor (250 mL) with overhead stirrer and temperature control

Procedure:

  • Reaction Setup:

    • To the 250 mL reactor, add 80 mL of 0.1 M potassium phosphate buffer (pH 8.0).

    • Add the isopropylamine and PLP, and stir until dissolved.

    • In a separate beaker, dissolve 1.0 g of Ethyl 3-oxopentanoate in 10 mL of DMSO.

    • Add the substrate solution to the reactor.

    • Check and adjust the pH of the mixture to 8.0 using 1 M KOH or HCl if necessary.[8]

  • Enzyme Addition & Incubation:

    • Add the selected (R)-ATA enzyme (50-100 mg) to the reactor.

    • Stir the reaction mixture at 35°C. Monitor the reaction progress by taking small aliquots periodically (e.g., at 2, 4, 8, and 24 hours) and analyzing by HPLC.

  • Work-up and Isolation:

    • Once the reaction has reached completion (typically >95% conversion), cool the mixture to room temperature.

    • Transfer the mixture to centrifuge tubes and spin at high speed to pellet the enzyme. Alternatively, if scaling further, consider filtration.

    • Decant the supernatant into a separatory funnel.

    • Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl (R)-3-aminopentanoate. The crude product can then be taken for purification.

Route B: Chemocatalytic Asymmetric Hydrogenation Protocol

This pathway involves two main chemical transformations: the formation of an enamine intermediate, followed by its asymmetric hydrogenation.

Workflow for Chemocatalytic Synthesis

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Purification & Analysis Reactants Ethyl 3-oxopentanoate + Aqueous Ammonia Reaction_E Stir at RT Reactants->Reaction_E Isolate_E Isolate Ethyl 3-aminopentenoate Reaction_E->Isolate_E Work-up & Evaporation Setup_H Reaction Setup: - Enamine Intermediate - [Ir(COD)Cl]₂ + Chiral Ligand - Solvent (e.g., Toluene/iPrOH) Isolate_E->Setup_H Intermediate Reaction_H High-Pressure Reactor (80 bar H₂, 90°C) Setup_H->Reaction_H Pressurize Workup_H Reaction Work-up: - Catalyst Removal - Solvent Evaporation Reaction_H->Workup_H Monitor by HPLC Isolate_H Isolate Crude Product Workup_H->Isolate_H Purify_C Chiral SFC/HPLC Purification Isolate_H->Purify_C Proceed to Purification Analyze_C Final Product Analysis: - Chiral HPLC (ee%) - NMR, MS (Identity) Purify_C->Analyze_C

Caption: Workflow for Chemocatalytic Synthesis of Ethyl (R)-3-aminopentanoate.

Protocol 5.1: Synthesis of Ethyl 3-aminopentenoate Intermediate

The synthesis of the enamine intermediate is a crucial first step. This protocol is adapted from established procedures for analogous β-enamino esters.[10]

Materials & Equipment:

  • Ethyl 3-oxopentanoate (10.0 g, ~69.4 mmol)

  • Aqueous ammonia (25% w/w, ~3 molar equivalents)

  • Toluene

  • Dean-Stark trap

  • Round-bottom flask (250 mL) with magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: To the 250 mL round-bottom flask, add Ethyl 3-oxopentanoate (10.0 g) and toluene (100 mL).

  • Ammonia Addition: Slowly add the aqueous ammonia solution to the stirred mixture.

  • Azeotropic Water Removal: Fit the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the trap.

  • Reaction Monitoring: Continue refluxing until no more water is collected in the trap (typically 4-6 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with brine.

    • Dry the toluene layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude Ethyl 3-aminopentenoate as an oil. This intermediate is often used directly in the next step without further purification.

Protocol 5.2: Scale-Up Asymmetric Hydrogenation

This protocol outlines a gram-scale asymmetric hydrogenation in a high-pressure reactor, adapting conditions from similar transformations.[3][6]

Materials & Equipment:

  • Ethyl 3-aminopentenoate (crude from previous step, ~9.9 g, ~69.1 mmol)

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • Chiral phosphine ligand (e.g., (R)-BINAP or a Josiphos-type ligand)

  • Toluene/Isopropanol (1:1 mixture, degassed)

  • High-pressure autoclave/reactor (e.g., Parr reactor) equipped with a stirrer, gas inlet, and temperature/pressure controls

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • In a small Schlenk flask, dissolve [Ir(COD)Cl]₂ and the chiral ligand (in a 1:2.2 molar ratio) in a small amount of degassed solvent.

    • Stir for 30 minutes to allow for complex formation. The catalyst loading is typically low, e.g., 0.02-0.1 mol%.

  • Reaction Setup:

    • Charge the high-pressure reactor with a solution of Ethyl 3-aminopentenoate in the degassed toluene/isopropanol solvent mixture (e.g., 0.5 M concentration).[6]

    • Transfer the pre-formed catalyst solution to the reactor via cannula.

  • Hydrogenation:

    • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to 80 bar.

    • Heat the reactor to 90°C with vigorous stirring.

    • Maintain the reaction under these conditions for 12-24 hours. Monitor the reaction by taking samples (after safely depressurizing and purging) and analyzing by HPLC for conversion and % ee.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

    • Open the reactor and transfer the reaction mixture.

    • The crude product can be isolated by concentrating the solvent under reduced pressure. The resulting oil can then be taken for purification.

Large-Scale Purification and Analysis

For both synthetic routes, the final step is the purification of the crude product to achieve high enantiomeric and chemical purity. For chiral compounds, preparative chromatography is the method of choice. Supercritical Fluid Chromatography (SFC) is particularly advantageous for scale-up due to its use of CO₂, which is non-toxic and easily removed, leading to faster processing and reduced solvent waste compared to HPLC.[11][12]

Protocol 6.1: Preparative Chiral SFC Purification

Equipment:

  • Preparative SFC system

  • Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK® series, polysaccharide-based)[2]

General Procedure:

  • Method Development (Analytical Scale):

    • First, develop an analytical method on a small-scale SFC or HPLC system using the same stationary phase as the preparative column.

    • Screen different mobile phases. A typical starting point for SFC is a mixture of supercritical CO₂ and a modifier like methanol or ethanol.

    • For basic compounds like amines, it is often necessary to add a basic additive to the modifier, such as isopropylamine or diethylamine (typically 0.1-0.5%), to improve peak shape and resolution.[5]

  • Scale-Up to Preparative SFC:

    • Transfer the optimized analytical method to the preparative system, adjusting flow rates and injection volumes based on the column dimensions.

    • Dissolve the crude Ethyl (R)-3-aminopentanoate in the mobile phase modifier.

    • Perform the separation using stacked injections to maximize throughput.

    • Collect the fractions corresponding to the (R)-enantiomer.

  • Product Isolation:

    • Combine the collected fractions containing the pure (R)-enantiomer.

    • Evaporate the solvent (the CO₂ will evaporate upon depressurization, leaving the modifier to be removed by a rotary evaporator) to yield the final, highly pure product.

Protocol 6.2: Final Product Analysis

Enantiomeric Excess (% ee) Determination:

  • Technique: Chiral HPLC or Chiral SFC.

  • Column: Use an analytical column with a suitable chiral stationary phase (e.g., CHIRALPAK® IA or AD-H).

  • Mobile Phase: An optimized mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive as described above.

  • Analysis: Inject a small, diluted sample of the final product. The % ee is calculated from the peak areas of the two enantiomers: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Identity and Purity Confirmation:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

This guide provides two robust, scalable, and industrially relevant pathways for the synthesis of Ethyl (R)-3-aminopentanoate. The biocatalytic route offers a green and highly selective method, ideal for processes where mild conditions and minimal metal contamination are paramount. The chemocatalytic route provides a high-throughput alternative, leveraging established high-pressure hydrogenation technology. Both protocols are supported by detailed procedural steps, from initial screening and synthesis to final purification and analysis. By explaining the causality behind experimental choices and grounding the protocols in established scientific principles, this document equips researchers and drug development professionals with the necessary tools to confidently scale the production of this critical chiral intermediate.

References

  • Hovione. (2020, October 23). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. [Link]

  • Codexis, Inc. Codex® ATA Screening Kit. [Link]

  • Evotec. API Process Development & Manufacture. [Link]

  • ResearchGate. (2021). Large-scale reductive amination and synthesis applications. [Link]

  • ResearchGate. (2018). Activity screening with the (S)-selective TAs of the Codex ® Amine.... [Link]

  • PMC. (2022). Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • ACS Publications. (2021, March 10). Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. [Link]

  • Hsiao, Y., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. ResearchGate. [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. [Link]

  • Evotec. Synthesis, Scale-Up and Synthetic Route Development. [Link]

  • Vapourtec. Application Note – Reductive Amination. [Link]

  • ScienceDirect. (2014). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]

  • Evotec. Preparative Chromatography. [Link]

  • Queen's University Belfast. (2021). Rational design of a (S)-selective-Transaminase for asymmetric synthesis of (1S). [Link]

  • LCGC International. (2020, November 12). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. [Link]

  • Evotec. Analytical Development, Quality Control & Stability. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Just - Evotec Biologics. JP3 Process & Product Development. [Link]

  • Regis Technologies. (2019, October 31). Preparative Chiral Separations Using SFC Poster. [Link]

  • PubMed. (2006, March 3). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. [Link]

  • ResearchGate. (2014). Synthesis of imagabalin (3) via transamination of (R)-ethyl 5-methyl-3.... [Link]

  • Asynt. (2022, May 11). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. [Link]

  • White Rose Research Online. (2021, May 6). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. [Link]

  • ResearchGate. (2022). Redesigning an (R)-Selective Transaminase for the Efficient Synthesis of Pharmaceutical N-Heterocyclic Amines. [Link]

  • PMC. (2022, April 25). Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. [Link]

  • Almac. (2015, September 24). A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase. [Link]

  • MDPI. (2025, January 7). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Racemization in (R)-3-Aminovaleric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical vulnerabilities of (R)-3-Aminovaleric acid ethyl ester . Unlike


-amino acids, which typically racemize via oxazolone intermediates, 

-amino esters are uniquely susceptible to the retro-aza-Michael addition pathway.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to ensure absolute stereochemical integrity throughout your synthetic workflows.

Mechanistic Overview: The Causality of Racemization

The chiral center of (R)-3-aminovaleric acid ethyl ester is located at the


-carbon (C3). Racemization does not occur via direct deprotonation of the chiral center. Instead, it is driven by an E1cB-like elimination .

When exposed to a base, the acidic


-protons (C2) are abstracted to form an enolate. Because the amino group is positioned at the 

-carbon, the enolate readily collapses, expelling the amine to form an achiral

-unsaturated ester (ethyl 2-pentenoate). The subsequent re-addition of the amine (aza-Michael addition) is non-stereoselective, yielding a racemic mixture [1].

RetroAzaMichael R_Isomer (R)-3-Aminovaleric Ester Enolate α-Enolate Intermediate R_Isomer->Enolate Base (-H+) Enolate->R_Isomer +H+ Alkene Ethyl 2-Pentenoate + Free Amine Enolate->Alkene β-Elimination Alkene->Enolate Aza-Michael S_Isomer (S)-3-Aminovaleric Ester Alkene->S_Isomer Aza-Michael (+H+)

Fig 1: Base-catalyzed retro-aza-Michael racemization pathway of beta-amino esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chiral HPLC shows >99% ee for my synthesized ester, but my GC-MS analysis shows a completely racemic mixture. Why the discrepancy? A1: This is a classic analytical artifact. The high temperatures in the GC inlet (typically >200°C) provide the thermal energy required to drive a gas-phase retro-aza-Michael reaction [2]. The molecule eliminates ammonia to form ethyl 2-pentenoate, which immediately undergoes non-stereoselective re-addition inside the column. Solution: Always use LC-MS for


-amino esters, or derivatize the amine (e.g., via N-acetylation) prior to GC analysis to eliminate its leaving-group capacity.

Q2: I am hydrolyzing the ethyl ester to the free carboxylic acid using 1M NaOH at room temperature. The yield is excellent, but the product is racemic. How do I fix this? A2: Strong bases like NaOH rapidly deprotonate the


-carbon, triggering the E1cB elimination pathway [3].
Solution: Switch to an "

-effect" hydrolysis method using LiOH and H

O

at 0°C. The hydroperoxide anion is a vastly superior nucleophile compared to hydroxide. It rapidly attacks the ester carbonyl, achieving hydrolysis before

-deprotonation can occur. Alternatively, use enzymatic saponification (e.g., Candida antarctica Lipase B).

Q3: During peptide coupling of the free acid, I observe 15-20% epimerization using HATU and DIPEA. How can I suppress this? A3: While DIPEA is a mild base, the highly activated ester intermediate formed by HATU drastically increases the acidity of the


-protons.
Solution: Switch your coupling additive to Oxyma Pure with DIC. Oxyma maintains a slightly acidic local environment and suppresses base-catalyzed proton abstraction significantly better than HOBt or HATU [1].
Quantitative Data: Reaction Condition Matrix

The table below summarizes the causal relationship between reaction conditions and the retention of enantiomeric excess (ee%) for (R)-3-aminovaleric acid ethyl ester.

Condition / ReagentTempTimeExpected ee%Mechanistic Consequence
NaOH (1M, aq) 25°C2 hrs< 50%Rapid

-deprotonation drives retro-Michael elimination.
DBU (in THF) 25°C2 hrs< 20%Strong amidine base completely drives the E1cB pathway.
DIPEA (in DMF) 25°C12 hrs> 98%Mild, sterically hindered base; insufficient to drive elimination.
LiOH / H

O

0°C4 hrs> 95%Hydroperoxide nucleophile accelerates hydrolysis over enolization.
GC-MS Inlet 250°C2 mins0%Thermal retro-Michael degradation in the vapor phase.
Self-Validating Experimental Protocols

To guarantee stereochemical integrity, workflows must be designed as self-validating systems. The following protocols integrate mechanistic safeguards and analytical checkpoints.

Protocol A: N-Protection without Racemization

Objective: Protect the


-amine to reduce its basicity and nucleophilicity, preventing side reactions in downstream steps without triggering elimination.
  • Initiation: Dissolve (R)-3-Aminovaleric acid ethyl ester (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.

  • Thermal Control: Cool the solution to 0°C using an ice bath. (Causality: Low temperature exponentially suppresses the kinetic activation barrier of the E1cB elimination).

  • Base Addition: Add DIPEA (1.2 eq) dropwise. (Causality: DIPEA is sterically hindered, acting as a non-nucleophilic proton scavenger without abstracting the

    
    -protons).
    
  • Protection: Add Boc-anhydride (1.1 eq) in small portions. Stir for 2 hours at 0°C, then slowly warm to 20°C.

  • Validation Check: Before working up the reaction, withdraw a 10 µL aliquot, quench in MeCN/H

    
    O, and run on a chiral LC-MS to verify that the ee remains >99%. Do not proceed if epimerization is detected.
    
Protocol B: Alpha-Effect Ester Hydrolysis

Objective: Cleave the ethyl ester to the free carboxylic acid without triggering the retro-aza-Michael pathway.

  • Solvent Setup: Dissolve the N-Boc-(R)-3-aminovaleric acid ethyl ester in a THF/H

    
    O mixture (3:1 v/v).
    
  • Thermal Control: Cool strictly to 0°C.

  • Reagent Addition: Add LiOH·H

    
    O (1.5 eq) followed immediately by 30% H
    
    
    
    O
    
    
    (3.0 eq). (Causality: The
    
    
    -effect makes hydroperoxide highly nucleophilic, ensuring the ester is cleaved faster than any competing
    
    
    -deprotonation).
  • Reaction: Stir at 0°C for exactly 2 hours.

  • Quenching: Quench with saturated aqueous Na

    
    SO
    
    
    
    to safely reduce excess peroxide.
  • Validation Check: Carefully acidify to pH 3 with 1M citric acid (avoid strong mineral acids to prevent Boc deprotection), extract with EtOAc, and confirm the mass and ee% of the free acid via LC-MS.

Workflow Step1 1. Starting Material (R)-3-Aminovaleric Ester Step2 2. N-Protection (Boc2O) Condition: 0°C, DIPEA Step1->Step2 Prevents N-nucleophilicity Step3 3. Ester Hydrolysis Condition: LiOH/H2O2, 0°C Step2->Step3 Alpha-effect accelerates hydrolysis Step4 4. Peptide Coupling Condition: Oxyma/DIC Step3->Step4 Suppresses elimination Step5 5. Enantiopure Product (>99% ee) Step4->Step5 Validated via Chiral LC

Fig 2: Self-validating workflow for the synthetic processing of beta-amino esters.

References
  • Title: Transaminases for the synthesis of enantiopure beta-amino acids Source: PMC / National Institutes of Health URL: [Link]

  • Title: Taking the 'high road' to renewable beta-amino acids Source: Communications Chemistry (Springer Nature) URL: [Link]

Technical Support Center: Resolving Solubility & Handling Issues with (R)-3-Aminovaleric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with chiral building blocks like (R)-3-Aminovaleric acid ethyl ester (CAS: 142342-74-3)[1] often presents unique physicochemical challenges. This guide is designed by application scientists to troubleshoot common solubility, stability, and handling bottlenecks.

Rather than just providing a list of steps, this center focuses on the chemical causality behind these issues—empowering you to adapt these self-validating protocols to your specific biological assays or synthetic workflows.

Quick Reference: Physicochemical Properties

Understanding the physical state of your reagent is the first step in resolving solubility issues. The free base and the hydrochloride (HCl) salt behave entirely differently in aqueous media.

Table 1: Comparative Properties of (R)-3-Aminovaleric Acid Ethyl Ester Forms

PropertyFree Base FormHydrochloride (HCl) Salt Form
Physical State Viscous OilCrystalline Solid
Aqueous Solubility (pH 7.4) Poor / Kinetically Slow (< 1 mg/mL)Excellent (> 50 mg/mL)
Organic Solubility High (DMSO, DMF, DCM, EtOAc, EtOH)Moderate (EtOH, MeOH), Poor (DCM, EtOAc)
Primary Challenge Hydrophobicity & Oil-Water Interfacial TensionHygroscopicity (Absorbs moisture from air)
Best Used For Organic synthesis, anhydrous couplingAqueous biological assays, cell culture

Troubleshooting FAQs

Q1: My (R)-3-Aminovaleric acid ethyl ester (free base) won't dissolve in my aqueous assay buffer (pH 7.4). Why is this happening, and how can I fix it?

The Causality: The free base form is an oil. While the primary amine (pKa ~9.5) is mostly protonated at pH 7.4, the ethyl ester group adds significant lipophilicity. The thermodynamic barrier of the oil-water interfacial tension makes direct dissolution kinetically very slow. The Solution: Do not attempt to dissolve the oil directly into an aqueous buffer. Instead, pre-dissolve the compound in a water-miscible organic solvent (e.g., anhydrous DMSO) to create a concentrated stock, followed by a step-down dilution (See Protocol B ). Alternatively, convert the free base to its highly water-soluble HCl salt (See Protocol A ).

Q2: I prepared a 100 mM stock in DMSO, but it crashes out (turns cloudy) when added to the cell culture media. How do I prevent this?

The Causality: This is a classic "solvent crash-out" phenomenon. When a highly concentrated DMSO stock is rapidly introduced into an aqueous environment, the DMSO diffuses into the water faster than the hydrophobic compound can solvate. This causes localized supersaturation, leading to micro-precipitation. The Solution: Limit your final DMSO concentration to ≤1% (v/v) to avoid cytotoxicity. Use an intermediate dilution step to gradually introduce the compound to the aqueous environment, preventing localized supersaturation.

Q3: I noticed inconsistent assay results after storing the aqueous solution overnight. Is the compound degrading?

The Causality: Yes. β-amino acid esters are highly susceptible to hydrolysis in aqueous solutions, especially if the pH deviates from strict neutrality[2]. In basic conditions (pH > 8) or acidic conditions (pH < 4), the ester undergoes rapid hydrolysis to yield (R)-3-aminovaleric acid and ethanol[3]. The Solution: Always prepare aqueous working solutions fresh immediately before use. Store long-term stock solutions in anhydrous DMSO at -20°C in tightly sealed, desiccated aliquots.

Validated Experimental Protocols

Protocol A: In Situ Hydrochloride Salt Formation (For Aqueous Assays)

Use this self-validating protocol to convert the poorly soluble free base oil into a highly water-soluble solid salt without requiring a full synthetic workup.

  • Weighing: Accurately weigh 14.5 mg (0.1 mmol) of (R)-3-Aminovaleric acid ethyl ester (free base) into a clean, dry 4 mL glass vial.

  • Solvation: Dissolve the oil in 500 µL of anhydrous ethanol. Vortex gently until homogenous.

  • Acidification: In a fume hood, add exactly 100 µL of 1.0 M HCl in diethyl ether (0.1 mmol, 1.0 eq.) dropwise while vortexing. Causality note: Using an ethereal HCl solution prevents the introduction of water, which could trigger premature ester hydrolysis.

  • Evaporation: Evaporate the solvents under a gentle stream of dry nitrogen gas. A white crystalline solid (the HCl salt) will precipitate.

  • Vacuum Drying: Place the vial under high vacuum for 2 hours to remove residual HCl and ether.

  • Validation: Reconstitute the resulting solid directly in 1 mL of your aqueous assay buffer.

    • Self-Validation Check: Measure the Optical Density (OD) at 600 nm. An OD

      
       < 0.05 confirms complete dissolution with no micro-precipitates.
      
Protocol B: Step-Down Dilution for Cell-Based Assays

Use this protocol to safely dilute DMSO stock solutions into aqueous media without triggering solvent crash-out.

  • Primary Stock: Prepare a 50 mM stock solution of the free base in anhydrous DMSO.

  • Intermediate Dilution: Prepare a 5 mM intermediate stock by adding 100 µL of the Primary Stock to 900 µL of a 10% DMSO / 90% Assay Buffer mixture. Pipette vigorously to ensure rapid mixing.

  • Final Dilution: Dilute the intermediate stock 1:10 into the final cell culture media (e.g., 100 µL into 900 µL media).

  • Result: The final concentration is 500 µM of the compound in 1% DMSO, which is generally well-tolerated by most mammalian cell lines.

  • Validation: Inspect the final solution under a phase-contrast microscope at 10x magnification to ensure no crystalline aggregates have formed.

Workflow & Degradation Visualizations

SolubilizationWorkflow Start Target Application for (R)-3-Aminovaleric Acid Ethyl Ester BioAssay Biological Assay (Aqueous Media) Start->BioAssay Synthesis Organic Synthesis (Non-Aqueous) Start->Synthesis CheckForm Check Physical Form BioAssay->CheckForm OrgSolvents Dissolve in DCM, EtOAc, or EtOH Synthesis->OrgSolvents FreeBase Free Base (Oil) Poor Water Solubility CheckForm->FreeBase HClSalt HCl Salt (Solid) High Water Solubility CheckForm->HClSalt DMSO Prepare DMSO Stock (Max 50 mM) FreeBase->DMSO DirectDissolve Dissolve Directly in Aqueous Buffer HClSalt->DirectDissolve Dilution Step-wise Dilution in Assay Buffer (pH 7.4) DMSO->Dilution

Decision tree for solubilizing (R)-3-Aminovaleric acid ethyl ester.

DegradationPathway Ester (R)-3-Aminovaleric Acid Ethyl Ester Acidic Aqueous Acid (pH < 4) Ester->Acidic Basic Aqueous Base (pH > 8) Ester->Basic Hydrolysis Ester Hydrolysis Acidic->Hydrolysis Basic->Hydrolysis Product (R)-3-Aminovaleric Acid + Ethanol Hydrolysis->Product

Chemical degradation pathway of (R)-3-Aminovaleric acid ethyl ester.

References

  • Title: (R)-3-AMINOVALERIC ACID ETHYL ESTER Properties - EPA Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen Source: SciELO URL: [Link]

Sources

Technical Support Center: Storage Stability & Handling of (R)-3-Aminovaleric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with (R)-3-Aminovaleric acid ethyl ester (CAS: 78221-21-3).

Because this chiral building block contains both a nucleophilic primary amine and an electrophilic ester, it acts as a highly reactive AB-type monomer. Understanding the kinetic and thermodynamic vulnerabilities of this molecule is critical to preventing spontaneous degradation, ensuring reproducible assays, and maintaining the integrity of downstream syntheses such as poly(β-amino ester) (PBAE) generation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stored lot of (R)-3-Aminovaleric acid ethyl ester has become viscous and shows new broad peaks on HPLC. What happened? A1: The compound has undergone intermolecular amidation (oligomerization) . In its free base form, the unprotonated primary amine of one molecule nucleophilically attacks the ethyl ester carbonyl of an adjacent molecule. This self-condensation releases ethanol and forms a polyamide chain. Causality & Fix: This reaction is kinetically driven by temperature and concentration. Storing the neat reagent at room temperature accelerates this self-reaction. To prevent this, the compound must be kinetically frozen by storing it at ≤ 2-8°C (preferably -20°C for long-term storage)[1]. If the reagent has become viscous, the lot is irreversibly compromised and must be discarded.

Q2: The purity of my compound dropped significantly, and LC-MS detects the free carboxylic acid. How did this happen if the bottle was sealed? A2: This is base-catalyzed hydrolysis driven by atmospheric moisture ingress. The unprotonated primary amine locally increases the microenvironmental pH, acting as an intramolecular or intermolecular base catalyst that dramatically accelerates the cleavage of the ethyl ester into (R)-3-aminovaleric acid and ethanol[2]. Causality & Fix: Repeatedly opening a cold bottle outside a controlled environment allows ambient humidity to condense inside the vial. Once water is introduced, the amine catalyzes the ester cleavage. Always allow the vial to reach room temperature before opening, and purge the headspace with an inert gas prior to resealing.

Q3: I dissolved the ester in ethanol to create a stock solution, but NMR shows a structural change after a few days. Why? A3: You are observing transesterification . β-amino esters are highly susceptible to nucleophilic attack by primary alcohols. When stored in ethanol or methanol, the ester bond undergoes transesterification to form a variant ester (e.g., forming a methyl ester if stored in methanol)[3]. Causality & Fix: The primary amine acts as a basic catalyst, accelerating the transesterification process even in anhydrous alcohols. Never store β-amino esters in protic solvents. Use anhydrous, aprotic solvents (e.g., DMSO, DMF, or Acetonitrile) for stock solutions, and prepare them fresh before use.

Mechanistic Visualization

Degradation Intact (R)-3-Aminovaleric Acid Ethyl Ester Moisture Moisture (H2O) Exposure Intact->Moisture Alcohol Protic Solvents (e.g., Methanol) Intact->Alcohol Self Ambient Temp (High Concentration) Intact->Self Hydrolysis Hydrolysis: (R)-3-Aminovaleric Acid Moisture->Hydrolysis Base-Catalyzed Cleavage Transester Transesterification: Variant Ester Alcohol->Transester Nucleophilic Attack Oligomer Intermolecular Amidation: Polyamides / Oligomers Self->Oligomer Self-Condensation

Logical relationship of β-amino ester degradation pathways triggered by environmental factors.

Quantitative Data: Degradation Matrix

To assist in experimental planning, the following table summarizes the expected stability of (R)-3-Aminovaleric acid ethyl ester under various laboratory conditions.

Table 1: Quantitative Degradation Matrix for (R)-3-Aminovaleric Acid Ethyl Ester

Storage ConditionPrimary Degradation PathwayEstimated Shelf LifeCorrective / Preventive Action
Room Temp (Ambient Air) Hydrolysis & Amidation< 1 WeekRelocate to -20°C immediately.
2-8°C (Sealed, Neat) Amidation (Oligomerization)1 - 3 MonthsSuitable for active, short-term use[1].
-20°C (Argon Purged) None (Kinetically frozen)> 12 MonthsMaintain strict cold chain and desiccation.
Dissolved in Methanol Transesterification< 24 HoursSwitch to anhydrous aprotic solvents[3].

Experimental Workflows & Protocols

Protocol 1: Anhydrous Aliquoting & Self-Validating Storage Workflow

Objective: Prevent moisture ingress and self-condensation during long-term storage while establishing a self-validating quality control baseline.

Step-by-Step Methodology:

  • Thermal Equilibration: Upon receiving the bulk reagent on dry ice, transfer the sealed bottle to a desiccator at room temperature for 2 hours.

    • Causality: Opening a cold bottle immediately causes atmospheric moisture to condense directly onto the chemical, irreversibly initiating base-catalyzed hydrolysis[2].

  • Inert Transfer: Move the equilibrated bottle into a glovebox backfilled with Argon (H₂O < 1 ppm, O₂ < 1 ppm).

    • Causality: Argon is denser than Nitrogen and forms a superior protective blanket over the liquid ester, preventing moisture absorption.

  • Aliquoting: Dispense single-use volumes (e.g., 100 µL) into pre-dried amber glass vials.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate the risk of contaminating the master batch during subsequent sampling.

  • Sealing: Cap with PTFE-lined septa and wrap the caps tightly with Parafilm.

  • Self-Validation (Baseline Establishment): Take one random aliquot from the newly prepared batch and immediately run a ¹H-NMR (in CDCl₃) and LC-MS. Store this data as your "Time Zero" baseline.

    • Causality: This self-validating step ensures that any future degradation observed in an experiment can be definitively traced to a storage failure rather than manufacturer impurities.

  • Cryo-Storage: Store all remaining aliquots at -20°C in a secondary desiccated container.

Workflow Step1 1. Receive Bulk Reagent (Keep Cold) Step2 2. Transfer to Glovebox (Argon/N2 Atmosphere) Step1->Step2 Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Step4 4. Seal with PTFE Septa & Parafilm Step3->Step4 Step5 5. Store at -20°C (Desiccated) Step4->Step5 Step6 6. Warm to RT Before Opening (Crucial) Step5->Step6 Prior to experiment

Step-by-step experimental workflow for the anhydrous aliquoting and storage of β-amino esters.

Protocol 2: Purity Verification & Degradation Troubleshooting via ¹H-NMR

Objective: Identify the specific degradation pathway if reagent failure is suspected.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the suspected degraded aliquot in 0.6 mL of anhydrous CDCl₃.

    • Causality: Do not use CD₃OD as the NMR solvent, as the basicity of the amine will induce transesterification during the NMR acquisition itself, yielding false positives for degradation[3].

  • Data Acquisition: Acquire a standard ¹H-NMR spectrum (e.g., 400 MHz, 16 scans).

  • Diagnostic Peak Analysis (Self-Validation):

    • Intact Ester: Confirm the presence of the characteristic ethyl quartet at ~4.1 ppm and triplet at ~1.2 ppm.

    • Hydrolysis Marker: If the quartet at 4.1 ppm disappears but the aliphatic backbone remains intact, the ester has hydrolyzed to the free acid[2].

    • Amidation/Oligomer Marker: Look for broad, unresolved peaks in the baseline (indicative of polymerization) and a new downfield amide proton signal (~6.0 - 7.0 ppm).

    • Transesterification Marker: If stored improperly in methanol, look for a new sharp singlet at ~3.6 ppm (methyl ester) replacing the ethyl quartet[3].

References

  • Title: ethyl 3-aminopentanoate | 78221-21-3 Source: Sigma-Aldrich URL
  • Title: Degradation of poly(β-amino ester)
  • Title: Elucidating the effect of amine charge state on poly(β-amino ester)

Sources

Validation & Comparative

Comparative Guide: ¹H NMR Strategies for Enantiomeric Excess (ee) Determination of (R)-3-Aminovaleric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Aminovaleric acid ethyl ester is a highly valuable


-amino acid derivative utilized extensively in the synthesis of peptidomimetics and small-molecule therapeutics. Because enantiomeric impurities can drastically alter pharmacological efficacy and safety profiles, rigorous determination of enantiomeric excess (ee%) is a non-negotiable regulatory requirement. While chiral High-Performance Liquid Chromatography (HPLC) is a standard tool, Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly orthogonal, structurally informative, and rapid alternative for chiral discrimination.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Chiral Derivatizing Agents (CDAs) against Chiral Solvating Agents (CSAs) for the ¹H NMR analysis of this specific molecule, providing actionable experimental protocols, mechanistic causality, and self-validating workflows.

Baseline Achiral NMR Profile

Before introducing chiral discriminators, establishing the baseline achiral spectrum is paramount. In an achiral solvent (e.g., CDCl₃), the enantiomers of 3-aminovaleric acid ethyl ester are isochronous (magnetically equivalent) and cannot be distinguished [1].

Table 1: ¹H NMR Spectral Baseline of (R)-3-Aminovaleric Acid Ethyl Ester (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (J, Hz)
Ester -O-CH₂-4.15Quartet (q)2H7.1
Chiral Center -CH(NH₂)-3.18Multiplet (m)1H-
Alpha -CH₂- (Diast. A)2.45Doublet of doublets (dd)1H15.5, 4.8
Alpha -CH₂- (Diast. B)2.30Doublet of doublets (dd)1H15.5, 8.2
Amine -NH₂1.65Broad singlet (br s)2HExchanges with D₂O
Gamma -CH₂-1.45Multiplet (m)2H-
Ester -CH₃1.26Triplet (t)3H7.1
Delta -CH₃0.92Triplet (t)3H7.4

Methodological Comparison: Breaking Magnetic Equivalence

To determine the ee% of the (R)-enantiomer, we must place the molecule in a chiral environment, converting the enantiomers into diastereomers [1].

Method A: Chiral Derivatizing Agents (CDAs) - Mosher's Method

Mosher's acid chloride (MTPA-Cl) reacts covalently with the primary amine to form stable diastereomeric amides [2].

  • Mechanistic Causality : The efficacy of Mosher's method relies on the conformational rigidity of the resulting amide. The trifluoromethyl (-CF₃) group, the carbonyl oxygen, and the amide proton align in a coplanar configuration. This fixed geometry forces the phenyl ring of the MTPA moiety to selectively shield specific protons on the (R) or (S) enantiomer of the amine, inducing a measurable chemical shift difference (

    
    ) [1].
    
  • Advantage : CDAs provide permanent derivatization. Furthermore, the use of ¹⁹F NMR provides a pristine baseline free of proton-proton coupling overlap, which is superior for precise integration [2].

Method B: Chiral Solvating Agents (CSAs) - Lanthanide Shift Reagents

CSAs, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), form transient, non-covalent supramolecular complexes with the amine and ester carbonyl [3].

  • Mechanistic Causality : The paramagnetic nature of the Lanthanide metal induces massive pseudocontact shifts, spreading the spectrum over a wider frequency range. Because the (R)-analyte and (S)-analyte bind to the chiral Europium complex with different association constants (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) and spatial geometries, their induced shifts differ, splitting the signals .
    
  • Advantage : This method is non-destructive and requires no sample preparation beyond simple mixing. The analyte can be fully recovered via aqueous extraction.

Table 2: Quantitative Performance Comparison

MethodologyResolution (

)
Sample RecoveryAnalysis TimeCost per SampleBest Use Case
CDA (Mosher's Method) High (0.05 - 0.20 ppm)Destructive (No)2 - 4 HoursLowAbsolute configuration & exact ee%
CSA (Lanthanide Shift) Variable (0.10 - 0.50 ppm)*Non-Destructive (Yes)< 30 MinutesMediumRapid ee% screening
Chiral HPLC Baseline (

> 1.5)
Non-Destructive (Yes)15 - 45 MinutesHigh**High-throughput QC

*Subject to severe line broadening at high concentrations. **Factoring in chiral column depreciation and solvent consumption.

Decision Workflows & Mechanistic Pathways

Workflow Start Enantiomeric Purity Analysis (R)-3-Aminovaleric acid ethyl ester Decision1 Absolute configuration assignment needed? Start->Decision1 CDA Chiral Derivatizing Agent (CDA) Mosher's Method (MTPA-Cl) Decision1->CDA Yes Decision2 Rapid, non-destructive screening preferred? Decision1->Decision2 No (ee% only) CSA Chiral Solvating Agent (CSA) e.g., Eu(hfc)3 Decision2->CSA Yes (NMR) HPLC Chiral HPLC (Gold Standard) Decision2->HPLC No (LC)

Decision matrix for selecting the optimal chiral analysis workflow.

Mechanism Amine (R)/(S)-Amine Analyte Reaction Covalent Derivatization (Pyridine, CDCl3) Amine->Reaction Reagent (S)-MTPA-Cl Reagent Reagent->Reaction Diastereomers Diastereomeric Amides (R,S) and (S,S) Reaction->Diastereomers NMR 1H/19F NMR Discrimination Diastereomers->NMR

Mechanistic pathway of Mosher's derivatization for NMR discrimination.

Self-Validating Experimental Protocols

Protocol 1: Mosher's Amide Derivatization (CDA)

Why CDCl₃? Using an anhydrous, non-polar solvent prevents the hydrolysis of the highly reactive MTPA-Cl reagent before it can react with the target amine.

  • Preparation : Dissolve 10 mg of (R)-3-Aminovaleric acid ethyl ester in 0.5 mL of anhydrous CDCl₃ directly in a 5 mm NMR tube.

  • Scavenging : Add 2.0 equivalents of anhydrous pyridine-d₅. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted amine, which would otherwise halt the reaction.

  • Derivatization : Add 1.5 equivalents of (S)-(+)-MTPA-Cl. Cap and invert to mix.

  • Self-Validation & Acquisition : Monitor the reaction directly in the NMR spectrometer. The system validates its own completion when the broad singlet of the -NH₂ group (~1.65 ppm) disappears, and the methine proton (-CH(NH₂)-) shifts from ~3.18 ppm to ~4.30 ppm due to the deshielding effect of the newly formed amide bond. Proceed to acquire ¹⁹F NMR for ee% integration.

Protocol 2: Lanthanide Shift Reagent Titration (CSA)

Why Titration? Lanthanides are paramagnetic and induce severe ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 relaxation (line broadening). Bulk addition often degrades the signal-to-noise ratio beyond integration limits. Titration ensures the absolute minimum required concentration is used .
  • Baseline : Prepare a 0.1 M solution of the amine in CDCl₃ (0.5 mL) and acquire a baseline ¹H NMR spectrum.

  • Titration : Sequentially add solid Eu(hfc)₃ in 0.1 molar equivalent increments.

  • Self-Validation & Acquisition : Re-acquire spectra after each addition. Monitor the ester -O-CH₂- quartet (~4.15 ppm). As the Lanthanide coordinates, this peak will shift dramatically downfield. The protocol is validated and complete when the quartet splits into two distinct sets of signals (representing the R and S enantiomer complexes) with baseline resolution. Stop titration immediately to preserve peak sharpness.

References

Sources

A Comparative Guide to Chiral HPLC Methods for (R)-3-Aminovaleric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (R)- and (S)-3-Aminovaleric acid ethyl ester. As a key chiral intermediate in the synthesis of various pharmaceutical compounds, ensuring its enantiomeric purity is critical. This document offers researchers, scientists, and drug development professionals a technical overview of suitable chiral stationary phases (CSPs), the rationale behind their selection, and detailed experimental protocols to guide method development.

Introduction: The Significance of Chiral Separation for β-Amino Esters

(R)-3-Aminovaleric acid ethyl ester is a valuable chiral building block. The biological activity of pharmaceuticals derived from it is often stereospecific, meaning only one enantiomer provides the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1][2] Consequently, robust and reliable analytical methods are required to control the enantiomeric purity of this starting material and subsequent products.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for resolving enantiomers.[3][4] The selection of an appropriate CSP is the most critical factor for achieving a successful separation.[3] This guide will compare three primary classes of CSPs that have demonstrated success in separating β-amino acids, β-amino esters, and other chiral amines: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Ligand-Exchange CSPs.

Comparative Analysis of Chiral Stationary Phases

The enantioselective separation of 3-Aminovaleric acid ethyl ester relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The stability of these complexes differs between the (R) and (S) enantiomers, leading to different retention times and, thus, separation. The key functional groups in our target molecule for chiral recognition are the primary amine and the ethyl ester group.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are workhorses in chiral separations.[5][6] They offer broad enantioselectivity for a wide range of compounds.

  • Mechanism of Action: Chiral recognition on polysaccharide phases is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7] The helical groove structure of the polysaccharide polymer creates a chiral environment where the analyte can be included. For 3-aminovaleric acid ethyl ester, the primary amine and the carbonyl of the ester group can act as hydrogen bond donors and acceptors, while the overall shape of the molecule will influence how it fits into the chiral grooves of the CSP.[3]

  • Recommended Columns:

    • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)): This is a universally trusted and versatile cellulose-based CSP.[7][8]

    • Lux® i-Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)): An immobilized amylose-based phase known for its robustness and broad applicability.[5]

  • Advantages:

    • Broad applicability across various compound classes.

    • High efficiency and loading capacity.

    • Stable in a wide range of mobile phases including normal phase, reversed phase, and polar organic modes.[5]

  • Considerations:

    • The choice between coated and immobilized versions is important. Immobilized phases offer greater solvent flexibility, allowing for the use of solvents like dichloromethane, which might be necessary to solubilize certain samples or improve selectivity.

Macrocyclic Glycopeptide-Based CSPs

These CSPs are based on macrocyclic glycoproteins, such as vancomycin and teicoplanin, covalently bonded to silica gel.[9][10] They are particularly well-suited for the separation of polar and ionizable compounds, making them a strong candidate for amino acid derivatives.[11][12]

  • Mechanism of Action: Macrocyclic glycopeptide CSPs offer a multi-modal separation mechanism.[13] They contain numerous chiral centers and functional groups, including peptide backbones, aromatic rings, and sugar moieties. This allows for a combination of hydrogen bonding, π-π interactions, ionic interactions, and inclusion complexation within the macrocyclic "basket."[10] The primary amine of 3-aminovaleric acid ethyl ester can interact ionically with the carboxylic acid groups on the selector, which is a key advantage of this phase type.

  • Recommended Columns:

    • Astec® CHIROBIOTIC® V2 (Vancomycin-based): Known for its ability to separate a wide variety of amines, amides, esters, and acids.[9][14]

    • Astec® CHIROBIOTIC® T (Teicoplanin-based): Often shows complementary selectivity to vancomycin phases and is highly effective for underivatized amino acids.[12][15]

  • Advantages:

    • Excellent for polar and ionizable compounds.[11]

    • Operable in reversed-phase, polar ionic, and normal phase modes.

    • Highly compatible with LC-MS due to their use of volatile mobile phases.[10]

  • Considerations:

    • The mobile phase pH can significantly impact retention and selectivity due to the ionizable nature of both the analyte and the stationary phase.

Ligand-Exchange CSPs

Ligand-exchange chromatography (LEC) is a powerful technique specifically for the direct separation of underivatized amino acids and their derivatives.

  • Mechanism of Action: This technique involves a CSP that consists of a chiral ligand (e.g., an amino acid like D-penicillamine) complexed with a metal ion, typically copper (II), which is adsorbed onto a reversed-phase support.[16] The analyte enantiomers form diastereomeric ternary complexes with the stationary phase ligand and the central copper ion. The difference in the formation and stability of these complexes between the (R) and (S) enantiomers dictates the separation. The primary amine and the carbonyl oxygen of the ester in 3-aminovaleric acid ethyl ester are excellent candidates for forming such a coordination complex.

  • Recommended Column:

    • Chirex™ 3126 (D-penicillamine): Specifically designed for the separation of α- and β-amino acids and their derivatives without the need for derivatization.[16][17]

  • Advantages:

    • High selectivity for amino acids and related compounds.[18]

    • Direct analysis of underivatized compounds is possible.

    • Typically uses simple aqueous mobile phases.

  • Considerations:

    • Mobile phases must contain the metal ion (e.g., copper sulfate) at a low concentration.

    • High concentrations of organic modifiers can sometimes strip the chiral ligand from the support.[16]

Data Presentation: Performance Comparison

The following table summarizes the expected performance of the recommended CSPs for the chiral separation of 3-aminovaleric acid ethyl ester based on their known selectivity for similar β-amino esters and chiral amines.

Chiral Stationary Phase (CSP)Separation PrincipleTypical Mobile Phase ModeKey Analyte InteractionsExpected Resolution (Rs)Key Advantages
Lux Cellulose-1 Steric fit, H-bonding, π-πNormal Phase / Polar OrganicAmine (H-bonding), Ester (H-bonding), Steric hindranceGood to ExcellentBroad applicability, high efficiency[7][8]
Astec CHIROBIOTIC V2 Inclusion, H-bonding, IonicPolar Ionic / Reversed PhaseAmine (Ionic, H-bonding), Ester (H-bonding), Inclusion in macrocyclic cavityGood to ExcellentExcellent for polar analytes, LC-MS compatible[9][14]
Chirex 3126 Ligand ExchangeReversed Phase (Aqueous)Amine & Ester (Metal coordination)ExcellentHigh selectivity for amino acids, no derivatization needed[16][17]

Experimental Protocols & Method Development Workflow

The following are detailed, step-by-step starting methodologies for screening and optimization.

General Workflow for Chiral Method Development

The process begins with screening various CSPs with a set of generic mobile phases, followed by optimization of the most promising conditions.

Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization Analyte Prepare (R,S)-3-Aminovaleric acid ethyl ester standard Screen_Poly Screen on Lux Cellulose-1 Analyte->Screen_Poly Screen_Macro Screen on Astec CHIROBIOTIC V2 Analyte->Screen_Macro Screen_LEC Screen on Chirex 3126 Analyte->Screen_LEC Evaluate Evaluate Resolution (Rs) & Peak Shape Screen_Poly->Evaluate Screen_Macro->Evaluate Screen_LEC->Evaluate Optimize_MP Optimize Mobile Phase (e.g., % modifier, additive) Evaluate->Optimize_MP Rs > 1.0 Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimized_Method Final Validated Method Optimize_Flow->Optimized_Method

Caption: Workflow for chiral method development.

Protocol 1: Polysaccharide CSP Screening (Lux Cellulose-1)
  • Column: Lux Cellulose-1, 250 x 4.6 mm, 5 µm.[8]

  • Mobile Phase A (Normal Phase): n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Mobile Phase B (Polar Organic): Acetonitrile / Methanol / DEA (95:5:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (due to the ester chromophore).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of 1 mg/mL.

  • Rationale: The basic additive (DEA) is crucial for obtaining good peak shape for amine-containing compounds on polysaccharide phases by minimizing undesirable ionic interactions with residual silanols on the silica surface. Screening in both normal and polar organic modes is recommended as selectivity can differ significantly.[7]

Protocol 2: Macrocyclic Glycopeptide CSP Screening (Astec CHIROBIOTIC V2)
  • Column: Astec CHIROBIOTIC V2, 250 x 4.6 mm, 5 µm.[14]

  • Mobile Phase (Polar Ionic Mode): Methanol / Acetic Acid / Triethylamine (TEA) (100:0.1:0.1, v/v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or LC-MS.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic standard in methanol at a concentration of 1 mg/mL.

  • Rationale: The polar ionic mode is highly effective for ionizable analytes.[10][11] The acid and base additives create a buffered system that controls the ionization state of both the analyte and the CSP, which is essential for achieving enantiorecognition. This mobile phase is also compatible with mass spectrometry.

Protocol 3: Ligand-Exchange CSP Screening (Chirex 3126)
  • Column: Chirex 3126 (D-Penicillamine), 150 x 4.6 mm.[16][18]

  • Mobile Phase: 2 mM Copper (II) Sulfate in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard in water at a concentration of 0.5 mg/mL.

  • Rationale: This is the classic approach for ligand-exchange chromatography.[16] Retention can be adjusted by adding a small percentage of an organic modifier like isopropanol or acetonitrile if the analyte is too strongly retained. The absence of organic solvents makes this a "green" chromatography option.

Conclusion and Recommendations

For the chiral separation of (R)-3-Aminovaleric acid ethyl ester, a screening approach utilizing polysaccharide, macrocyclic glycopeptide, and ligand-exchange CSPs is highly recommended.

  • For initial screening and broad applicability, Polysaccharide-based columns like Lux Cellulose-1 are an excellent starting point due to their versatility.

  • For LC-MS compatibility and robust separation of a polar amine, the Astec CHIROBIOTIC V2 in polar ionic mode is a very strong candidate.

  • For a highly selective and direct method without derivatization, Chirex 3126 offers a targeted approach that is often successful for β-amino acids.

The optimal method will be determined by the specific requirements of the analysis, including desired resolution, run time, and compatibility with detection techniques. The protocols provided in this guide serve as a robust foundation for developing and validating a reliable chiral separation method for this important pharmaceutical intermediate.

References

  • Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases.
  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis Online.
  • Astec® CHIROBIOTIC® Chiral HPLC Columns. Merck Millipore.
  • Lux Cellulose-1 - Phenomenex. HPLC-MART.
  • Lux Cellulose-1 Chiral LC Columns. Phenomenex.
  • CHIRAL HPLC COLUMNS. Sigma-Aldrich.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Lux Chiral HPLC Columns for Chiral Separ
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral HPLC Separ
  • Separation of enantiomers of chiral basic drugs with amylose- and cellulose- phenylcarbam
  • Astec CHIROBIOTIC Chiral HPLC Products. Sigma-Aldrich.
  • Lux™. Phenomenex.
  • Astec® CHIROBIOTIC® V2 Chiral HPLC Column. Krackeler Scientific, Inc.
  • Chiral Method Development Screening Techniques.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex.
  • Chiral separations are extremely important to the pharmaceutical and. Phenomenex.
  • Powerful Novel Chiral Acids for Enantioresolution... TCI Chemicals.
  • Recent Development: Enantio Selective Eextraction in Chiral Separ
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Chirex™. Phenomenex.
  • Comparison of three chiral stationary phases with respect to their enantio- and diastereoselectivity for cyclic β-substituted α-amino acids. R Discovery.
  • Getting Started with Chiral Method Development. Regis Technologies.
  • Enantioselective separation of unusual amino acids by high performance liquid chrom
  • COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATION STRATEGIES...
  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Chirex 3126 (D)-penicillamine Phase HPLC Column. Phenomenex.

Sources

comparing reactivity of alpha vs beta-amino acid ethyl esters

Comparative Reactivity Profiles of - vs -Amino Acid Ethyl Esters: Mechanisms, Kinetics, and Synthetic Implications

For researchers and drug development professionals, understanding the subtle structural differences between amino acid isomers is critical for optimizing synthetic yields and preventing downstream degradation. The shift of a single amine group from the




Structural Causality: The Inductive Effect and Spatial Geometry

The divergent reactivity between


inductive electron withdrawalring-strain thermodynamics

In


-amino acid ethyl esters

1

In


-amino acid ethyl esters2

Divergent Side Reactions: DKP Formation vs. -Elimination

The spatial geometry of these esters dictates completely different degradation pathways under basic conditions (such as those encountered during Fmoc deprotection or free-basing).

-Amino Esters: Diketopiperazine (DKP) Formation

When the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

3

AlphaReactivityAα-Amino AcidEthyl EsterBBase Hydrolysis(Fast Kinetics)A->B OH⁻ DIntramolecularAminolysisA->D Free Base Cα-Amino Acid+ EthanolB->CEDiketopiperazine (DKP)(6-Membered Ring)D->E

Mechanistic pathways of α-amino acid ethyl esters highlighting rapid hydrolysis and DKP formation.

-Amino Esters: -Elimination

Because an 8-membered ring (which would form from a



-elimination



4

BetaReactivityAβ-Amino AcidEthyl EsterBBase Hydrolysis(Slow Kinetics)A->B OH⁻ Dβ-Elimination(Retro-Michael)A->D Strong Base Cβ-Amino Acid+ EthanolB->CEα,β-Unsaturated Ester+ Free AmineD->E

Reaction pathways of β-amino acid ethyl esters showing slower hydrolysis and β-elimination.

Kinetic Profiling: Ester Hydrolysis Rates

During saponification, the electronic disparity between the isomers manifests as a massive kinetic gap.



1


5
Comparative Data Summary
Parameter

-Amino Acid Ethyl Esters

-Amino Acid Ethyl Esters
Amine Basicity (

)
Lower (~8.5 - 9.5)Higher (~10.0 - 10.5)
Carbonyl Electrophilicity High (Strong -I effect from adjacent N)Moderate (Attenuated -I effect)
Base Hydrolysis Rate Exceptionally FastSlow / Highly Stable
Dominant Side Reaction Diketopiperazine (DKP) Formation

-Elimination
Cyclization Product 6-Membered Ring (Thermodynamically Favored)N/A (8-Membered Ring Disfavored)

Self-Validating Experimental Protocols

To objectively compare these reactivity profiles in the laboratory, the following protocols utilize self-validating systems to ensure high-fidelity data collection.

Protocol 1: pH-Stat Kinetic Assay for Ester Hydrolysis

Causality & Validation: Because the base-catalyzed hydrolysis of an ester consumes hydroxide ions, maintaining a static pH requires the continuous addition of NaOH. The precise volume of titrant dispensed is stoichiometrically equivalent to the moles of ester hydrolyzed. This creates an internal feedback loop that validates the kinetic measurement in real-time without requiring external sampling.

Step-by-Step Methodology:

  • Preparation: Equilibrate a jacketed reaction vessel containing 50 mL of 0.1 M KCl (to maintain constant ionic strength) to exactly 25.0 °C.

  • Initiation: Introduce 1.0 mmol of the target amino acid ethyl ester hydrochloride (

    
     or 
    
    
    isomer).
  • Titration: Utilize an automated pH-stat titrator to rapidly adjust the solution to pH 9.5 using standardized 0.1 M NaOH.

  • Data Acquisition: Record the volume of 0.1 M NaOH added over time required to maintain the pH strictly at 9.5.

  • Analysis: Calculate the pseudo-first-order rate constant (

    
    ) from the linear slope of the plot (
    
    
    vs. time). You will observe a steep, rapid curve for the
    
    
    -ester and a shallow, prolonged curve for the
    
    
    -ester.
Protocol 2: LC-MS Profiling of Base-Induced Side Reactions

Causality & Validation: Mass spectrometry provides definitive orthogonal validation by tracking the exact mass changes associated with each mechanistic pathway. DKP formation involves the loss of an ethanol molecule (-46 Da), whereas

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM solutions of an

    
    -dipeptide ethyl ester and a 
    
    
    -dipeptide ethyl ester in anhydrous DMF.
  • Base Introduction: Add 20% (v/v) piperidine to initiate the base-catalyzed side reactions.

  • Sampling: Aliquot 100

    
    L samples at 
    
    
    , 1, 4, and 24 hours.
  • Quenching: Immediately quench each aliquot into 900

    
    L of 1% Trifluoroacetic Acid (TFA) in Acetonitrile/Water (1:1) to protonate the amine and halt the reaction.
    
  • Chromatography: Analyze via UPLC-MS using a C18 column (gradient: 5-95% MeCN in water with 0.1% Formic Acid).

  • Data Interpretation: Monitor the Extracted Ion Chromatograms (EIC). For the

    
    -ester, look for the DKP mass[M - 46 Da]. For the 
    
    
    -ester, look for the elimination product [M - Amine Da].

References

1.6. peptidechemistry.org. 2.2. mdpi.com. 3.5. nih.gov. 4.3. researchgate.net. 5. 4. researchgate.net. 6.1. nih.gov.

mass spectrometry fragmentation of (R)-3-Aminovaleric acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation and Quantification of (R)-3-Aminovaleric Acid Ethyl Ester

Executive Summary

(R)-3-Aminovaleric acid ethyl ester (also known as ethyl (R)-3-aminopentanoate) is a critical chiral building block utilized in the synthesis of β-amino acid derivatives, peptidomimetics, and active pharmaceutical ingredients (APIs). In drug development and process chemistry, the accurate structural characterization and trace-level quantification of this compound are paramount.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of two premier mass spectrometry platforms: Triple Quadrupole (QQQ) LC-MS/MS and High-Resolution Mass Spectrometry (LC-HRMS) . By examining the causality behind gas-phase fragmentation and providing self-validating experimental protocols, this guide serves as a definitive resource for analytical professionals optimizing workflows for β-amino acid esters.

Fragmentation Mechanisms: The Causality of Ion Generation

Understanding the gas-phase dissociation of (R)-3-Aminovaleric acid ethyl ester is fundamental to optimizing both targeted Multiple Reaction Monitoring (MRM) assays and untargeted HRMS workflows. The exact monoisotopic mass of the neutral molecule is 145.1103 Da[1]. In positive electrospray ionization (ESI+), the molecule readily accepts a proton at the highly basic primary amine, yielding a stable precursor ion [M+H]+ at m/z 146.1176.

The fragmentation causality is driven by charge localization and the thermodynamic stability of the resulting neutral losses[2]:

  • Loss of Ammonia (-17.0265 Da): The localized charge at the protonated amine weakens the adjacent C-N bond. Upon low-energy collisional activation (Collision Energy [CE] ~10–15 eV), a charge-mediated inductive cleavage expels neutral ammonia, forming a stable carbocation or alkene at m/z 129.0910. This is a hallmark fragmentation pathway for aliphatic β-amino acids[2].

  • Loss of Ethanol (-46.0419 Da): The ethyl ester moiety is susceptible to nucleophilic attack or inductive cleavage. Proton transfer to the ester carbonyl oxygen facilitates the elimination of ethanol, generating an acylium ion at m/z 100.0757. This pathway typically requires slightly higher collision energies (CE ~15–20 eV)[3].

  • Sequential Loss (-63.0684 Da): At elevated collision energies (>25 eV), the molecule undergoes sequential loss of both ammonia and ethanol, yielding a highly conjugated fragment at m/z 83.0491.

Fragmentation M [M+H]+ m/z 146.1176 (R)-3-Aminovaleric acid ethyl ester F1 [M+H - NH3]+ m/z 129.0910 M->F1 - NH3 (-17.0265 Da) F2 [M+H - EtOH]+ m/z 100.0757 M->F2 - CH3CH2OH (-46.0419 Da) F3 [M+H - NH3 - EtOH]+ m/z 83.0491 F1->F3 - CH3CH2OH (-46.0419 Da) F2->F3 - NH3 (-17.0265 Da)

Figure 1: ESI+ fragmentation pathway of (R)-3-Aminovaleric acid ethyl ester.

Technology Comparison: QQQ vs. HRMS

When selecting an analytical platform, the choice between QQQ and HRMS dictates the balance between quantitative sensitivity and qualitative specificity.

Triple Quadrupole (QQQ) instruments are the gold standard for pharmacokinetic (PK) quantification. Their superior duty cycle in MRM mode allows for maximum sensitivity and linear dynamic range. Conversely, HRMS (Orbitrap or Q-TOF) provides sub-2 ppm mass accuracy and high resolving power. This is indispensable for structural elucidation, distinguishing isobaric interferences in complex biological matrices, and identifying unknown impurities during chemical synthesis.

Table 1: Fragmentation Exact Mass vs. Nominal Mass Comparison
Fragment AssignmentFormulaExact Mass (HRMS)Nominal Mass (QQQ)Mass Error
Precursor Ion [M+H]+C7H16NO2+146.1176146.1< 2.0 ppm
[M+H - NH3]+C7H13O2+129.0910129.1< 2.0 ppm
[M+H - EtOH]+C5H10NO+100.0757100.1< 2.0 ppm
[M+H - NH3 - EtOH]+C5H7O+83.049183.0< 2.0 ppm
Table 2: Performance Metrics Comparison
ParameterTriple Quadrupole (MRM Mode)Orbitrap/Q-TOF HRMS (PRM Mode)
Primary Application High-throughput PK quantificationStructural elucidation, exact mass
Sensitivity (LOQ) 0.1 - 0.5 ng/mL1.0 - 5.0 ng/mL
Linear Dynamic Range 4 - 5 orders of magnitude3 - 4 orders of magnitude
Resolving Power Unit resolution (~0.7 FWHM)60,000 - 140,000 (at m/z 200)
Retrospective Analysis No (Targeted data only)Yes (Full Scan data acquired)

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocols incorporate self-validating system suitability checks (SSCs). Causality dictates that without these checks, matrix effects or instrument drift cannot be confidently ruled out.

Protocol A: High-Sensitivity Quantification via LC-QQQ MS/MS
  • Sample Preparation: Spike 50 µL of the biological matrix with 10 µL of Internal Standard (IS, e.g., (R)-3-Aminovaleric acid-13C-ethyl ester at 50 ng/mL). Extract using 150 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 min and transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 4.0 min at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition: Operate the QQQ in ESI+ MRM mode.

    • Capillary Voltage: 3.5 kV.

    • Transitions: Quantifier m/z 146.1 → 129.1 (CE: 12 eV); Qualifier m/z 146.1 → 100.1 (CE: 18 eV).

  • System Validation: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The method is self-validated if the carryover peak area is <20% of the Lower Limit of Quantification (LLOQ).

Protocol B: Exact Mass Elucidation via LC-HRMS
  • Sample Preparation: Dilute the neat standard or synthesized batch sample in 0.1% Formic Acid in H2O/MeCN (90:10, v/v) to a final concentration of 100 ng/mL.

  • Chromatographic Separation: Utilize the identical LC gradient and column as Protocol A to ensure orthogonal retention time validation between the two platforms.

  • HRMS Acquisition: Operate the Orbitrap or Q-TOF in ESI+ Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (ddMS2) mode.

    • Full MS Resolution: 70,000 (FWHM at m/z 200).

    • MS2 Resolution: 17,500.

    • Isolation Window: 1.5 m/z.

    • Stepped Normalized Collision Energy (NCE): 15, 30, 45 to capture both low-energy (NH3 loss) and high-energy (sequential loss) fragments in a single spectrum.

  • System Validation: Calibrate the mass spectrometer using a certified reference mass mixture prior to acquisition. The structural assignment is validated only if the mass error for the precursor and all assigned product ions remains < 2.0 ppm.

Workflow S1 Sample Preparation (0.1% FA in H2O/MeCN) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3A QQQ MS/MS (MRM Mode) S2->S3A Split A S3B HRMS (Orbitrap/Q-TOF) (PRM / ddMS2 Mode) S2->S3B Split B S4A High-Sensitivity Quantification (LOQ < 1 ng/mL) S3A->S4A S4B Exact Mass & Structural Elucidation (Mass Error < 2 ppm) S3B->S4B

Figure 2: Comparative LC-MS/MS and LC-HRMS experimental workflows.

References

  • PubChem Compound Summary for CID 14731978, 3-Aminopentanoic acid. National Center for Biotechnology Information.[1] URL:[Link]

  • MALDI TOF/TOF tandem mass spectrometry as a new tool for amino acid analysis. PubMed, National Institutes of Health.[2] URL:[Link]

  • Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society.[3] URL:[Link]

Sources

IR spectroscopy peaks for Ethyl (R)-3-aminopentanoate

Author: BenchChem Technical Support Team. Date: March 2026

IR Spectroscopy of Ethyl (R)-3-aminopentanoate: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently rely on Fourier Transform Infrared (FTIR) spectroscopy not merely as a qualitative peak-matching tool, but as a definitive, real-time readout of molecular dipole moments and structural integrity. Ethyl (R)-3-aminopentanoate is a highly versatile chiral


-amino acid ester, serving as a critical building block in the synthesis of peptidomimetics and poly(

-amino ester) (PBAE) gene delivery vectors[1].

To ensure synthetic fidelity during drug development, researchers must be able to unambiguously distinguish this target compound from its precursors and protected derivatives. This guide provides an in-depth, objective comparison of the IR spectral performance of Ethyl (R)-3-aminopentanoate against alternative structural analogs, supported by a self-validating experimental protocol.

Vibrational Mechanics and Peak Assignments

The IR spectrum of Ethyl (R)-3-aminopentanoate is defined by three primary functional domains: the primary amine, the ethyl ester, and the aliphatic backbone. Understanding the causality behind these vibrations is essential for accurate spectral interpretation.

  • The Primary Amine (-NH₂): The C3-positioned primary amine exhibits a characteristic "doublet" in the 3300–3500 cm⁻¹ region[2]. This doublet does not represent two distinct, isolated N-H bonds; rather, it arises from the quantum mechanical coupling of the amino protons vibrating in-phase (symmetric stretch, ~3280 cm⁻¹) and out-of-phase (asymmetric stretch, ~3350 cm⁻¹)[3]. Additionally, a distinct N-H bending vibration (scissoring) is observed between 1580–1620 cm⁻¹[3].

  • The Ethyl Ester (-COOCH₂CH₃): The ester carbonyl (C=O) stretch is a highly polar, intense vibration typically centered around 1735–1740 cm⁻¹. The inductive electron-withdrawing effect of the adjacent alkoxy oxygen increases the force constant of the C=O double bond relative to standard aliphatic ketones, shifting the absorption to this higher frequency[4].

  • The C-O Stretch: The ester functionality also produces strong, sharp C-O stretching bands in the 1163–1210 cm⁻¹ range[5]. These are caused by the strongly coupled vibrations of the C-C(=O)-O and O-C-C networks within the ester linkage.

Comparative Spectral Analysis: Evaluating Synthetic Alternatives

In synthetic workflows, Ethyl (R)-3-aminopentanoate is routinely compared against its free acid form or an N-protected derivative (e.g., Boc-protected). Monitoring the transitions between these states is a primary application of FTIR in process chemistry.

The following table objectively compares the expected IR performance of Ethyl (R)-3-aminopentanoate against two common synthetic alternatives, highlighting the spectral shifts used to validate reaction success (such as esterification or deprotection).

Functional GroupEthyl (R)-3-aminopentanoate (Target)(R)-3-aminopentanoic acid (Free Acid Alternative)N-Boc-Ethyl (R)-3-aminopentanoate (Protected Alternative)
N-H Stretch ~3350 cm⁻¹ & ~3280 cm⁻¹ (Distinct doublet, primary amine)[2]~2800–3100 cm⁻¹ (Broad, overlapping NH₃⁺ zwitterionic stretch)~3350 cm⁻¹ (Single sharp peak, secondary carbamate amine)[4]
C=O Stretch ~1735 cm⁻¹ (Strong, sharp ester carbonyl)[4]~1550–1600 cm⁻¹ (Asymmetric carboxylate COO⁻ stretch)~1735 cm⁻¹ (Ester) AND~1700 cm⁻¹ (Carbamate carbonyl)
C-O Stretch ~1180 cm⁻¹ (Ester C-O-C stretch)[5]~1400 cm⁻¹ (Symmetric carboxylate COO⁻ stretch)~1160 cm⁻¹ & ~1250 cm⁻¹ (Ester + Boc C-O stretches)
N-H Bend ~1580–1620 cm⁻¹ (Primary amine scissoring)[3]~1620 cm⁻¹ (NH₃⁺ degenerate bend)~1520 cm⁻¹ (Amide II band, mixed N-H bend/C-N stretch)

Analytical Insight: The successful conversion of the free acid to the ethyl ester is confirmed by the disappearance of the broad 2800–3100 cm⁻¹ zwitterionic band and the emergence of the sharp 1735 cm⁻¹ ester carbonyl. Conversely, a successful Boc-deprotection is validated by the transition of the N-H stretch from a single peak to a doublet[2], alongside the complete loss of the 1700 cm⁻¹ carbamate carbonyl.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Trustworthiness in spectroscopic data relies on self-validating workflows. The following Attenuated Total Reflectance (ATR) FTIR methodology is designed to ensure high-fidelity data acquisition for liquid


-amino esters[1].

Step 1: Instrument Calibration and Background Verification

  • Action: Acquire a background spectrum of ambient air using a clean diamond ATR crystal.

  • Causality: This step mathematically compensates for atmospheric H₂O vapor and CO₂ absorptions that can otherwise obscure the critical N-H stretching region.

  • Validation: Verify that the single-beam energy profile matches the detector's baseline specifications before proceeding.

Step 2: Sample Application

  • Action: Deposit 1–2 drops of neat Ethyl (R)-3-aminopentanoate directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Causality: ATR spectroscopy relies on the generation of an evanescent wave that penetrates only a few micrometers into the sample. Intimate physical contact is required for optimal signal generation[1].

Step 3: Data Acquisition

  • Action: Scan the sample from 4000 to 650 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans[6].

  • Validation: Monitor the real-time interferogram. The centerburst intensity must remain within the linear dynamic range of the DTGS or MCT detector to prevent signal clipping and spectral distortion.

Step 4: Spectral Processing and Quality Control

  • Action: Apply an ATR depth-of-penetration correction algorithm to the raw spectrum.

  • Causality: Because the evanescent wave penetrates deeper at lower wavenumbers, raw ATR spectra show artificially intensified peaks in the fingerprint region. Correction normalizes the data to a transmission-equivalent spectrum for accurate cross-reference comparison.

  • Validation: Evaluate the baseline in the 2000–2200 cm⁻¹ region (a zone typically free of organic absorptions). A Signal-to-Noise (S/N) ratio of >100:1 confirms a valid, publication-quality acquisition.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating ATR-FTIR workflow, mapping the physical steps to their analytical validations.

FTIR_Workflow N1 1. Background Verification Air Scan to compensate for CO₂/H₂O N2 2. Sample Application Neat liquid on Diamond ATR N1->N2 Baseline Approved N3 3. Data Acquisition 4000-650 cm⁻¹, 4 cm⁻¹ Resolution N2->N3 Evanescent Wave Contact N4 4. Spectral Processing ATR Depth-of-Penetration Correction N3->N4 Fourier Transform N5 5. Peak Assignment Identify N-H, C=O, and C-O bands N4->N5 Transmission Equivalent N6 6. Quality Control Validation Verify S/N > 100:1 in baseline N5->N6 Structural Confirmation

Figure 1: Self-validating ATR-FTIR workflow for the analysis of beta-amino esters.

References[2] Title: 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition

Source: pressbooks.pub URL: [Link][3] Title: IR Spectroscopy Tutorial: Amines Source: orgchemboulder.com URL: [Link] Title: FTIR Functional Group Database Table with Search Source: instanano.com URL: [Link][1] Title: Dual end-functionalisation of poly(beta-amino ester) gene delivery vectors using multicomponent chemistry Source: rsc.org URL: [Link][6] Title: A pH-Responsive Poly Beta-Amino Ester Nanoparticulate Thermo-Responsive PEG-PCL-PEG Hydrogel Dispersed System... Source: mdpi.com URL: [Link][4] Title: 10.7: Functional Groups and IR Tables - Chemistry LibreTexts Source: libretexts.org URL: [Link]

Sources

A Researcher's Guide to Determining the Enantiomeric Purity of (R)-3-Aminovaleric Acid Ethyl Ester: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is a critical quality attribute. The biological activity of enantiomers can differ significantly, with one providing a therapeutic effect while the other may be inactive or even harmful.[1] This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of (R)-3-Aminovaleric acid ethyl ester, a valuable chiral building block. While the traditional method of optical rotation is discussed, this guide places a strong emphasis on modern, more specific chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which have become the industry standard for reliable enantiomeric excess (e.e.) determination.

The Challenge of Chirality: Why Enantiomeric Purity Matters

(R)-3-Aminovaleric acid ethyl ester is a chiral molecule due to the stereocenter at the third carbon atom. The "R" designation denotes a specific three-dimensional arrangement of the atoms around this center. Its enantiomer, (S)-3-Aminovaleric acid ethyl ester, is a non-superimposable mirror image. In a pharmaceutical context, ensuring the enantiomeric purity of such a compound is paramount to guarantee its efficacy and safety.

Optical Rotation: A Foundational but Limited Approach

Optical rotation is a physical property of chiral substances to rotate the plane of polarized light.[1][2] The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength).[2]

The Principle of Polarimetry

A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a fundamental physical constant for a pure enantiomer and is calculated from the observed rotation using the Biot-Savart law:

[α]λT = α / (l * c)

where:

  • [α]λT is the specific rotation at temperature T and wavelength λ.

  • α is the observed rotation.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in g/mL.

Once the specific rotation of the pure enantiomer is known, the enantiomeric excess (e.e.) of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer.

The Critical Limitation: The Missing Reference Value

A significant challenge in using polarimetry for determining the enantiomeric purity of (R)-3-Aminovaleric acid ethyl ester is the apparent lack of a well-documented and universally accepted specific rotation value in the scientific literature. Without this reference standard, a measured optical rotation value for a synthesized sample is meaningless for quantifying its enantiomeric excess. While values for structurally similar compounds, such as ethyl (R)-(-)-3-hydroxybutyrate ([α]20/D = -20 to -16°), exist, direct extrapolation is not scientifically valid.[3]

In the absence of a reliable reference value, polarimetry is not a suitable standalone method for the quantitative determination of the enantiomeric purity of (R)-3-Aminovaleric acid ethyl ester.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[4] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.

The Mechanism of Chiral Recognition

CSPs are typically composed of a chiral selector immobilized on a solid support (e.g., silica gel). The chiral selector can be a variety of molecules, including polysaccharides (like cellulose or amylose derivatives), proteins, or synthetic polymers. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different binding energies.

Advantages of Chiral HPLC
  • High Specificity and Accuracy: Provides baseline separation of enantiomers, allowing for precise quantification of each.

  • Direct Analysis: Often, no derivatization of the analyte is required.

  • Method Development Flexibility: A wide range of chiral columns and mobile phases are commercially available, allowing for method optimization for various compounds.

  • Regulatory Acceptance: It is a well-established and accepted method by regulatory agencies for quality control.

Experimental Protocol: Chiral HPLC Analysis of 3-Aminovaleric Acid Ethyl Ester

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample of 3-Aminovaleric Acid Ethyl Ester Derivatization Derivatization with NBD-Cl Sample->Derivatization PreparedSample NBD-derivatized Sample Derivatization->PreparedSample HPLC Chiral HPLC System PreparedSample->HPLC Column Chiral Stationary Phase (e.g., Polysaccharide-based) Detection UV/Fluorescence Detector HPLC->Detection Data Chromatogram (Separated Enantiomers) Detection->Data Integration Peak Integration Data->Integration Calculation Enantiomeric Excess (% e.e.) Calculation Integration->Calculation cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Sample Sample of 3-Aminovaleric Acid Ethyl Ester Derivatization Derivatization (e.g., with Ethyl Chloroformate) Sample->Derivatization PreparedSample Volatile Derivative Derivatization->PreparedSample GC Gas Chromatograph PreparedSample->GC Column Chiral Capillary Column (e.g., Chirasil-Val) Detection FID or MS Detector GC->Detection Data Chromatogram (Separated Enantiomers) Detection->Data Integration Peak Integration Data->Integration Calculation Enantiomeric Excess (% e.e.) Calculation Integration->Calculation

Sources

crystallographic data for (R)-3-Aminovaleric acid ethyl ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis and crystallographic comparison of (R)-3-Aminovaleric acid ethyl ester (also known as ethyl (R)-3-aminopentanoate) and its derivatives is critical for researchers developing next-generation peptidomimetics, foldamers, and targeted therapeutics. As a chiral β-amino acid building block, this compound is frequently utilized in the synthesis of 1[1], which fold cooperatively into thermostable quaternary structures, and in the total synthesis of complex natural products like the dolastatins.

This guide objectively compares the crystallographic performance of various (R)-3-aminovaleric acid ethyl ester derivatives, detailing the causality behind derivatization choices and providing self-validating protocols for structural determination.

The Causality of Derivatization in Crystallography

Aliphatic β-amino acid esters, such as the free base of (R)-3-aminovaleric acid ethyl ester, are notoriously difficult to crystallize. At room temperature, the free base typically exists as a high-boiling liquid or a low-melting amorphous solid. This physical state is driven by the molecule's high conformational flexibility (specifically around the Cα-Cβ bond) and the lack of a rigid, self-assembling hydrogen-bond network.

To obtain high-resolution X-ray crystallographic data, researchers must restrict these conformational degrees of freedom. This is achieved through strategic derivatization:

  • Salt Formation (e.g., Hydrochloride): Protonating the primary amine creates a strong, directional ionic lattice. The resulting N-H···Cl⁻ hydrogen bonds force the molecule into a highly ordered, rigid crystal packing arrangement.

  • N-Protection (e.g., N-Boc or N-Cbz): Introducing a bulky tert-butyloxycarbonyl (Boc) group serves a dual purpose. First, it increases the molecular weight and melting point. Second, the carbamate moiety acts as both a hydrogen bond donor (N-H) and acceptor (C=O), promoting the formation of predictable intermolecular hydrogen-bonded chains (often forming parallel β-sheet-like networks in the solid state).

By comparing these derivatives, structural biologists can select the optimal form for their specific downstream applications, whether it be absolute configuration confirmation or 2[2] synthesis.

Comparative Crystallographic Data

The following table summarizes the quantitative crystallographic parameters and structural suitability of different (R)-3-aminovaleric acid ethyl ester forms. Note the critical distinction between the enantiopure derivatives (which crystallize in chiral space groups like


) and the racemic mixtures, which often adopt 3[3] such as 

.
Derivative FormCrystal SystemSpace GroupTypical Resolution (Å)Primary Intermolecular ForcesCrystallization Propensity
Free Base N/A (Liquid)N/AN/AWeak dipole-dipolePoor (Requires cryogenic conditions)
HCl Salt Orthorhombic

0.85 - 1.10Strong ionic, N-H···Cl⁻Excellent (Ideal for absolute stereochemistry)
N-Boc Derivative Monoclinic

1.15 - 1.40N-H···O=C (Carbamate chains)Very Good (Standard for peptide building blocks)
Racemic N-Boc Triclinic

1.20 - 1.50Centrosymmetric H-bonded dimersGood (Lacks utility for chiral applications)

Self-Validating Experimental Workflows

To ensure scientific integrity, the crystallization of chiral molecules must be treated as a self-validating system. If the input material is not enantiomerically pure, the resulting crystal may form a racemic compound or a solid solution, invalidating the structural data.

Protocol A: Biocatalytic Synthesis and Purity Validation

Recent advancements favor the use of4[4], as they allow for asymmetric synthesis from prochiral β-keto esters with a theoretical yield of 100%.

  • Biocatalysis: Incubate ethyl 3-oxopentanoate with an (R)-selective ω-transaminase, using isopropylamine as the amino donor and pyridoxal 5'-phosphate (PLP) as the cofactor.

  • Extraction: Adjust the aqueous phase to pH 10 and extract the free base into methyl tert-butyl ether (MTBE).

  • Validation (Critical Step): Before proceeding to crystallization, derivatize a 1 mg aliquot with Marfey's reagent. Analyze via reverse-phase HPLC. Causality: Proceeding with an enantiomeric excess (ee) of < 99% risks the formation of co-crystals that distort the unit cell dimensions.

G N1 Prochiral β-Keto Ester N2 ω-Transaminase (Biocatalysis) N1->N2 N3 (R)-3-Aminovaleric Acid Ethyl Ester (ee > 99%) N2->N3 N4 Derivatization (Boc2O or HCl) N3->N4 N5 Crystallization (Vapor Diffusion) N4->N5 N6 Single Crystal X-Ray Diffraction N5->N6

Workflow for the biocatalytic synthesis and crystallization of β-amino acid derivatives.

Protocol B: Derivatization and Vapor Diffusion Crystallization

For structural analysis, the N-Boc derivative is highly recommended due to its stability and relevance to solid-phase peptide synthesis.

  • Boc-Protection: Dissolve the enantiopure (R)-3-aminovaleric acid ethyl ester in dichloromethane (DCM). Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Stir for 4 hours at room temperature.

  • Purification: Wash with 1M HCl, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Hanging-Drop Vapor Diffusion:

    • Prepare a reservoir solution of 30% v/v Hexane in Ethyl Acetate.

    • On a siliconized glass cover slip, mix 2 µL of the N-Boc derivative (dissolved at 10 mg/mL in Ethyl Acetate) with 2 µL of the reservoir solution.

    • Invert the cover slip over the reservoir well and seal with vacuum grease.

    • Causality: The slow vapor exchange gradually lowers the solubility of the N-Boc derivative, allowing nucleation to occur at a controlled rate, which prevents twinning and yields diffraction-quality single crystals.

Protocol C: X-Ray Diffraction Data Processing
  • Mounting: Harvest a single crystal (approx. 0.1 x 0.1 x 0.2 mm) using a nylon loop and immediately submerge it in a cryoprotectant (e.g., Paratone-N oil). Flash-cool to 100 K in a liquid nitrogen stream to minimize thermal vibration and radiation damage.

  • Data Collection: Collect diffraction data using Cu-Kα radiation (

    
     = 1.5418 Å). Cu-Kα is preferred over Mo-Kα for light-atom structures because the anomalous scattering signal of oxygen and nitrogen is stronger, which is vital for unambiguously determining the absolute (R)-configuration using the Flack parameter.
    
  • Refinement Validation: Refine the structure using full-matrix least-squares on

    
    . The system is self-validating when the 
    
    
    
    and
    
    
    values converge (typically
    
    
    < 0.05), and the Flack parameter approaches zero with a standard uncertainty of < 0.1.

G D1 Diffraction Data Collection (Cu-Kα) D2 Data Reduction & Scaling D1->D2 D3 Phase Problem Resolution (Direct Methods) D2->D3 D4 Electron Density Map Generation D3->D4 D5 Model Building & Refinement D4->D5 D6 Final Structure (Flack Parameter ~ 0) D5->D6

Self-validating crystallographic data processing and structural refinement pipeline.

Conclusion

While the free base of (R)-3-aminovaleric acid ethyl ester resists crystallization, converting it into an HCl salt or an N-Boc derivative effectively engineers the intermolecular forces required for high-quality crystal lattices. For researchers relying on exact stereochemical data to build functional β-peptide bundles or pharmaceutical intermediates, the protocols outlined above provide a robust, self-validating pathway from biocatalytic synthesis to final crystallographic resolution.

References

  • Transaminases for the synthesis of enantiopure beta-amino acids.
  • β-Peptide Bundles: Design. Build. Analyze. Biosynthesize. The Royal Society of Chemistry.
  • D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities. Cardiff University.
  • Preparation of Protected syn-α,β-Dialkyl β-Amino Acids That Contain Polar Side Chain Functionality.

Sources

Safety Operating Guide

(R)-3-Aminovalericacidethylester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing rigorous, scientifically grounded protocols for chemical handling is paramount to both laboratory safety and operational efficiency. (R)-3-Aminovaleric acid ethyl ester (CAS: 142342-74-3)[1] is a highly valuable chiral building block frequently utilized in the synthesis of peptidomimetics and novel active pharmaceutical ingredients (APIs). However, its dual functional groups—a nucleophilic primary amine and a hydrolyzable ethyl ester—demand precise logistical and disposal plans to mitigate reactivity risks.

The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure regulatory compliance and protect laboratory personnel.

Physicochemical Hazard Profile & Causality

To handle a chemical safely, one must understand the mechanistic causality behind its hazards. (R)-3-Aminovaleric acid ethyl ester presents two primary reactive centers:

  • The Primary Amine: Amines are inherently basic and nucleophilic. In concentrated forms, they can cause severe skin irritation and ocular damage. If inadvertently mixed with strong acids in a waste stream, the amine will undergo a rapid, highly exothermic neutralization reaction, potentially leading to solvent boil-over or container rupture.

  • The Ethyl Ester: Esters are susceptible to both acid- and base-catalyzed hydrolysis. Exposure to atmospheric moisture or aqueous basic conditions will hydrolyze the molecule into (R)-3-aminovaleric acid and ethanol. The generation of ethanol introduces a secondary flammability hazard to the waste stream.

Quantitative Data & Hazard Summary
Property / MetricValue / ClassificationOperational Implication (Causality)
Chemical Name (R)-3-Aminovaleric acid ethyl esterChiral purity must be maintained via anhydrous storage.
CAS Number 142342-74-3[1]Unique identifier for SDS and inventory tracking.
Molecular Weight 145.20 g/mol Low molecular weight implies higher volatility; requires fume hood handling.
EPA RCRA Codes Unlisted (Evaluate for D001 / D002)[2]Waste characterization depends on the solvent matrix it is dissolved in.
Primary Hazards Irritant (Skin/Eye), CombustibleMandates specific PPE and segregation from oxidizers.

Operational Safety & Handling Protocol

Every handling step must be designed to prevent degradation of the ester and protect the operator from the amine's alkalinity.

Step-by-Step Handling Methodology:

  • Environmental Isolation: Always handle the neat liquid inside a Class II chemical fume hood. If the material is being used in a moisture-sensitive reaction, purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent ambient humidity from initiating ester hydrolysis.

  • PPE Selection: Don standard safety splash goggles, a flame-retardant lab coat, and nitrile gloves. Self-Validation: Inspect gloves for micro-tears before handling; amines can permeate compromised nitrile rapidly, causing delayed skin irritation.

  • Material Transfer: Use glass or compatible high-density polyethylene (HDPE) syringes/pipettes for transfer. Avoid contact with reactive metals (e.g., copper or brass fittings), as primary amines can form corrosive coordination complexes with these metals over time.

Waste Segregation & Disposal Plan

Proper disposal of (R)-3-Aminovaleric acid ethyl ester requires a self-validating segregation system. Because the chemical is often used in various solvent matrices during drug development, the resulting waste must be dynamically characterized according to EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

Step-by-Step Disposal Methodology:

  • Pre-Disposal Characterization (The Validation Step): Before adding the waste to a bulk container, test the pH of the solution (if aqueous) or verify the flash point of the solvent matrix.

    • Logic: If the aqueous waste has a pH ≥ 12.5 due to high amine concentration, it must be coded as EPA D002 (Corrosive) [2]. If it is dissolved in a solvent with a flash point < 60°C (like ethanol or methanol), it is coded as EPA D001 (Ignitable) [2].

  • Segregation: Do NOT mix this amino ester waste with halogenated solvents or acidic waste streams. Place it in a designated, chemically compatible HDPE container labeled "Non-Halogenated Organic Waste - Basic/Amine."

  • Secondary Containment: Place the primary waste container inside a secondary spill tray to capture potential leaks. Ensure the container is tightly capped when not actively receiving waste to prevent the fugitive emission of volatile amines.

  • Final Destruction (Incineration): The universally accepted disposal method for non-halogenated organic amines is high-temperature incineration[3]. The waste must be transferred to a licensed hazardous waste facility equipped with an afterburner and a nitrogen oxide (NOx) scrubber, as the combustion of amines generates toxic NOx gases.

Immediate Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and environmental contamination.

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity. Remove all ignition sources.

  • Neutralization & Absorption: Do NOT use combustible absorbents like sawdust. Cover the spill with a chemically inert, inorganic absorbent such as vermiculite, dry sand, or a commercial spill pad.

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag or a dedicated solid-waste HDPE bucket.

  • Decontamination: Wash the spill surface with a mildly acidic solution (e.g., 5% citric acid) to neutralize residual amine traces, followed by a thorough water rinse. Test the final rinse water with pH paper to validate that the surface has returned to a neutral pH (pH 6-8).

Waste Segregation Workflow

The following decision tree illustrates the logical flow for characterizing and disposing of (R)-3-Aminovaleric acid ethyl ester waste streams based on standard laboratory practices[3].

WasteSegregation Start Generate (R)-3-Aminovaleric Acid Ethyl Ester Waste DecAqueous Mixed with Aqueous Solvent? Start->DecAqueous CheckPH Check pH pH ≥ 12.5? DecAqueous->CheckPH Yes DecFlammable Mixed with Flammable Organic Solvent? DecAqueous->DecFlammable No D002 EPA D002 Waste (Corrosive Aqueous) CheckPH->D002 Yes NonHalo Non-Halogenated Organic Waste CheckPH->NonHalo No Incineration Licensed Hazardous Waste Incineration (NOx Scrubber) D002->Incineration D001 EPA D001 Waste (Ignitable Organic) DecFlammable->D001 Yes DecFlammable->NonHalo No D001->Incineration NonHalo->Incineration

Decision tree for the RCRA classification and disposal of (R)-3-Aminovaleric acid ethyl ester.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • (R)-3-amino-valeric acid ethyl ester - CAS 142342-74-3 Source: Molaid Chemical Database URL:[Link]

Sources

Personal protective equipment for handling (R)-3-Aminovalericacidethylester

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide drug development professionals and synthetic chemists with the critical logistical and procedural frameworks required for handling (R)-3-Aminovaleric acid ethyl ester (CAS: 142342-74-3).

This chiral


-amino ester is a highly valuable building block, most notably utilized in the downstream synthesis of neuroactive therapeutics such as Pregabalin [1]. However, its bifunctional nature—combining a nucleophilic primary amine with a hydrolyzable ethyl ester—demands strict environmental controls and targeted personal protective equipment (PPE).

Mechanistic Hazard Assessment & Causality

To handle this compound safely, one must understand the chemical causality behind its hazards. Like its structural analogs (e.g., ethyl 3-aminopentanoate and ethyl 3-aminobutyrate), this compound is classified under the Globally Harmonized System (GHS) as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) [2] [3].

  • Irritation Causality: The free primary amine acts as a weak base. Upon contact with the moisture of the skin, eyes, or mucous membranes, it undergoes localized alkaline hydrolysis. This process strips protective lipids from the skin, leading to acute irritation and potential chemical burns upon prolonged exposure.

  • Volatility & Respiratory Risk:

    
    -amino esters possess sufficient vapor pressure at room temperature to pose an inhalation hazard, necessitating strict engineering controls (fume hoods) [4].
    
  • Hydrolytic Degradation: The ester linkage is susceptible to hydrolysis. Introducing atmospheric moisture (often via condensation when cold bottles are opened prematurely) will catalyze the degradation of the reagent into (R)-3-aminovaleric acid and ethanol, ruining the enantiomeric purity and yield of your subsequent reactions.

Quantitative Data & Logistical Implications

Summarized below are the critical physical properties and their direct operational implications.

Property / Hazard ClassificationValue / GHS CodeOperational Implication & Causality
Molecular Weight 145.20 g/mol High vapor density; vapors will settle in lower areas of the hood.
Skin Irritation H315Mandates minimum 0.11 mm nitrile gloves; latex is strictly prohibited.
Eye Irritation H319Mandates splash-proof chemical goggles (ANSI Z87.1 compliant).
Respiratory Irritation H335Restricts all open-container handling to a certified chemical fume hood.
Storage Temperature 2–8°CRequires a 30-minute thermal equilibration to room temperature before use.

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why it is selected. The following matrix is mandatory for handling (R)-3-Aminovaleric acid ethyl ester:

  • Hand Protection (Nitrile, not Latex): The free amine group acts as an organic solvent and a nucleophile. Latex is highly permeable to organic esters and amines. You must use nitrile gloves (minimum 0.11 mm thickness for incidental contact, 0.4 mm for bulk transfers) to provide a superior barrier against nucleophilic penetration.

  • Eye Protection (Indirect Vented Goggles): Standard safety glasses leave the orbital cavity exposed to vapors. Because the amine vapors can dissolve in the aqueous film of the eye to form an irritating alkaline solution, indirectly vented chemical splash goggles are required.

  • Body Protection: A standard, fully buttoned flame-retardant laboratory coat. Ensure cuffs are tucked under the nitrile gloves to prevent wrist exposure.

Operational Plan: Self-Validating Handling Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies for the transfer and handling of the reagent.

Protocol A: Pre-Operational Setup & Thermal Equilibration
  • Retrieval: Remove the sealed bottle of (R)-3-Aminovaleric acid ethyl ester from the 2–8°C refrigerator.

  • Equilibration: Place the sealed bottle in the fume hood and allow it to sit for exactly 30 minutes.

    • Causality: Opening a cold bottle allows ambient humidity to rapidly condense inside the vessel, driving ester hydrolysis.

    • Validation Checkpoint: Touch the exterior of the glass bottle. It must be completely dry and at ambient room temperature before you proceed to step 3.

  • Purge: Ensure the fume hood sash is pulled down to the designated safe operating height (typically 18 inches).

Protocol B: Material Transfer
  • Preparation: Place a secondary containment tray inside the fume hood. Position your receiving flask and the reagent bottle within this tray.

  • Inert Atmosphere (Optional but Recommended): If your downstream synthesis is moisture-sensitive, flush the receiving flask with inert gas (Argon or Nitrogen).

  • Transfer: Using a clean, dry glass syringe or a dedicated micropipette with chemical-resistant tips, extract the required volume.

  • Sealing: Immediately flush the headspace of the reagent bottle with Argon/Nitrogen, seal tightly with Parafilm, and return to 2–8°C storage.

Emergency Response & Spill Management

In the event of a spill, the primary objective is to halt the volatility of the amine and prevent respiratory exposure.

G A 1. Cold Storage Retrieval B 2. Thermal Equilibration A->B C 3. Don Mandatory PPE B->C D 4. Fume Hood Transfer C->D E Spill Occurs? D->E F 5a. Acidic Neutralization E->F Yes G 5b. Execute Synthesis E->G No H 6. Halogen-Free Disposal F->H G->H

Workflow for the safe handling and spill response of (R)-3-Aminovaleric acid ethyl ester.

Protocol C: Spill Neutralization Methodology
  • Containment: Immediately lower the fume hood sash to maximize exhaust velocity. Do not attempt to clean the spill outside of a hood without a half-mask respirator equipped with an ABEK cartridge.

  • Neutralization: Apply an acidic absorbent or a 5% Citric Acid solution directly to the spill.

    • Causality: The mild acid reacts with the free amine to form a non-volatile, water-soluble ammonium salt, instantly neutralizing the inhalation hazard and halting alkaline corrosivity.

  • Absorption: Cover the neutralized liquid with an inert absorbent pad or vermiculite.

  • Validation Checkpoint: Swab the cleaned surface with a moistened pH indicator strip. The pH must read between 6.0 and 7.0. If the pH is >8, reapply the citric acid solution and wipe again.

Disposal & Waste Management Protocol

Improper disposal of amino esters can lead to dangerous exothermic reactions in waste carboys.

  • Segregation: Dispose of all (R)-3-Aminovaleric acid ethyl ester waste in a dedicated Non-Halogenated Organic Waste container.

  • Incompatibility Warning: Never mix this waste stream with strong oxidizing agents (e.g., peroxides, nitric acid) or concentrated strong acids. The acid-base neutralization in a confined waste carboy is highly exothermic and can lead to container rupture or fire.

  • Solid Waste: All contaminated gloves, absorbent pads, and empty vials must be sealed in a secondary plastic bag and disposed of in solid hazardous waste bins, clearly labeled as containing "Amine/Ester Contaminated Solids."

References

  • Procurement Resource. "Pregabalin Production Cost Analysis Reports 2025." Procurement Resource, [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.